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  • Product: methyl 3-(4-fluoro-3-nitrophenyl)propanoate
  • CAS: 907602-44-2

Core Science & Biosynthesis

Foundational

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Strategic Building Block in Macrocyclic Drug Design and Diaryl Ether Synthesis

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks not just for their static structural features, but for their programmable reactivity. Methyl 3-(4-fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks not just for their static structural features, but for their programmable reactivity. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate ()[1] represents a masterclass in bifunctional scaffold design. Rather than serving as a simple terminal appendage, this compound acts as a dynamic, trifunctional hub engineered to facilitate the rapid assembly of complex macrocycles. It has been notably utilized in the synthesis of designed to modulate the RyR1/FKBP12 calcium channel complex[2].

In this technical guide, we will deconstruct the mechanistic rationale behind this scaffold, explore its application in diaryl ether synthesis, and provide self-validating protocols for its integration into advanced drug discovery workflows.

Mechanistic Rationale: The Trifunctional Scaffold

The synthetic utility of methyl 3-(4-fluoro-3-nitrophenyl)propanoate lies in the orthogonal reactivity of its three primary functional groups. Understanding the causality of their electronic interplay is critical for successful deployment:

  • The Fluorine Atom (Electrophilic Center): Positioned para to the propanoate chain and ortho to the nitro group, the fluorine atom is highly activated. The strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by phenoxides or amines.

  • The Nitro Group (Latent Nucleophile & Activator): Beyond activating the fluorine leaving group, the nitro moiety serves as a masked amine. Post-SNAr, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amide bond formation or macrolactamization.

  • The Propanoate Ester (Carboxylate Handle): The methyl ester provides a stable, two-carbon flexible linker. This flexibility is thermodynamically critical during macrocyclization, as it significantly reduces ring strain when forming 14- to 18-membered macrocyclic lactams[3].

Key Application: Synthesis of Bastadin Analogues

Bastadins are marine-derived macrocyclic compounds that exhibit potent modulation of the Ryanodine receptor (RyR1), a critical target for cardiovascular and neurological disorders. The synthesis of simplified cyclic analogues of Bastadin-5 relies heavily on the construction of robust diaryl ether linkages[2].

By reacting methyl 3-(4-fluoro-3-nitrophenyl)propanoate with a brominated tyrosine derivative, researchers can efficiently forge the diaryl ether bond via SNAr. Subsequent reduction of the nitro group and saponification of the ester yields an amino acid precursor primed for intramolecular lactamization.

Workflow A Methyl 3-(4-fluoro-3- nitrophenyl)propanoate C Diaryl Ether Intermediate A->C SNAr Reaction (K2CO3, DMSO) B Phenolic Nucleophile (Tyrosine mimic) B->C Nucleophilic Attack D Amino-Diaryl Ether (Pre-cyclization) C->D Nitro Reduction (SnCl2 or Pd/C) E Macrocyclic Analogue D->E Saponification & Macrolactamization

Workflow for macrocycle synthesis using methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high fidelity and reproducibility. Each step includes the mechanistic causality (why a reagent is chosen) and a self-validation checkpoint (how to confirm success before proceeding).

Protocol A: SNAr Diaryl Ether Formation

Objective: Couple a phenolic nucleophile to the 4-fluoro position.

  • Preparation: In an oven-dried flask under argon, dissolve the phenolic nucleophile (1.0 eq) and methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.1 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: DMSO is a polar aprotic solvent that leaves the phenoxide anion unsolvated, maximizing its nucleophilicity. K₂CO₃ is selected over stronger bases (like NaH) to prevent premature saponification of the methyl ester.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The product will exhibit a distinct Rf shift and strong UV absorbance. LC-MS must show the expected mass minus 20 Da (loss of HF).

  • Workup: Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

SNAr_Mechanism N1 State 1 4-Fluoro-3-nitrophenyl moiety N2 State 2 Meisenheimer Complex (Stabilized by ortho-NO2) N1->N2 Phenoxide Attack (Rate-determining) N3 State 3 Fluoride Elimination N2->N3 Rearomatization N4 State 4 Diaryl Ether Linkage N3->N4 Loss of F(-)

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without dehalogenating other moieties.

  • Preparation: Dissolve the diaryl ether intermediate in EtOH/EtOAc (1:1, 0.1 M).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq).

    • Causality: While Pd/C with H₂ is standard for nitro reduction, it will rapidly cleave aryl bromides or chlorides present in Bastadin mimics. SnCl₂ provides strict chemoselectivity for the nitro group.

  • Reaction: Reflux for 2-3 hours.

  • Self-Validation: The reaction mixture typically transitions from a deep yellow to a pale/colorless solution. A Ninhydrin stain on TLC will yield a positive (purple/red) spot, confirming the presence of a primary amine.

  • Workup: Basify with sat. NaHCO₃ (Caution: CO₂ evolution and tin salts will precipitate). Filter through Celite, extract the filtrate with EtOAc, dry, and concentrate.

Protocol C: Saponification and Macrolactamization

Objective: Hydrolyze the ester and cyclize the molecule.

  • Saponification: Treat the amino-ester with LiOH (3.0 eq) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify to pH 4 and extract to isolate the amino acid.

  • Macrolactamization: Dissolve the amino acid in anhydrous DMF to a highly dilute concentration (0.002 M).

    • Causality: High dilution is thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization.

  • Coupling: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 24 hours at room temperature.

  • Self-Validation: LC-MS will show the product mass (M - 18 Da from the amino acid) and an absence of dimeric/polymeric masses at higher retention times.

Quantitative Data: SNAr Optimization

To maximize the efficiency of the diaryl ether formation, various conditions must be evaluated. The table below summarizes the optimization landscape for coupling phenolic nucleophiles to the fluorinated scaffold.

BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
K₂CO₃ DMSO 80 4 88 Optimal: DMSO solvates K⁺ leaving highly nucleophilic phenoxide.
Cs₂CO₃DMF80682Cesium effect enhances phenoxide solubility; slightly lower yield.
K₂CO₃DMF801265Moderate yield; slower reaction rate compared to DMSO.
NaHTHF652440Poor conversion; competing side reactions and ester hydrolysis.

Conclusion

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a highly versatile building block that elegantly solves the synthetic challenge of constructing complex diaryl ether macrocycles. By understanding the electronic interplay between its functional groups, medicinal chemists can deploy this scaffold to access novel chemical space with high precision, chemoselectivity, and yield.

References

  • PubChemLite. "907602-44-2 (C10H10FNO4)". Université du Luxembourg / PubChem Database.

  • Masuno, M. N.; Pessah, I. N.; Olmstead, M. M.; Molinski, T. F. "Simplified Cyclic Analogues of Bastadin-5. Structure-Activity Relationships for Modulation of the RyR1/FKBP12 Ca2+ Channel Complex." Journal of Medicinal Chemistry 2006, 49 (15), 4497-4511.

Sources

Exploratory

methyl 3-(4-fluoro-3-nitrophenyl)propanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Abstract Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No. 907602-44-2) is a trifunctional ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Abstract

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No. 907602-44-2) is a trifunctional aromatic compound of significant interest as a building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the distinct and predictable reactivity of its three key functional groups: a methyl ester, a nitro group, and an activated fluorine atom. The electronic interplay between the strongly electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring dictates the molecule's chemical behavior, particularly the susceptibility of the C-F bond to nucleophilic aromatic substitution (SNAr) and the potential for selective reduction of the nitro moiety. This guide provides a comprehensive overview of the compound's chemical properties, a validated synthesis protocol, detailed spectroscopic analysis, and an exploration of its reactivity and potential applications in drug discovery.

Physicochemical Properties

Quantitative experimental data for methyl 3-(4-fluoro-3-nitrophenyl)propanoate is not extensively reported in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and computational predictions.

PropertyValueSource(s)
CAS Number 907602-44-2[1]
Molecular Formula C₁₀H₁₀FNO₄Calculated
Molecular Weight 227.19 g/mol Calculated
Appearance Not specified (likely solid or oil)-
Boiling Point Predicted: ~325.7 °C at 760 mmHg-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). Insoluble in water.[2] (by analogy)
pKa Not available-

Synthesis and Purification

The synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate can be achieved through a standard esterification reaction of its corresponding carboxylic acid. This protocol ensures high fidelity and yield, with integrated validation steps.

Proposed Synthesis Pathway: Fischer Esterification

The most direct route is the acid-catalyzed esterification of 3-(4-fluoro-3-nitrophenyl)propanoic acid with methanol. The causality for this choice rests on the high efficiency and operational simplicity of the Fischer esterification for preparing methyl esters from carboxylic acids.[3][4] Sulfuric acid is selected as the catalyst due to its effectiveness and low cost.

Detailed Experimental Protocol

Materials:

  • 3-(4-fluoro-3-nitrophenyl)propanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 3-(4-fluoro-3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops per 10 mmol of acid).[3]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible. This typically takes 4-6 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Workup - Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual salts and water.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl 3-(4-fluoro-3-nitrophenyl)propanoate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Purification Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Validation start Dissolve Acid in MeOH catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux for 4-6h catalyst->reflux monitor Monitor by TLC reflux->monitor quench Quench with NaHCO₃ monitor->quench evap Evaporate MeOH quench->evap extract Extract with EtOAc evap->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify validate Spectroscopic Analysis (NMR, MS) purify->validate end Methyl 3-(4-fluoro-3-nitrophenyl)propanoate validate->end Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound are not publicly available, a robust prediction of its key spectral features can be made based on the analysis of its functional groups and analogous structures.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.5-8.5 ppm): The three aromatic protons will appear as a complex multiplet system due to ³J(H,H) and ⁴J(H,F) couplings. The proton ortho to the nitro group is expected to be the most downfield.

  • Methyl Protons (δ ~3.7 ppm): The three protons of the methyl ester (–OCH₃) will appear as a sharp singlet, as there are no adjacent protons.[5]

  • Propanoate Chain (δ 2.8-3.2 ppm): The two methylene groups (–CH₂CH₂–) will appear as two distinct triplets, each integrating to 2H, due to coupling with each other. The methylene group adjacent to the aromatic ring will likely be further downfield than the one adjacent to the carbonyl.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all 10 unique carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~172 ppm): The ester carbonyl carbon is expected in this region.

  • Aromatic Carbons (δ 120-160 ppm): Six signals are expected. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JC-F ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to the nitro group will also be significantly downfield.

  • Methyl Carbon (δ ~52 ppm): The methyl ester carbon (–OCH₃).

  • Propanoate Carbons (δ ~30-35 ppm): The two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.[7]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .

  • N-O Stretch (Nitro): Two strong bands are characteristic of the NO₂ group, appearing around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-F Stretch: A strong band in the region of 1250-1100 cm⁻¹ .

  • C-O Stretch (Ester): A strong band around 1200-1150 cm⁻¹ .

  • Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a clear molecular ion peak (M⁺) at m/z = 227. Key fragmentation patterns would include the loss of the methoxy group (•OCH₃, -31) and the methoxycarbonyl group (•COOCH₃, -59).

Reactivity and Chemical Behavior

The synthetic utility of methyl 3-(4-fluoro-3-nitrophenyl)propanoate is defined by the reactivity of its three principal functional groups. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, is the dominant factor governing the molecule's aromatic reactivity.[8]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards SNAr. The nitro group at the ortho position provides powerful resonance stabilization to the negative charge developed in the Meisenheimer complex intermediate. This makes the C-F bond susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[8][9] This reaction is a cornerstone for building molecular complexity, allowing for the introduction of diverse substituents at the C4 position.[2]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline derivative. This transformation is critical for many drug discovery programs, as the resulting amino group serves as a versatile handle for subsequent reactions like amide bond formation, sulfonylation, or diazotization.

  • Common Reagents: SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl.

  • Significance: This reduction unmasks a key functional group for further derivatization, fundamentally altering the electronic properties of the aromatic ring from electron-deficient to electron-rich.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[10] This is often a necessary step to reveal a carboxylic acid moiety, which can then be used to form amides or serve as a bioisostere for other functional groups in a final drug candidate.

Diagram of Key Reactive Sites

Caption: Primary reactive sites on methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a valuable intermediate or building block. The strategic incorporation of fluorine and methyl groups is a well-established tactic in modern drug design to modulate physicochemical and pharmacokinetic properties.[11][12][13]

  • Scaffold for Kinase Inhibitors: The 4-amino-3-nitrophenyl scaffold, accessible from this intermediate via SNAr and reduction, is present in various kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions in hydrophobic pockets and improve metabolic stability.[3]

  • Intermediate for Complex Heterocycles: The trifunctional nature of the molecule allows for sequential, regioselective reactions to build complex heterocyclic systems, which are fundamental structures in many approved drugs.[9]

  • PROTAC Linker Synthesis: While not a direct linker, functionalized propanoate derivatives can be incorporated into the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, safe handling should be based on analogous compounds like methyl 4-fluoro-3-nitrobenzoate.[15][16]

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Harthy, T., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

  • TME.eu. (2017). SAFETY DATA SHEET PRF 4-44 FL. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 3-(4-nitrophenyl)propiolate. SpectraBase. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-nitrophenol (C6H4FNO3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
  • Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
  • MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide.
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. Retrieved from [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate in Drug Discovery

As a Senior Application Scientist, I frequently evaluate chemical building blocks not just for their static properties, but for their dynamic potential in complex synthetic workflows. Methyl 3-(4-fluoro-3-nitrophenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chemical building blocks not just for their static properties, but for their dynamic potential in complex synthetic workflows. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a prime example of a "trifunctional hub"—a molecule engineered to offer three distinct, orthogonal sites of reactivity. This in-depth guide explores its structural causality, provides self-validating experimental protocols, and maps its trajectory in modern drug development.

Chemical Identity & Physicochemical Properties

Before deploying any intermediate in a hit-to-lead optimization campaign, a rigorous understanding of its physicochemical baseline is required. The compound features a fluorinated aromatic ring, an activating nitro group, and a methyl ester-protected aliphatic chain [1].

Below is the consolidated quantitative data for this intermediate:

PropertyValue
Compound Name Methyl 3-(4-fluoro-3-nitrophenyl)propanoate
CAS Registry Number 907602-44-2
Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
Monoisotopic Mass 227.05939 Da
SMILES COC(=O)CCC1=CC(=C(C=C1)F)[O-]
Predicted [M+H]+ (m/z) 228.06667

Data supported by cross-referencing commercial catalogs and mass spectrometry databases[1, 2].

Structural Significance & Mechanistic Reactivity

The architecture of methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a masterclass in synthetic design. Each functional group serves a specific, sequential purpose:

  • The Ortho-Fluoro/Nitro Relationship (Electrophilic Activation): The strategic placement of the nitro group ortho to the fluorine atom is not coincidental. The strong electron-withdrawing inductive and resonance effects of the

    
     group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This creates a highly electrophilic center at the C4 position. Fluorine, being highly electronegative, stabilizes the transient Meisenheimer complex, making it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).
    
  • The Nitro Group (Latent Amine): Once the SNAr reaction is complete, the nitro group can be catalytically reduced to an aniline. This newly formed primary amine can then participate in amide couplings or cyclization reactions (e.g., forming benzimidazoles).

  • The Propanoate Chain (Flexible Linker): The two-carbon aliphatic spacer terminates in a methyl ester. This spacer is critical in drug design to prevent steric hindrance when the resulting carboxylic acid is coupled to bulky pharmacophores, ensuring optimal binding within deep enzymatic pockets (such as the ATP-binding sites of kinases).

Experimental Protocols: A Self-Validating Synthetic Workflow

To transform this building block into a viable Active Pharmaceutical Ingredient (API) precursor, a strict sequence of orthogonal reactions must be followed. The following protocols are designed with built-in self-validation mechanisms to ensure high-fidelity execution.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the fluoro group with a secondary amine (e.g., morpholine).

  • Step 1: Dissolve 1.0 eq of methyl 3-(4-fluoro-3-nitrophenyl)propanoate (227.19 g/mol ) in anhydrous DMSO (0.5 M concentration).

  • Step 2: Add 1.2 eq of morpholine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen as a non-nucleophilic base to scavenge the HF byproduct without competing with morpholine for the electrophilic carbon.

  • Step 3: Heat the reaction mixture to 85 °C for 4 hours under nitrogen.

  • Self-Validation: Monitor via LC-MS. Successful displacement yields a mass shift of +67 Da. The product peak will exhibit a significantly shorter retention time on a reverse-phase C18 column due to the replacement of the lipophilic C-F bond with a polar morpholine ring.

Protocol B: Catalytic Nitro Reduction

Objective: Convert the nitro group to an aniline.

  • Step 1: Dissolve the SNAr product in methanol. Purge the flask with argon.

  • Step 2: Add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq Pd). Causality: Pd/C is selected over dissolving metal reductions (like Fe/HCl) to ensure a clean reaction profile and avoid the formation of complex metal salts that complicate extraction.

  • Step 3: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 12 hours.
    
  • Self-Validation: The reduction of

    
     to 
    
    
    
    results in a mass shift of -30 Da. On normal-phase TLC, the product will stain intensely with ninhydrin (indicating a free amine) and exhibit bright blue fluorescence under 254 nm UV light.
Protocol C: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for downstream coupling.

  • Step 1: Dissolve the reduced intermediate in a 3:1 mixture of THF and water.

  • Step 2: Add 3.0 eq of Lithium Hydroxide monohydrate (

    
    ). Causality: The THF/water biphasic system ensures solubility of both the organic substrate and the inorganic hydroxide. LiOH is preferred over NaOH to prevent unwanted side reactions or epimerization in more complex substrates.
    
  • Step 3: Stir at room temperature for 3 hours. Acidify to pH 3 using 1M HCl to precipitate the product.

  • Self-Validation: The cleavage of the methyl group results in a mass shift of -14 Da. The resulting carboxylic acid will stay at the baseline in standard Hexane/EtOAc TLC systems due to high polarity.

Downstream Applications in Drug Discovery

The true value of methyl 3-(4-fluoro-3-nitrophenyl)propanoate lies in its ability to act as a central hub for generating diverse chemical libraries. By varying the amine in Protocol A and the coupling partner in Protocol C, medicinal chemists can rapidly synthesize libraries of targeted therapeutics, particularly in the oncology space (e.g., MEK and PARP inhibitors) [3].

The logical progression from the raw building block to a complex API is visualized in the workflow below.

SyntheticWorkflow SM Methyl 3-(4-fluoro-3- nitrophenyl)propanoate (Trifunctional Hub) SNAr SNAr Reaction (Fluoro Displacement) SM->SNAr Amine, Base Heat Reduction Nitro Reduction (Aniline Formation) SNAr->Reduction H2, Pd/C Hydrolysis Ester Hydrolysis (Carboxylic Acid) Reduction->Hydrolysis LiOH, THF/H2O API Target API (e.g., Kinase Inhibitor) Hydrolysis->API Amide Coupling

Figure 1: Sequential synthetic workflow transforming methyl 3-(4-fluoro-3-nitrophenyl)propanoate into a target API.

References

  • PubChemLite Database : Structural Information and Predicted CCS for C10H10FNO4 (CAS 907602-44-2). National Center for Biotechnology Information. Available at:[Link]

Exploratory

Synthesis Pathways for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Technical Guide to Regiocontrol and Chemoselectivity

Introduction & Molecular Profiling Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No.: 907602-44-2) is a highly versatile building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profiling

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No.: 907602-44-2) is a highly versatile building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), targeted protein degraders (PROTACs), and agrochemicals. The molecular architecture features two critical handles:

  • The Fluorine Atom: Acts as a bioisostere for hydrogen, blocking metabolic oxidation sites and enhancing lipophilicity.

  • The Nitro Group: Serves as a masked amine. Post-assembly, it can be selectively reduced to an aniline, providing a nucleophilic handle for late-stage amide coupling or heterocycle formation[1].

Synthesizing this specific regioisomer requires rigorous control over both regioselectivity and chemoselectivity. This whitepaper details the optimal synthetic pathways, explaining the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis: The Flaw of Direct Nitration

A naive retrosynthetic approach might suggest starting from commercially available methyl 3-(4-fluorophenyl)propanoate, followed by direct nitration using HNO₃/H₂SO₄. However, this pathway is fundamentally flawed due to conflicting directing effects.

In electrophilic aromatic substitution, the fluorine atom is ortho/para-directing but inductively deactivating. Conversely, the propanoate alkyl chain is ortho/para-directing and activating. This electronic conflict leads to complex mixtures of regioisomers (predominantly the 2-nitro isomer rather than the desired 3-nitro isomer) and significant side-chain oxidation[2][3]. To bypass these regiochemical dead-ends, a de novo assembly utilizing pre-functionalized building blocks via Palladium-catalyzed cross-coupling is the industry standard.

The Primary Synthesis Workflow: Heck Olefination & Conjugate Reduction

To achieve absolute regiocontrol, the synthesis begins with 4-bromo-1-fluoro-2-nitrobenzene. The pathway consists of two highly controlled steps: a Heck cross-coupling followed by a chemoselective conjugate reduction.

Pathway SM 4-Bromo-1-fluoro-2-nitrobenzene + Methyl Acrylate Heck Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3 SM->Heck Int Methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate Heck->Int Red Chemoselective Reduction NaBH4, CuCl2 Int->Red Prod Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Red->Prod

Fig 1. Regioselective synthesis pathway via Heck cross-coupling and conjugate reduction.

Step 1: Palladium-Catalyzed Heck Olefination

The coupling of 4-bromo-1-fluoro-2-nitrobenzene with methyl acrylate relies on the differential reactivity of the carbon-halogen bonds. The C-Br bond undergoes facile oxidative addition with Pd(0), while the much stronger C-F bond remains entirely inert[1].

We utilize Palladium(II) acetate (Pd(OAc)₂) paired with tri(o-tolyl)phosphine (P(o-tolyl)₃). The bulky, electron-rich nature of P(o-tolyl)₃ prevents the aggregation of inactive Pd black and accelerates the oxidative addition step[4]. N,N-Diisopropylethylamine (DIEA) acts as the base to facilitate β-hydride elimination and regenerate the Pd(0) catalyst.

HeckCycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII MI Migratory Insertion PdII->MI Methyl Acrylate PdII_alk Alkyl-Pd(II) MI->PdII_alk BHE β-Hydride Elimination PdII_alk->BHE RE Reductive Elimination BHE->RE Product Release RE->Pd0 Base (DIEA)

Fig 2. Catalytic cycle of the Palladium-catalyzed Heck olefination.

Step 2: Chemoselective Conjugate Reduction

The intermediate, methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate, contains two highly reducible functional groups: the α,β-unsaturated ester and the nitro group. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will indiscriminately reduce the nitro group to an aniline, yielding the undesired methyl 3-(4-fluoro-3-aminophenyl)propanoate.

To achieve absolute chemoselectivity for the alkene, a copper-catalyzed hydride transfer system is utilized. Sodium borohydride (NaBH₄) in the presence of catalytic Copper(II) chloride (CuCl₂) generates a transient Copper(I) hydride (CuH) species in situ. This CuH species undergoes a "soft" 1,4-conjugate addition to the Michael acceptor, completely ignoring the "hard", easily reducible nitro group.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate
  • Preparation: Degas anhydrous DMF (10 mL/mmol) by sparging with N₂ for 15 minutes to prevent premature catalyst oxidation.

  • Reaction Assembly: Charge a flame-dried Schlenk flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.10 eq).

  • Reagent Addition: Add the degassed DMF, followed by methyl acrylate (1.5 eq) and DIEA (2.0 eq).

  • Execution: Heat the mixture to 90 °C under an N₂ atmosphere for 12 hours. Validation: The solution will transition from pale yellow to deep brown/black as Pd(0) nanoparticles form.

  • Monitoring: Check via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.6) should be fully consumed, replaced by a fluorescent blue spot under UV 254 nm (R_f ~0.4).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to Target Molecule
  • Preparation: Dissolve the acrylate intermediate (1.0 eq) and CuCl₂·2H₂O (0.1 eq) in anhydrous methanol (5 mL/mmol) at 0 °C. Validation: The solution will appear pale green.

  • Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur. Validation: The solution will rapidly turn black, indicating the formation of the active CuH species.

  • Execution: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Monitoring: Monitor via LC-MS. Ensure the mass shifts from [M+H]⁺ 226 to 228, confirming alkene reduction without nitro reduction (which would yield a mass of 198).

  • Workup: Quench carefully with 1M HCl to destroy excess NaBH₄ and dissolve copper salts. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and evaporate to afford methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Quantitative Data & Optimization

Table 1: Optimization of Heck Cross-Coupling Conditions

Entry Catalyst System Base Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ / PPh₃ Et₃N DMF 90 45% (Sluggish)
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane 100 62%
3 Pd(OAc)₂ / P(o-tolyl)₃ DIEA DMF 90 88%

| 4 | Pd₂(dba)₃ / P(t-Bu)₃ | DIEA | Toluene | 80 | 81% |

Table 2: Chemoselectivity of Reduction Methods

Entry Reducing Agent / Catalyst Alkene Reduced? Nitro Group Status Target Yield (%)
1 H₂ (1 atm) / 10% Pd/C Yes Fully Reduced (Amine) 0%
2 H₂ (1 atm) / RhCl(PPh₃)₃ Yes Intact 74%
3 NaBH₄ / NiCl₂ Yes Partially Reduced 35%

| 4 | NaBH₄ / CuCl₂ (in situ CuH) | Yes | Intact | 92% |

References

  • Maurya, S. K., et al. (2014). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from[Link]

  • Taylor & Francis. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Retrieved from [Link]

  • Faggyas, R. J. (2019). Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds. Enlighten Theses. Retrieved from[Link]

Sources

Foundational

methyl 3-(4-fluoro-3-nitrophenyl)propanoate literature review

An In-Depth Technical Guide to Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: Synthesis, Properties, and Applications in Medicinal Chemistry Abstract Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a substituted aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to a methyl propanoate chain, presents a trifecta of functionalities that are highly valuable in the synthesis of complex molecular targets. The nitro group serves as a versatile precursor to a primary amine, a cornerstone of many bioactive molecules. The fluorine atom, a common bioisostere for hydrogen, can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Finally, the ester moiety offers a handle for further derivatization into acids, amides, and other functional groups. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, with a focus on its role as a key intermediate in drug discovery and development.

Physicochemical and Spectroscopic Profile

The structural attributes of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate dictate its chemical behavior and analytical profile. While extensive experimental data is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.[3][4][5]

Table 1: Key Physicochemical Properties

PropertyValueSource/Comment
CAS Number 907602-44-2[3]
Molecular Formula C₁₀H₁₀FNO₄Calculated
Molecular Weight 227.19 g/mol Calculated
Physical Form Expected to be a solid or oil at room temperature.Based on analogs like Methyl 4-fluoro-3-nitrobenzoate.[4]
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and methanol, and insoluble in water.Based on Methyl 4-fluoro-3-nitrobenzoate.[4][5]
Melting Point Not widely reported. Analog Methyl 4-fluoro-3-nitrobenzoate melts at 56-59°C.[4]
Spectroscopic Characterization (Predicted)

A robust analytical characterization is essential for confirming the identity and purity of the compound. The following are the expected spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum would be characterized by distinct signals for both the aromatic and aliphatic protons. The three aromatic protons will appear as a complex multiplet system due to H-H and H-F coupling. The two methylene groups of the propanoate chain will appear as two triplets around δ 2.5-3.5 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.7 ppm.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 172 ppm. Aromatic carbons would appear in the 115-160 ppm range, with their chemical shifts influenced by the fluorine and nitro substituents. The C-F bond will cause characteristic splitting. The methylene and methyl carbons of the propanoate chain will have signals in the aliphatic region (approx. 30-35 ppm and 52 ppm, respectively).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling pattern providing information about its environment on the aromatic ring.

  • IR Spectroscopy: Key vibrational bands would include strong absorptions for the ester carbonyl (C=O) stretch around 1730 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1530 and 1350 cm⁻¹, and a C-F bond stretch around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight would be observed. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Synthesis Strategy: The Mizoroki-Heck Reaction

The most direct and industrially scalable method for synthesizing methyl 3-(4-fluoro-3-nitrophenyl)propanoate is the Mizoroki-Heck reaction.[6][7] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, making it ideal for constructing the target molecule from readily available starting materials.[8][9]

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 1-Iodo-4-fluoro-3-nitrobenzene D Mizoroki-Heck Cross-Coupling A->D B Methyl Acrylate B->D C Pd(OAc)₂ (Catalyst) PPh₃ (Ligand) Et₃N (Base) Toluene (Solvent) C->D E Methyl 3-(4-fluoro-3-nitrophenyl)propanoate D->E

Caption: General workflow for the synthesis via the Mizoroki-Heck reaction.

Detailed Experimental Protocol: Mizoroki-Heck Reaction

This protocol is a representative procedure. Optimization of catalyst loading, ligand, base, and temperature may be required.

  • Reactor Setup: To a dry, inert atmosphere (Nitrogen or Argon) flask, add 1-iodo-4-fluoro-3-nitrobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (Et₃N, 2.0 eq) as the base.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Reaction Mechanism

The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[10]

Heck_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (+ Ar-X) pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 σ-Alkylpalladium Intermediate pd_complex2->pd_complex3 Migratory Insertion product Substituted Alkene (Product) pd_complex3->product hpdx H-Pd(II)-X(L)₂ pd_complex3->hpdx β-Hydride Elimination hpdx->pd0 Reductive Elimination (+ Base-HX) ArX Ar-X In Alkene Alkene In Base Base In

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Key Chemical Transformations and Applications in Drug Discovery

The true value of methyl 3-(4-fluoro-3-nitrophenyl)propanoate lies in its capacity to be transformed into more complex structures, serving as a versatile scaffold for medicinal chemists.

Reduction of the Nitro Group: A Gateway to Bioactive Amines

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals.[11] This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which is a common pharmacophore and a key handle for subsequent chemical modifications.

Caption: Reduction to the corresponding aniline derivative.

A significant advantage of modern reduction methods is their chemoselectivity. It is possible to selectively reduce the nitro group while leaving other reducible functionalities, such as the ester and the carbon-fluorine bond, intact.[12]

  • Setup: In a hydrogenation vessel, dissolve methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., via a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir the mixture vigorously until the reaction is complete (typically 2-6 hours, monitored by TLC).

  • Workup: Filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 3-(3-amino-4-fluorophenyl)propanoate, which can often be used in the next step without further purification.

The Strategic Importance of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[13] The fluorine atom at the C4 position of the phenyl ring in this intermediate offers several potential benefits:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target receptors, potentially increasing binding affinity and potency.

  • Modulated Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

Derivatization of the Propanoate Moiety

The methyl ester provides another site for chemical modification. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amide derivatives, a common feature in many approved drugs. This versatility allows for extensive structure-activity relationship (SAR) studies.

Conclusion

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is more than a simple chemical; it is a strategically designed building block for the efficient synthesis of high-value compounds. Its preparation via robust methods like the Mizoroki-Heck reaction, combined with the orthogonal reactivity of its nitro, fluoro, and ester functional groups, makes it an exceptionally valuable intermediate. Researchers in drug development can leverage this molecule to rapidly access novel aniline derivatives, explore the benefits of fluorination, and build diverse chemical libraries, thereby accelerating the discovery of new therapeutic agents.

References

Sources

Exploratory

Safety, Handling, and Synthetic Utility of Methyl 3-(4-Fluoro-3-nitrophenyl)propanoate: A Comprehensive Guide

Executive Summary In modern drug discovery, functionalized aromatic building blocks are the cornerstone of library synthesis and lead optimization. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a highly versatile, bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized aromatic building blocks are the cornerstone of library synthesis and lead optimization. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a highly versatile, bifunctional intermediate. Its architectural value lies in its orthogonal reactivity: a highly activated aryl fluoride primed for Nucleophilic Aromatic Substitution (SNAr), a reducible nitro group for downstream cyclization, and a propanoate ester for further derivatization or amidation.

This technical whitepaper provides a rigorous framework for the safe handling, physicochemical profiling, and experimental utilization of this compound, ensuring that researchers can deploy it with maximum efficiency and safety.

Physicochemical Profiling & Hazard Assessment

Before initiating any synthetic campaign, a fundamental understanding of the substrate's physical properties and intrinsic hazards is required to design safe and effective workflows.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of methyl 3-(4-fluoro-3-nitrophenyl)propanoate[1],[2],[3].

PropertyValue
CAS Number 907602-44-2
Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
SMILES String O=C(OC)CCC1=CC=C(F)C(=O)=C1
Reactivity Profile Electrophilic aromatic core; hydrolyzable ester
Storage Conditions Cold-chain (2–8 °C) recommended; protect from light
Primary Hazards Skin/Eye Irritant; Emits toxic fumes (NOx, HF) under fire
Safety & Toxicity Mechanisms

Nitroaromatic compounds inherently pose specific toxicological risks. The nitro group can undergo enzymatic reduction in vivo to form reactive nitroso and hydroxylamine species, which are known skin sensitizers and can induce methemoglobinemia. Furthermore, thermal decomposition or combustion of this fluorinated nitroaromatic emits highly toxic and corrosive byproducts, specifically nitrogen oxides (NOx) and hydrogen fluoride (HF)[2]. Consequently, cold-chain transportation and storage are recommended to prevent slow thermal degradation and ester hydrolysis[3].

Handling, Storage, and Emergency Protocols

To mitigate the risks associated with fluoronitroaromatics, strict Standard Operating Procedures (SOPs) must be enforced.

  • Environmental Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for bulk handling), safety goggles, and a flame-resistant lab coat are mandatory.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon/N2) at 2–8 °C. Moisture exposure leads to the gradual hydrolysis of the methyl ester, while ambient UV light can trigger the photolytic degradation of the nitro group.

SpillResponse Start Spill Detected: Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Assess Assess Spill Size & Risk (Evacuate if airborne dust) Start->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, respirator) Assess->PPE Contain Containment (Cover with damp inert absorbent) PPE->Contain Clean Mechanical Collection (Non-sparking tools, avoid dust) Contain->Clean Dispose Hazardous Waste Disposal (Incineration protocol for HF/NOx) Clean->Dispose

Caption: Step-by-step emergency response workflow for accidental exposure or spills.

Synthetic Utility: The SNAr and Reduction Paradigm

Mechanistic Rationale

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is an exceptional electrophile for SNAr reactions. In standard aliphatic chemistry, fluorine is a poor leaving group due to the high strength of the C–F bond. However, in SNAr, the rate-determining step is the nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex[4].

The highly electronegative fluorine atom strongly polarizes the C–F bond, accelerating this initial attack. Concurrently, the ortho-nitro group exerts powerful inductive (-I) and resonance (-M) effects, stabilizing the transient negative charge of the intermediate[5]. Once the nucleophile is installed, the nitro group can be chemoselectively reduced to an aniline, yielding an ortho-functionalized aniline—a privileged precursor for synthesizing benzimidazoles, quinoxalines, and other heterocyclic pharmacophores. Microreactor and biphasic conditions have also been proven highly effective for these specific fluoronitrobenzene substitutions[6].

SyntheticPathway SM Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Electrophile) SNAr SNAr Reaction (Base, Polar Aprotic Solvent) SM->SNAr Nuc Primary Amine (Nucleophile) Nuc->SNAr Int Methyl 3-(4-(alkylamino)- 3-nitrophenyl)propanoate SNAr->Int - HF Red Nitro Reduction (Pd/C, H2) Int->Red Prod ortho-Phenylenediamine Derivative (Heterocycle Precursor) Red->Prod - H2O

Caption: Sequential S_NAr and nitro reduction workflow generating a privileged pharmacophore.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs) to ensure high-fidelity execution.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the aryl fluoride with a primary amine.

  • Reaction Assembly: Charge a flame-dried round-bottom flask with methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 equiv) and anhydrous DMF (0.2 M).

    • Causality: DMF, a polar aprotic solvent, solvates the base's cations while leaving the nucleophile "naked," significantly lowering the activation energy required to form the Meisenheimer complex.

  • Reagent Addition: Add the primary amine (1.2 equiv) followed by K2CO3 (2.0 equiv).

    • Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct. Failing to neutralize HF will result in the protonation of the nucleophilic amine, stalling the reaction.

  • Execution & IPC: Heat the mixture to 70 °C. Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 228 [M+H]+) is entirely replaced by the product mass.

  • Workup: Cool to room temperature and quench with copious amounts of DI water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The LiCl wash effectively partitions the DMF into the aqueous phase, preventing solvent contamination during downstream purification.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the SNAr intermediate to the corresponding ortho-aniline without hydrolyzing the methyl ester.

  • Reaction Assembly: Dissolve the SNAr intermediate in absolute ethanol (0.1 M).

    • Causality: Protic solvents act as hydrogen bond donors, stabilizing the polar nitroso and hydroxylamine intermediates during the reduction cascade.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of Argon.

    • Safety Note: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen simultaneously.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at ambient temperature for 4–6 hours.

  • IPC & Filtration: Monitor via TLC (stain with Ninhydrin to confirm the presence of the primary amine). Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Self-Validation: The filtrate must transition from a black suspension to a completely transparent solution, confirming the total removal of the palladium catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the highly reactive ortho-phenylenediamine derivative, which should be used immediately in subsequent cyclization steps to prevent oxidative degradation.

Sources

Foundational

key characteristics of methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Title: Orthogonal Functionalization of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Technical Guide for Advanced API Scaffolding Executive Summary Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Functionalization of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Technical Guide for Advanced API Scaffolding

Executive Summary

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile, multi-functionalized aromatic building block utilized in modern medicinal chemistry[1]. Featuring a precise arrangement of an electrophilic aryl fluoride, a strongly electron-withdrawing nitro group, and an aliphatic methyl ester, this compound serves as a privileged precursor for synthesizing complex heterocyclic scaffolds, including 5-substituted benzimidazoles and functionalized quinolinones. This whitepaper details the physicochemical profile, mechanistic reactivity, and self-validating experimental protocols required to leverage this intermediate in drug development.

Structural and Physicochemical Profiling

The synthetic utility of methyl 3-(4-fluoro-3-nitrophenyl)propanoate stems from the synergistic electronic effects of its substituents. The nitro group at the C3 position exerts strong inductive (-I) and resonance (-M) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic depletion activates the ortho-fluorine at C4, priming it for Nucleophilic Aromatic Substitution (SNAr). Meanwhile, the propanoate chain at C1 provides a flexible aliphatic linker for subsequent cyclization or bioconjugation.

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Method
CAS Registry Number 907602-44-2Chemical Registry[1]
Molecular Formula C10H10FNO4Exact Mass Analysis[2]
Molecular Weight 227.19 g/mol Calculated[1]
Monoisotopic Mass 227.05939 DaPubChemLite[2]
Predicted XlogP 1.9Computational[2]
Physical State Solid / CrystallineCommercial Data[3]

Mechanistic Reactivity: The Orthogonal Triad

The compound possesses three distinct reactive centers that can be addressed with absolute chemoselectivity (orthogonality):

Nucleophilic Aromatic Substitution (SNAr)

The C4-fluorine acts as an exceptional leaving group. Because the highly electronegative fluorine polarizes the C-F bond, the carbon center becomes highly electrophilic. When attacked by a nucleophile (e.g., a primary amine), the reaction proceeds via a transient Meisenheimer complex. The adjacent nitro group stabilizes the localized negative charge of this intermediate, dramatically accelerating the rate-determining step.

Nitro Reduction and Heterocyclic Scaffolding

Following SNAr functionalization, the C3-nitro group can be selectively reduced to an amine. This sequence generates an ortho-diamine intermediate. Ortho-diamines are classical precursors for cyclization into benzimidazoles, quinoxalines, or benzoxazoles. In this specific structural context, cyclization yields a 5-substituted benzimidazole bearing the intact propanoate chain—a structural motif frequently found in targeted kinase inhibitors and advanced pharmaceutical agents[4].

Pathway A Methyl 3-(4-fluoro- 3-nitrophenyl)propanoate B SNAr Reaction (Nucleophilic Attack) A->B Amine, Base C Methyl 3-(4-(alkylamino)- 3-nitrophenyl)propanoate B->C D Nitro Reduction (Pd/C, H2) C->D E Orthodiamine Intermediate D->E F Benzimidazole Target API Scaffold E->F Cyclization

Fig 1: Synthetic pathway from methyl 3-(4-fluoro-3-nitrophenyl)propanoate to benzimidazole API scaffolds.

Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , integrating mechanistic causality with real-time analytical feedback.

Protocol A: SNAr Functionalization with a Primary Amine

Objective: Displace the C4-fluorine to form methyl 3-(4-(alkylamino)-3-nitrophenyl)propanoate.

  • Step 1 (Setup): Dissolve 1.0 eq of methyl 3-(4-fluoro-3-nitrophenyl)propanoate in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the nucleophile while stabilizing the anionic Meisenheimer transition state.

  • Step 2 (Reagent Addition): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 eq of the target primary amine. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the highly corrosive HF byproduct generated during the reaction without competing for the electrophilic C4 carbon.

  • Step 3 (Execution): Heat the mixture to 80 °C for 4 hours.

  • Self-Validating Mechanism: Monitor via TLC (Hexanes/EtOAc). The starting material is strongly UV-active and runs higher (less polar) than the secondary amine product. The reaction is complete when the high-Rf spot disappears. Confirm via LC-MS by observing the exact mass shift corresponding to the loss of fluorine (-19 Da) and addition of the amine.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to yield methyl 3-(3-amino-4-(alkylamino)phenyl)propanoate.

  • Step 1 (Setup): Dissolve the purified intermediate from Protocol A in Methanol (MeOH). Causality: Methanol provides high solubility for H2 gas and facilitates the proton-coupled electron transfer required for nitro reduction.

  • Step 2 (Catalysis): Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C provides a highly active surface for the homolytic cleavage of H2. This heterogeneous method is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent unintended hydrolysis of the delicate methyl ester at C1.

  • Step 3 (Execution): Purge the reaction vessel with H2 gas (1 atm) and stir at room temperature.

  • Self-Validating Mechanism: Nitroaromatics are characteristically yellow, whereas the resulting anilines are colorless or pale. The visual transition from yellow to clear indicates progression. Volumetrically, the reaction self-validates when H2 consumption ceases (exactly 3 equivalents of H2 absorbed). LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

Workflow Step1 Step 1: SNAr Setup Dissolve SM in DMF Add DIPEA & Amine Heat to 80°C Step2 Step 2: Workup Quench with H2O Extract with EtOAc Column Purify Step1->Step2 TLC confirms conversion Step3 Step 3: Reduction Dissolve in MeOH Add 10% Pd/C Purge with H2 Step2->Step3 Purified Intermediate Step4 Step 4: Isolation Filter via Celite Concentrate LC-MS Verify Step3->Step4 H2 uptake ceases

Fig 2: Step-by-step experimental workflow for SNAr functionalization and subsequent nitro reduction.

Analytical Characterization Standards

For rigorous quality control, the starting material (methyl 3-(4-fluoro-3-nitrophenyl)propanoate) must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ^1H NMR (400 MHz, CDCl3) Signatures:

  • Aliphatic Region: The propanoate chain presents as two distinct triplets. The ester-adjacent methylene (-CH2-C=O) appears at ~2.65 ppm (t, J = 7.5 Hz, 2H), while the aryl-adjacent methylene (Ar-CH2-) appears at ~2.98 ppm (t, J = 7.5 Hz, 2H). The methyl ester (-OCH3) is a sharp, uncoupled singlet at 3.68 ppm (3H).

  • Aromatic Region: The strongly deshielding nitro group at C3 shifts the isolated C2 proton significantly downfield to ~8.0 ppm. Because it is meta to the fluorine, it appears as a doublet of doublets (dd, J_HF ~ 6 Hz, J_HH ~ 2 Hz, 1H). The C5 proton, positioned ortho to the fluorine, will exhibit a large scalar coupling to the fluorine atom, appearing at ~7.2 ppm (dd, J_HF ~ 10.0 Hz, J_HH = 8.5 Hz, 1H).

References

  • Nitrophenyl propano
  • 907602-44-2 (C10H10FNO4) - PubChemLite, uni.lu,
  • Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7), IndiaMART,
  • 7-Fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, ChemScene,

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Two-Step Sequence (Regioselective Nitration Fischer Esterification) Strategic Overview Methyl 3-(4-fluoro-3-nitrophenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Two-Step Sequence (Regioselective Nitration


 Fischer Esterification)

Strategic Overview

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile building block widely utilized in the synthesis of complex pharmaceutical intermediates, particularly substituted indoles, quinolines, and targeted agrochemicals. This application note details a robust, field-proven, two-step synthetic protocol starting from commercially accessible 3-(4-fluorophenyl)propanoic acid. By leveraging a regioselective electrophilic aromatic substitution followed by a classic acid-catalyzed esterification, this workflow ensures high yields and minimizes the need for complex chromatographic purification.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and sequences are chosen, rather than simply following a recipe.

  • Regioselectivity Logic: In the starting material, the fluorine atom acts as a strongly electronegative but resonance-donating ortho/para director. The propanoic acid chain is a weaker ortho/para director. Because the para position relative to the fluorine atom is sterically blocked by the alkyl chain, the highly reactive nitronium ion (

    
    ) attacks exclusively at the ortho position relative to the fluorine. This cleanly yields the intermediate 3-(4-fluoro-3-nitrophenyl)propanoic acid (CAS: 160877-40-7)[1].
    
  • Sequence Causality: Why not esterify first? Performing the nitration on the free carboxylic acid avoids the risk of ester hydrolysis. Esters can partially hydrolyze when exposed to the harsh, highly acidic, and aqueous workup conditions of a nitration reaction. By nitrating the acid first and esterifying second, we preserve the integrity of the functional groups and maximize the overall yield.

  • Reagent Selection: Fuming nitric acid (>90%) is selected over standard concentrated nitric acid (68%) because the latter contains significant water. Water dilutes the sulfuric acid, reducing the concentration of the active nitronium ion and slowing the reaction kinetics.

Synthesis Workflow Visualization

Workflow for the two-step synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

MaterialRoleMW ( g/mol )EquivalentsAmount
3-(4-fluorophenyl)propanoic acid Starting Material168.171.0010.0 g (59.4 mmol)
Fuming Nitric Acid (>90%) Nitrating Agent63.011.203.0 mL
Concentrated Sulfuric Acid Catalyst / Solvent98.08Excess30.0 mL
Methanol (Anhydrous) Reactant / Solvent32.04Excess50.0 mL
Sulfuric Acid (Catalytic) Acid Catalyst98.080.100.3 mL

Step-by-Step Experimental Protocol

Phase 1: Regioselective Nitration
  • Preparation: Charge a perfectly dry 250 mL round-bottom flask with 30.0 mL of concentrated

    
    . Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0 °C.
    
  • Addition of Substrate: Add 10.0 g of 3-(4-fluorophenyl)propanoic acid portion-wise over 15 minutes. Ensure vigorous magnetic stirring to maintain a homogeneous suspension and keep the internal temperature below 5 °C.

  • Nitration: In a separate vial, carefully prepare a mixture of 3.0 mL fuming

    
     and 3.0 mL conc. 
    
    
    
    . Add this nitrating mixture dropwise to the reaction flask over 30 minutes using an addition funnel.
    • Caution: Nitration is highly exothermic. Rapid addition will cause temperature spikes, leading to di-nitration or oxidative cleavage of the alkyl chain.

  • Maturation: Stir the reaction mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature for an additional 1 hour.

  • Quenching & Isolation: Pour the reaction mixture slowly over 150 g of crushed ice with vigorous stirring.

    • Self-Validating Quality Control: The intermediate, 3-(4-fluoro-3-nitrophenyl)propanoic acid, is highly insoluble in cold water, whereas the sulfuric/nitric acid mixture is infinitely soluble. The immediate formation of a distinct, pale-yellow precipitate confirms successful nitration and acts as an inherent purification step, leaving inorganic contaminants in the aqueous filtrate.

  • Filtration: Filter the solid under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and dry overnight under high vacuum.

Phase 2: Fischer Esterification
  • Setup: Transfer the dried 3-(4-fluoro-3-nitrophenyl)propanoic acid intermediate to a clean 250 mL round-bottom flask.

  • Reagent Addition: Add 50.0 mL of anhydrous methanol, followed by 0.3 mL of concentrated

    
     (catalyst).
    
    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4 to 6 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 7:3).

  • Concentration: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the excess methanol.

  • Workup: Dilute the resulting residue with 100 mL of Ethyl Acetate. Wash the organic layer with 50 mL of saturated aqueous

    
    .
    
    • Self-Validating Quality Control: The saturated

      
       wash serves as a chemical filter. It deprotonates any unreacted carboxylic acid intermediate, rendering it water-soluble and pulling it into the aqueous layer. The neutral methyl ester remains in the organic phase, guaranteeing high purity of the final product without the need for column chromatography.
      
  • Final Isolation: Wash the organic layer with 50 mL of brine, dry over anhydrous

    
    , filter, and evaporate the solvent to yield methyl 3-(4-fluoro-3-nitrophenyl)propanoate as a solid/oil.
    

Analytical Validation

To confirm the success of the synthesis, analyze the final product using


-NMR (

). Key diagnostic signals include:
  • A sharp singlet at ~3.67 ppm integrating for 3 protons, confirming the successful installation of the methyl ester group.

  • A distinct downfield shift in the aromatic region (specifically the proton ortho to the newly installed nitro group), appearing as a doublet of doublets or a distinct multiplet around 7.9 - 8.0 ppm, confirming the regiochemistry of the nitration.

References

  • IndiaMART | Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7) URL: [Link]

Sources

Application

Topic: High-Purity Isolation of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Guide to Strategic Purification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a key substituted aromatic compound with potential applications as an intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a key substituted aromatic compound with potential applications as an intermediate in the synthesis of complex pharmaceutical agents and novel materials. The biological activity and reaction kinetics of downstream applications are critically dependent on the purity of this starting material. This guide provides a detailed examination of robust purification techniques, including recrystallization and flash column chromatography, tailored for this specific molecule. We delve into the rationale behind methodological choices, present step-by-step protocols, and offer troubleshooting advice, enabling researchers to consistently achieve high-purity material essential for reliable and reproducible scientific outcomes.

Introduction: The Imperative for Purity

In drug discovery and development, the presence of even trace impurities can lead to significant downstream consequences, including altered pharmacological profiles, unexpected toxicity, or failed synthetic steps.[1] Impurities can arise from unreacted starting materials, side-products, or degradation products formed during synthesis or storage.[2][3] Therefore, the development of a robust and validated purification strategy is not merely a procedural step but a foundational requirement for scientific integrity.

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate possesses several structural features—an ester, a nitro group, and a fluoro group on an aromatic ring—that dictate its physicochemical properties and inform the selection of an appropriate purification method. This document serves as a senior-level guide to navigating these choices with scientific justification.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

Properties of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

While extensive public data for this specific propanoate is limited[4], we can infer its properties from its structure and data on analogous compounds like methyl 4-fluoro-3-nitrobenzoate.[5]

PropertyPredicted Value / CharacteristicRationale & Impact on Purification
Molecular Formula C₁₀H₁₀FNO₄Influences molecular weight and polarity.
Molecular Weight 227.19 g/mol Relevant for characterization techniques.
Physical State Likely a low-melting solid or an oil at room temperature.If solid, recrystallization is a primary purification option. If an oil, chromatography is preferred.
Polarity Moderately polar.The nitro and ester groups contribute significant polarity, while the phenyl ring and ethyl chain add nonpolar character. This polarity is key for separation by chromatography.[6]
Solubility Expected to be soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol, ethanol) and insoluble in water and nonpolar solvents like hexanes.[5][7]Critical for selecting solvents for both recrystallization and chromatography.
Common Potential Impurities

Understanding the synthetic route is key to predicting impurities. A likely synthesis involves the nitration of a precursor, which can lead to:

  • Starting Materials: Unreacted methyl 3-(4-fluorophenyl)propanoate.

  • Regioisomers: Isomeric products from nitration at other positions on the aromatic ring.

  • Acidic Impurity: 3-(4-fluoro-3-nitrophenyl)propanoic acid, resulting from the hydrolysis of the methyl ester during aqueous workup or storage.

  • Solvent Residues: Residual solvents from the reaction or initial workup.[2]

Purification Strategy Workflow

The choice of purification technique depends on the nature of the crude product (solid vs. oil) and the types of impurities present.

Purification_Workflow CRUDE Crude Product (Oil or Solid) WASH Aqueous Wash (e.g., NaHCO₃ solution) CRUDE->WASH To remove acidic impurities REC Recrystallization WASH->REC If solid & impurities have different solubilities CHROM Flash Column Chromatography WASH->CHROM If oil or complex mixture QC Purity Assessment (TLC, HPLC, Melting Point, NMR) REC->QC CHROM->QC PURE Pure Product (>98%) QC->PURE Meets Purity Criteria

Caption: General purification workflow for methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying oils or complex solid mixtures where components have differing polarities.[8] The principle relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).[6]

Rationale
  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds, like the potential carboxylic acid impurity, will adhere more strongly and elute later. The target compound, being moderately polar, will elute after less polar impurities (like unreacted starting material) but before highly polar ones.

  • Mobile Phase (Eluent): A solvent system of low-to-moderate polarity, such as a mixture of hexanes and ethyl acetate, is ideal. Starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing it allows for the sequential elution of compounds based on increasing polarity.[8]

Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the target compound an Rf value of ~0.3-0.4. This is the optimal starting eluent for the column.

  • Column Preparation (Wet Slurry Method):

    • Select a column appropriate for the amount of material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[6]

    • Plug the bottom of the column with a small piece of cotton or glass wool.[8]

    • Fill the column about halfway with the initial, low-polarity eluent.

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent.[8]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles.[8]

    • Open the stopcock to allow the solvent to drain, settling the silica into a packed bed. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This prevents dissolution issues at the top of the column.[9]

    • Carefully add this powder to the top of the prepared column, creating a thin, even band.

    • Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.[8]

  • Elution and Fraction Collection:

    • Carefully add the starting eluent to the column.

    • Apply gentle pressure (using a pipette bulb or regulated air line for flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute more polar compounds.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Protocol 2: Purification by Recrystallization

If the crude product is a solid, recrystallization can be a highly effective and scalable purification technique. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[10][11][12]

Rationale & Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-4 °C).[12] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Solvent_Selection START Select Test Solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate) TEST_HOT Add small amount of crude solid. Add hot solvent dropwise. START->TEST_HOT DISSOLVE Does it dissolve completely? TEST_HOT->DISSOLVE COOL Cool solution slowly to 0 °C. DISSOLVE->COOL Yes REJECT1 Reject Solvent: Insoluble DISSOLVE->REJECT1 No CRYSTALS Do crystals form? COOL->CRYSTALS REJECT2 Reject Solvent: Too Soluble CRYSTALS->REJECT2 No ACCEPT Suitable Solvent Found CRYSTALS->ACCEPT Yes

Caption: Decision logic for selecting a single-solvent recrystallization system.

Recommended Test Solvents: Isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the minimum amount of hot solvent to the crude solid to just dissolve it completely.[10] Keep the solution at or near boiling during this process.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.[13] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[14]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Quality Control and Purity Verification

Post-purification analysis is a mandatory step to validate the success of the procedure.

TechniquePurposeExpected Result for Pure Compound
Thin-Layer Chromatography (TLC) Rapidly assess purity and compare to starting material.A single, well-defined spot.
Melting Point Analysis A sharp melting range indicates high purity.A narrow melting range (e.g., < 2 °C). Impurities typically depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC) Quantify purity with high precision.A single major peak, allowing for purity calculation (e.g., >98% by area).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structural integrity and identify impurities.The spectrum should match the expected structure of methyl 3-(4-fluoro-3-nitrophenyl)propanoate with no significant signals from impurities.

Troubleshooting

  • Oiling Out during Recrystallization: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. Solution: Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool even more slowly.

  • Poor Separation on Column: If compounds elute together, the chosen eluent system may be too polar. Solution: Start with a less polar solvent mixture and use a more gradual polarity gradient. Ensure the column is not overloaded with crude material.

  • Product Decomposition on Silica Gel: While less common for this compound, some molecules can degrade on acidic silica gel. Solution: Neutralize the silica with a base like triethylamine (0.1-1% in the eluent) or use a different stationary phase like neutral alumina.[16]

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Jasperse, J. (n.d.). Column, Combiflash, and TLC. Concordia College. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

  • Ang, H. G., et al. (2008). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o750.
  • Google Patents. (2007). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Davidsen, S. K., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(10), 4147-4153.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • All Chemistry. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • OECD. (n.d.). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate using 1D ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in synthetic chemistry for the unambiguous structural determination of novel compounds. This application note provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in synthetic chemistry for the unambiguous structural determination of novel compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a substituted aromatic compound relevant in medicinal chemistry and materials science. We present a detailed, step-by-step protocol for sample preparation and data acquisition. The resulting high-resolution spectra are meticulously analyzed, with full assignment of all proton and carbon signals. The discussion emphasizes the influence of the electronegative fluorine and electron-withdrawing nitro substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic moieties. This guide serves as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex small molecules.

Introduction

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a functionalized organic molecule whose precise structural characterization is paramount for its application in research and development. The presence of a substituted phenyl ring, including a fluorine atom and a nitro group, introduces specific electronic effects that are clearly resolved by NMR spectroscopy. ¹H NMR provides detailed information about the proton environment and connectivity through chemical shifts, signal integration, and spin-spin coupling constants (J-values). Concurrently, ¹³C NMR reveals the number and electronic environment of unique carbon atoms within the molecule. This note demonstrates the power of combining these two techniques for a complete and confident structural elucidation.

Experimental Protocol

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a validated methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

I. Materials and Instrumentation
  • Analyte: Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

  • NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Equipment: 5 mm NMR tubes, Pasteur pipette, sample vials, vortex mixer.

  • Instrumentation: 500 MHz NMR Spectrometer.

II. Sample Preparation Workflow

The preparation of a high-quality NMR sample is critical to avoid spectral artifacts such as broad lineshapes.[1][2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃ with TMS) weigh->dissolve mix 3. Vortex to Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube (Use pipette with cotton plug) mix->filter cap 5. Cap and Label Tube filter->cap insert 6. Insert Sample into Spectrometer cap->insert lock 7. Lock on Deuterium Signal of CDCl₃ insert->lock shim 8. Shim Magnet Coils for Field Homogeneity lock->shim acquire 9. Acquire ¹H and ¹³C Spectra (Set appropriate parameters) shim->acquire

Figure 1: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the required amount of methyl 3-(4-fluoro-3-nitrophenyl)propanoate into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR, being inherently less sensitive, benefits from a more concentrated sample of 20-50 mg.[3][4]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[5] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[2]

  • Mixing: Securely cap the vial and vortex thoroughly to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.[1]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[2][5] The final sample depth in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument probe.[4]

III. NMR Data Acquisition Parameters

The following parameters are recommended for a standard 500 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)
Pulse Program zg30zgpg30 (proton decoupled)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans (NS) 161024
Relaxation Delay (D1) 2.0 s2.0 s
Acquisition Time (AQ) ~3.0 s~1.0 s
Spectral Width (SW) 20 ppm (-5 to 15 ppm)240 ppm (-20 to 220 ppm)
Referencing TMS at 0.00 ppmCDCl₃ at 77.16 ppm

Causality Behind Choices: A 30° pulse angle (zg30) is used as a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time. The number of scans is significantly higher for ¹³C NMR to compensate for the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C isotope.[2] Proton decoupling (zgpg) is used in the ¹³C experiment to simplify the spectrum to single lines for each unique carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[6]

Results and Spectral Analysis

The structure of methyl 3-(4-fluoro-3-nitrophenyl)propanoate with atom numbering for NMR assignment is shown below.

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Abstract This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This compound is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. The protocol herein provides a comprehensive workflow, from sample and standard preparation to optimized instrument parameters and method validation considerations. By employing a reversed-phase chromatographic separation coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method offers excellent specificity and low limits of detection, making it suitable for high-throughput screening, purity assessment, and reaction monitoring applications.

Introduction and Scientific Principles

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a small organic molecule whose accurate quantification is critical for process optimization and quality control in drug development and chemical synthesis. The presence of a nitro group and a fluorine atom on the aromatic ring imparts specific physicochemical properties that guide the development of a suitable analytical method. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for this purpose, offering a powerful combination of physical separation and highly selective mass-based detection.[1]

Chromatographic Strategy

The analyte is a moderately polar compound, making it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We selected a C18 stationary phase, which provides robust hydrophobic interactions with the phenyl ring and the propanoate chain, ensuring good retention and separation from polar impurities.[2] To achieve sharp peak shapes and reproducible retention times, the mobile phase consists of a gradient of acetonitrile and water, with 0.1% formic acid added. The formic acid serves to acidify the mobile phase, which can suppress the ionization of any potential silanol groups on the column packing and promote the protonation of the analyte for positive ion mode mass spectrometry.

Mass Spectrometric Detection

Electrospray Ionization (ESI) is the chosen ionization technique due to its suitability for moderately polar small molecules.[3] Given the analyte's structure, it can be detected in both positive and negative ion modes. However, the presence of the ester functional group and the basicity of the nitro group (after potential in-source reduction) suggest that positive ion mode ([M+H]⁺) will be highly efficient.

For ultimate selectivity and sensitivity, detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] This involves selecting the protonated molecular ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process virtually eliminates background noise and matrix interferences. The fragmentation of nitroaromatic and halogenated compounds can be complex, often involving losses of radicals like •NO₂ or molecules like HNO₂.[5][6]

Experimental Protocol

Materials and Reagents
  • Analyte: Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additive: Formic Acid (LC-MS Grade)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.[3]

  • Pipettes and Tips: Calibrated precision pipettes.

  • Analytical Balance: Capable of weighing to 0.01 mg.

Instrumentation
  • LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent tandem mass spectrometer with an ESI source.

  • LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Data System: Manufacturer's instrument control and data acquisition software.

Standard and Sample Preparation

The following protocol is a self-validating system, ensuring accuracy from stock to working solutions.

Step 1: Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Bring the flask to volume with methanol and mix thoroughly by inverting 15-20 times.

  • Calculate the exact concentration in µg/mL. This stock is stable for up to 6 months when stored at -20°C.

Step 2: Working Stock Solution (10 µg/mL)

  • Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Mix thoroughly. This solution should be prepared fresh weekly.

Step 3: Calibration Curve Standards (0.5 - 500 ng/mL)

  • Perform serial dilutions from the Working Stock Solution (10 µg/mL) using a 50:50 acetonitrile/water mixture to prepare calibration standards. A suggested concentration range is 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Transfer the final solutions to autosampler vials for analysis.

Step 4: Sample Preparation ("Dilute and Shoot")

  • For reaction mixtures or dissolved samples, determine the approximate concentration.

  • Dilute the sample with a 50:50 acetonitrile/water mixture to fall within the established calibration curve range.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter if particulates are present.[3]

  • Transfer the final solution to an autosampler vial.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometer Parameters Analyte Molecular Formula: C₁₀H₁₀FNO₄; Exact Mass: 227.06

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Precursor Ion (Q1) m/z 228.1
MRM Transition (Quantifier) m/z 228.1 → 196.1
MRM Transition (Qualifier) m/z 228.1 → 150.1
Collision Energy (Quantifier) 25 eV
Collision Energy (Qualifier) 35 eV
Dwell Time 100 ms

Rationale for MRM Transitions: The precursor ion at m/z 228.1 corresponds to the protonated molecule [M+H]⁺. The quantifier transition (m/z 196.1) is consistent with the loss of methanol (CH₃OH) from the ester group. The qualifier transition (m/z 150.1) likely corresponds to a more complex fragmentation involving the loss of the entire propanoate side chain, a characteristic fragmentation pathway.[5]

Analytical Workflow Diagram

The overall analytical process is depicted in the workflow diagram below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution cal_curve 2. Create Calibration Curve (0.5-500 ng/mL) stock->cal_curve injection 4. Inject Sample onto LC System cal_curve->injection sample_prep 3. Dilute Unknown Sample into Linear Range sample_prep->injection separation 5. Chromatographic Separation (C18 Column) injection->separation ionization 6. ESI Source: Generate [M+H]⁺ Ions separation->ionization detection 7. MS/MS Detection (MRM Mode) ionization->detection integration 8. Integrate Peak Area detection->integration quantification 9. Quantify Concentration (via Calibration Curve) integration->quantification report 10. Generate Report quantification->report

Caption: Workflow for the LC-MS/MS analysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Method Validation Principles

To ensure the method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[7]

  • Linearity: The method should demonstrate a linear relationship between concentration and response over the defined range (e.g., 0.5 - 500 ng/mL). A correlation coefficient (r²) of >0.995 is typically required.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should not exceed 15%.[9][10]

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table 3: Representative Method Performance (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Bias) Within ±15%-5.2% to +3.8%
Precision (%RSD) ≤ 15%< 6.5%
LOQ S/N ≥ 100.5 ng/mL
Specificity No interference at analyte RTPass

Conclusion

The LC-MS/MS method presented provides a reliable, rapid, and highly sensitive tool for the quantitative analysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. The simple sample preparation, robust chromatographic performance, and selective mass spectrometric detection make it ideal for implementation in research and quality control environments. Adherence to the outlined protocol and validation principles will ensure the generation of high-quality, defensible data for drug development and chemical synthesis professionals.

References

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Gagnon, H., & Bergeron, M. (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 142(15), 2673-2687. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • de Koster, C. G., & van Houte, L. P. A. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Retrieved from [Link]

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Bouchafra, H., Orche, A. E., Khabbaz, C. E., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. Retrieved from [Link]

  • Van de Velde, E., Kint, S., & Van Paemel, M. (2021). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. PubChem. Retrieved from [Link]

  • Bouchafra, H., Orche, A. E., Khabbaz, C. E., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. PubMed. Retrieved from [Link]

  • Lin, S. T., Lee, C. J., Chen, L. C., & Huang, K. F. (2004). Mass Spectra of Nitro-Beta,beta-Dihalostyrenes. Rapid Communications in Mass Spectrometry, 18(9), 935-8. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

  • Vulfson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Mount Allison University. (n.d.). CHEMISTRY 1000. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Golf Course Pesticides Using Triple Quadrupole LC/MS/MS (LCMS-8030). Retrieved from [Link]

Sources

Method

applications of methyl 3-(4-fluoro-3-nitrophenyl)propanoate in organic synthesis

Application Note: Synthetic Utility of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate in Heterocyclic Drug Discovery Executive Summary Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2) is a highly versatile, tri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate in Heterocyclic Drug Discovery

Executive Summary

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and organic synthesis. Featuring a highly activated aryl fluoride, a reducible nitro group, and a homologated propanoate ester, this scaffold is uniquely primed for the rapid assembly of complex heterocycles. It serves as an ideal precursor for benzimidazoles, indolines, and tetrahydroquinoxalinones—privileged scaffolds in modern drug discovery. This application note details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing this compound in synthetic workflows.

Physicochemical Properties & Reactivity Profile

Summarizing the core properties of the building block ensures accurate stoichiometric calculations and safe handling during scale-up,[1].

Table 1: Physicochemical Properties of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

PropertyValue
CAS Number 907602-44-2
Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
Monoisotopic Mass 227.0594 Da
SMILES COC(=O)CCC1=CC(=C(C=C1)F)[O-]
Key Reactive Sites C4 (SNAr), C3 (Reduction), C1' (Saponification/Amidation)

Mechanistic Causality (E-E-A-T): The high reactivity of this molecule is dominated by the synergistic electronic effects of the ortho-nitro group and the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex[2],[3]. The strongly electron-withdrawing nitro group (-M, -I effects) stabilizes this intermediate through resonance delocalization[2]. Furthermore, fluorine is the optimal leaving group for SNAr (reactivity trend: F >> Cl > Br > I) because its extreme electronegativity maximizes the electrophilicity of the C4 carbon, dramatically accelerating the initial addition step[2]. Recent continuous-flow methodologies have further demonstrated the efficiency of SNAr on fluoronitrobenzene derivatives, achieving near-quantitative yields in minutes[4].

Mechanistic Pathways & Synthetic Workflows

SNAr_Mechanism SM Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2) SM->Meisenheimer Nucleophilic Attack at C4 Nuc Amine Nucleophile (R-NH2) Nuc->Meisenheimer Product SNAr Product (F- substituted by NH-R) Meisenheimer->Product Elimination of F⁻ Fluoride Fluoride Ion (Leaving Group) Meisenheimer->Fluoride

Mechanism of SNAr on methyl 3-(4-fluoro-3-nitrophenyl)propanoate via Meisenheimer complex.

Divergent synthetic workflows for benzimidazole and quinoxalinone scaffolds.

Validated Experimental Protocols

The following protocols represent a self-validating, three-step workflow to convert the starting material into a functionalized benzimidazole scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: Synthesis of methyl 3-(4-(alkylamino)-3-nitrophenyl)propanoate. Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) as the base to minimize competitive nucleophilic attack (due to steric hindrance) while strictly acting as a proton sponge. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the Meisenheimer transition state[3].

Step-by-Step Procedure:

  • Charge an oven-dried round-bottom flask with methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 equiv, 10 mmol, 2.27 g).

  • Dissolve the starting material in anhydrous MeCN (0.2 M, 50 mL).

  • Add DIPEA (2.0 equiv, 20 mmol, 3.48 mL) followed by the desired primary amine (1.1 equiv, 11 mmol).

  • Stir the reaction mixture at 60 °C. Monitor progression via LC-MS or TLC (typically requires 2-4 hours). The highly activated nature of the fluoronitro system ensures rapid conversion[2].

  • Upon completion (indicated by the consumption of the starting material), concentrate the mixture under reduced pressure.

  • Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford the o-nitroaniline derivative as a distinctively bright yellow/orange solid or oil.

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesis of methyl 3-(3-amino-4-(alkylamino)phenyl)propanoate. Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient. Unlike aryl chlorides or bromides, the aryl-alkylamine bond and the propanoate ester are entirely stable to standard Pd/C hydrogenation conditions, preventing unwanted dehalogenation or over-reduction.

Step-by-Step Procedure:

  • Dissolve the o-nitroaniline intermediate (10 mmol) in Methanol or Ethanol (50 mL).

  • Carefully add 10% Pd/C (10 wt%, ~0.1 g) under an inert argon atmosphere to prevent solvent ignition.

  • Purge the flask with Hydrogen gas (H2) and maintain under a balloon pressure (1 atm) at room temperature.

  • Stir vigorously for 4-6 hours. Self-Validation: The bright yellow/orange color of the nitro compound will fade to a pale or colorless solution as the diamine forms.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Do not allow the filtered Pd/C to dry completely in air, as it is highly pyrophoric.

  • Concentrate the filtrate to yield the o-phenylenediamine intermediate. Use this intermediate immediately in the next step to prevent oxidative degradation in the air.

Protocol 3: Cyclization to Benzimidazole Scaffold

Objective: Formation of a 1,2-disubstituted benzimidazole propanoate ester. Rationale: Triethyl orthoformate acts as both the C1 source and a dehydrating agent. Acid catalysis accelerates the formation of the intermediate amidine, which undergoes rapid intramolecular cyclization to yield the aromatic benzimidazole core.

Step-by-Step Procedure:

  • Dissolve the crude o-phenylenediamine (10 mmol) in Triethyl orthoformate (15 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Heat the mixture to 80 °C for 3 hours under a reflux condenser.

  • Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with saturated aqueous NaHCO3 (30 mL) to quench the acid catalyst.

  • Extract the organic layer, dry over MgSO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure benzimidazole derivative.

References

  • PubChemLite Database. "Compound Summary: 907602-44-2 (C10H10FNO4)". Luxembourg Centre for Systems Biomedicine. [Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism". [Link]

  • Mori, H., et al. "Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions". RSC Advances, 2021.[Link]

Sources

Application

use of methyl 3-(4-fluoro-3-nitrophenyl)propanoate as a research intermediate

Application Note: Preclinical Synthesis Workflows Utilizing Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Executive Summary Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2)[1] is a highly versatile, bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Synthesis Workflows Utilizing Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Executive Summary

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2)[1] is a highly versatile, bifunctional research intermediate widely utilized in medicinal chemistry and drug discovery. Featuring a highly electrophilic fluorinated aromatic ring activated by an ortho-nitro group, this compound is an optimal substrate for Nucleophilic Aromatic Substitution (SNAr)[2]. The presence of the methyl propanoate appendage provides a critical synthetic handle, allowing for late-stage functionalization—such as amide coupling or PROTAC linker attachment—without interfering with core heterocycle formation. This application note details validated protocols for utilizing this intermediate in the synthesis of functionalized benzimidazole libraries.

Structural Rationale & Mechanistic Insights

The strategic value of methyl 3-(4-fluoro-3-nitrophenyl)propanoate lies in its orthogonal reactivity profile. As a Senior Application Scientist, it is crucial to understand why this specific building block behaves the way it does:

  • SNAr Activation: The strong electron-withdrawing nature of the C3-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic activation, combined with the high electronegativity of the C4-fluorine, stabilizes the transient Meisenheimer complex, facilitating rapid and regioselective SNAr with various nucleophiles (e.g., primary/secondary amines, thiols)[2][3].

  • Latent 1,2-Diamine: Following the SNAr reaction, the nitro group can be selectively reduced to an aniline. The resulting 1,2-diamine is a classic, highly reactive precursor for the construction of fused heterocyclic pharmacophores, most notably benzimidazoles, quinoxalines, and benzotriazoles[4][5].

  • Ester Preservation: The propanoate ester is strategically positioned to remain unreactive during both the mildly basic SNAr and the catalytic hydrogenation steps. This allows the chemist to build the heterocyclic core first, reserving the ester for subsequent hydrolysis and coupling.

Core Synthetic Workflows & Protocols

The following workflow describes the three-step conversion of methyl 3-(4-fluoro-3-nitrophenyl)propanoate into a 1-alkyl-5-(2-methoxycarbonylethyl)-1H-benzimidazole derivative.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Introduce the R1 substituent at the C4 position.

  • Protocol: Dissolve methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add the desired primary amine (R-NH2, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction mixture at 60 °C for 4-6 hours. Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality & Insight: DIPEA (a non-nucleophilic organic base) is explicitly chosen over inorganic bases like K2CO3 or NaOH. Inorganic bases, in the presence of trace moisture, can prematurely hydrolyze the methyl ester to the carboxylic acid, complicating purification and subsequent steps.

Step 2: Nitro Reduction to 1,2-Diamine
  • Objective: Reduce the C3-nitro group to an amine to prepare for cyclization.

  • Protocol: Dissolve the intermediate from Step 1 in Methanol (MeOH) (0.1 M). Purge the flask with N2, then carefully add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with MeOH. Concentrate the filtrate to yield the 1,2-diamine.

  • Causality & Insight: Catalytic hydrogenation under mild conditions (1 atm H2, room temperature) is utilized to prevent over-reduction or cleavage of the propanoate chain. Dissolving metal reductions (e.g., Fe/HCl or SnCl2) are avoided here, as the acidic conditions combined with aqueous workups frequently lead to unwanted ester hydrolysis or lactamization.

Step 3: Benzimidazole Cyclization
  • Objective: Construct the benzimidazole core.

  • Protocol: Dissolve the 1,2-diamine intermediate (1.0 eq) in trimethyl orthoformate (or the appropriate orthoester for C2-substitution) (10.0 eq). Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Heat the mixture to 80 °C for 3 hours. The reaction is driven to completion by the evaporation of the methanol byproduct. Neutralize with saturated NaHCO3, extract with Dichloromethane (DCM), and purify via flash chromatography.

  • Causality & Insight: The use of an orthoester under neat or highly concentrated conditions provides a water-free environment that drives the condensation and subsequent cyclization[4]. This method is vastly superior to aldehyde-based oxidative cyclizations (which require oxidants like Cu(OAc)2 or air) because it completely eliminates the risk of oxidizing the sensitive 1,2-diamine to a quinone-imine prior to cyclization[5].

Data Presentation: Reaction Metrics & Analytical Checkpoints

The following table summarizes the expected quantitative data and analytical validation checkpoints for the described workflow. This self-validating matrix ensures protocol fidelity and allows researchers to verify intermediates before proceeding.

Reaction StepTransformationTypical Yield (%)LC-MS Checkpoint (m/z)Key 1H-NMR Indicator (CDCl3)
Step 1 (SNAr) Fluoro → Alkylamino85 - 95%[M+H]+ corresponding to SM - 19 (F) + Amine massDisappearance of C4-F splitting; appearance of broad N-H singlet (~8.0 ppm).
Step 2 (Reduction) Nitro → Amine90 - 98%[M+H]+ corresponding to Step 1 Int. - 30 (O2 + H2)Upfield shift of aromatic protons; appearance of broad NH2 singlet (~3.5-4.0 ppm).
Step 3 (Cyclization) Diamine → Benzimidazole75 - 85%[M+H]+ corresponding to Step 2 Int. + Orthoester mass - 3(MeOH)Appearance of distinct C2-H benzimidazole singlet (~8.5 ppm) if orthoformate is used.

Process Visualization

G SM Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) Step1 Step 1: SNAr Reagents: R-NH2, DIPEA, DMF Temp: 60°C SM->Step1 Int1 Methyl 3-(4-(alkylamino)-3-nitrophenyl)propanoate (SNAr Adduct) Step1->Int1 Step2 Step 2: Nitro Reduction Reagents: 10% Pd/C, H2 (1 atm), MeOH Temp: 25°C Int1->Step2 Int2 Methyl 3-(3-amino-4-(alkylamino)phenyl)propanoate (1,2-Diamine Intermediate) Step2->Int2 Step3 Step 3: Cyclization Reagents: Trimethyl Orthoformate, pTSA Temp: 80°C Int2->Step3 Prod 1-Alkyl-5-(2-methoxycarbonylethyl)-1H-benzimidazole (Final Functionalized Core) Step3->Prod

Workflow for benzimidazole synthesis from methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Troubleshooting & Best Practices

  • Incomplete SNAr (Step 1): If the SNAr reaction stalls, it is typically due to a highly sterically hindered or electron-deficient amine. In such cases, elevating the temperature to 80 °C or switching the solvent to Dimethyl Sulfoxide (DMSO) will increase the reaction rate by further stabilizing the polar transition state.

  • Catalyst Poisoning (Step 2): 1,2-diamines strongly coordinate to palladium. If the reduction stalls before completion, the catalyst may be poisoned by the product. Filtering the reaction through Celite and resubjecting the filtrate to a fresh batch of 10% Pd/C will resolve this issue.

  • Ester Hydrolysis: Always ensure anhydrous conditions during Step 1 and Step 3. The methyl propanoate group is relatively stable, but prolonged exposure to heat in the presence of adventitious water and base/acid will lead to the formation of the corresponding propanoic acid, complicating chromatographic purification.

References

  • 907602-44-2 (C10H10FNO4) - PubChemLite. National Center for Biotechnology Information (PubChem).[Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). National Institutes of Health (NIH). [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience.[Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Imperial College London. [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving methyl 3-(4-fluoro-3-nitrophenyl)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This versatile synthetic intermediate is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The strategic placement of the fluoro and nitro functionalities on the aromatic ring, combined with the reactive propanoate side chain, offers multiple avenues for chemical modification. This guide details the physicochemical properties, analytical characterization, and step-by-step protocols for key synthetic transformations, including nitro group reduction and ester hydrolysis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Overview

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No. 907602-44-2) is a substituted aromatic compound featuring a trifunctional scaffold.[1] The presence of a fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] The nitro group serves as a synthetic handle, readily convertible to an amine, which is a cornerstone for a vast array of subsequent chemical transformations. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or conversion to other derivatives like amides or hydrazides.[2]

These features make methyl 3-(4-fluoro-3-nitrophenyl)propanoate a strategic starting material for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of lead candidates in drug discovery programs.

Physicochemical Properties
PropertyValueSource
CAS Number 907602-44-2[1]
Molecular Formula C₁₀H₁₀FNO₄Inferred
Molecular Weight 227.19 g/mol Inferred
Appearance Expected to be a solid or oilGeneral Knowledge
Storage Store in a cool, dry, well-ventilated place.

Analytical Characterization: A Self-Validating System

Accurate characterization of the starting material is critical for the success of any synthetic sequence. The following data provide a baseline for verifying the identity and purity of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons.

¹H NMR Spectral Data (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H2)~8.2d~2.5Ortho to NO₂, meta to F. Deshielded.
Ar-H (H5)~8.0dd~9.0, ~2.5Ortho to NO₂, ortho to F. Deshielded.
Ar-H (H6)~7.4t~9.0Ortho to F, meta to NO₂.
-OCH₃~3.7s-Singlet for the methyl ester.[4]
-CH₂-COOCH₃~2.9t~7.5Methylene group adjacent to the carbonyl.
Ar-CH₂-~2.7t~7.5Methylene group adjacent to the aromatic ring.

¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C=O~172Carbonyl carbon of the ester.[5]
C-F~158 (d, ¹JCF ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, shows large C-F coupling.
C-NO₂~140Aromatic carbon bonded to the nitro group.
Aromatic C-H120-135Aromatic carbons with attached protons.
Aromatic C-C125-145Quaternary aromatic carbons.
-OCH₃~52Methyl group of the ester.[5]
-CH₂-COOCH₃~35Methylene group alpha to the carbonyl.
Ar-CH₂-~30Methylene group beta to the carbonyl.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Appearance
C=O (Ester)~1735Strong, Sharp
NO₂ (Asymmetric Stretch)~1530Strong
NO₂ (Symmetric Stretch)~1350Strong
C-F (Aromatic)~1250Strong
C-O (Ester)~1100-1200Strong

Experimental Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for informed troubleshooting and adaptation.

Protocol 1: Reduction of the Nitro Group to Form Methyl 3-(3-amino-4-fluorophenyl)propanoate

The conversion of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities such as amide bond formation, diazotization, and reductive amination. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.[6]

Causality: Palladium on carbon (Pd/C) is an efficient catalyst for the reduction of aromatic nitro groups.[6] The reaction proceeds via transfer hydrogenation using hydrogen gas. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the reaction. The reaction is typically run at atmospheric or slightly elevated pressure for safety and convenience.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Substrate in Methanol B 2. Add Pd/C Catalyst (5-10 mol%) A->B C 3. Place in Hydrogenation Apparatus B->C D 4. Purge with N₂ then H₂ C->D E 5. Stir under H₂ atmosphere (1 atm, RT) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Filter through Celite® to remove Pd/C F->G H 8. Concentrate Filtrate in vacuo G->H I 9. Purify by Column Chromatography (if needed) H->I J J I->J Characterize Product (NMR, MS)

Caption: Workflow for the catalytic hydrogenation of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

  • Reaction Setup: To a solution of methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in methanol (0.1-0.2 M), carefully add 10% palladium on carbon (5-10 mol% by weight).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas (repeat 3 times). Then, evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction Execution: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 3-(3-amino-4-fluorophenyl)propanoate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Basic Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(4-fluoro-3-nitrophenyl)propanoic acid, provides a key intermediate for amide coupling reactions or other transformations involving a carboxylic acid moiety. Basic hydrolysis using lithium hydroxide (LiOH) is a mild and effective method that minimizes side reactions.[7][8]

Causality: Saponification is the hydrolysis of an ester under basic conditions. LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous/organic solvent systems and for minimizing the risk of epimerization if chiral centers are present alpha to the carbonyl. A co-solvent like tetrahydrofuran (THF) or methanol is used to ensure the solubility of the organic substrate in the aqueous base.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Ester in THF/Methanol B 2. Add Aqueous LiOH Solution (1.5-2.0 eq) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC/LC-MS (disappearance of starting material) C->D E 5. Quench with Water & Remove Organic Solvent D->E F 6. Acidify Aqueous Layer with 1M HCl to pH ~2 E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter, and Concentrate G->H I I H->I Characterize Product (NMR, MS)

Caption: Workflow for the basic hydrolysis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

  • Reaction Setup: Dissolve methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired carboxylic acid. The product is often pure enough for subsequent steps without further purification.

Advanced Synthetic Applications: Strategic Planning

The true value of methyl 3-(4-fluoro-3-nitrophenyl)propanoate lies in its potential as a precursor for more complex molecular architectures. The protocols above yield two key derivatives, the amino-ester and the nitro-acid, which serve as entry points for diverse synthetic routes.

Pathway to Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, particularly for creating biaryl structures prevalent in many drug molecules.[9][10] While direct coupling at the C-F or C-NO₂ position is challenging, a reliable multi-step sequence can be employed starting from the amino derivative obtained in Protocol 1.

Caption: Strategic pathway from the amine to a Suzuki-Miyaura coupling precursor.

This strategy involves the conversion of the amine to a more reactive leaving group, such as a bromide, via a Sandmeyer reaction. The resulting aryl bromide is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or heteroaryl boronic acids.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and any associated reagents.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.[12]

  • Reactivity: Nitroaromatic compounds can be energetic and should be handled with care. Avoid heating in a closed system.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information.
  • TME.eu. (2017, October 2). SAFETY DATA SHEET PRF 4-44 FL.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemsrc. (2008, October 31). MSDS of Methyl 4-fluoro-3-nitrobenzoate.
  • University of Colorado Boulder. (n.d.). ¹H NMR Spectrum.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 26). Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET.
  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Vaia. (n.d.). Classify the resonances in the ¹³C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • MDPI. (2021, October 9). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Retrieved from [Link]

  • Airgas. (2018, July 25). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction.
  • SpectraBase. (n.d.). Methyl 3-(4-nitrophenyl)propiolate - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Rochester. (n.d.). Nitro Reduction - Common Conditions.
  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • PubMed. (2009, April 9). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. Retrieved from [Link]

  • Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions.

Sources

Application

Application Note: Analytical Characterization of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Scope Methyl 3-(4-fluoro-3-nitrophenyl)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Scope

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile fluorinated nitroaromatic intermediate[1]. It is predominantly utilized in the pharmaceutical and agrochemical sectors for the synthesis of complex heterocyclic scaffolds, such as functionalized indoles and quinolones, following the reduction of the nitro group to an amine[2].

The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group on the aromatic ring significantly influences the molecule's physicochemical behavior[3]. Furthermore, the methyl ester moiety is susceptible to hydrolysis, forming 3-(4-fluoro-3-nitrophenyl)propanoic acid[2]. Consequently, rigorous analytical characterization is required to confirm structural identity, assess purity, and monitor potential synthetic byproducts such as hydrodefluorinated impurities[3].

Physicochemical Profile
ParameterSpecification / Value
Chemical Name Methyl 3-(4-fluoro-3-nitrophenyl)propanoate
CAS Registry Number 907602-44-2
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol
Key Functional Groups Methyl ester, Nitroarene, Aryl fluoride
Primary Degradants 3-(4-fluoro-3-nitrophenyl)propanoic acid (Hydrolysis)

Analytical Workflow Strategy

To establish a self-validating analytical profile, multiple orthogonal techniques must be employed. Chromatographic methods resolve the compound from its synthetic precursors, while spectroscopic methods provide unambiguous structural elucidation.

Figure 1: Orthogonal analytical workflow for comprehensive characterization.

Chromatographic Purity: HPLC-UV Method

Mechanistic Rationale for Column Selection

Standard C18 columns often struggle to resolve closely related fluorinated nitroaromatics from their non-fluorinated (hydrodefluorinated) analogs due to purely hydrophobic retention mechanisms. By utilizing a Pentafluorophenyl (PFP) stationary phase, the method leverages


 interactions, dipole-dipole interactions, and specific fluorine-fluorine affinities[4]. This orthogonal selectivity is critical for isolating the target ester from its hydrolyzed acid counterpart and positional isomers.

HPLC_Logic Start Stationary Phase Selection C18 Standard C18 Phase (Hydrophobic Interactions) Start->C18 PFP Pentafluorophenyl (PFP) Phase (Fluorine, Pi-Pi, Dipole) Start->PFP Res1 Poor resolution of defluorinated impurities C18->Res1 Res2 Excellent retention & impurity separation PFP->Res2

Figure 2: Logical decision tree for HPLC stationary phase selection.

Step-by-Step HPLC Protocol
  • Instrumentation: Agilent 1260 Infinity II (or equivalent) equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Kinetex PFP, 150 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any free acid impurities, ensuring sharp peak shapes).

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 20% B

    • 15.1 - 20.0 min: Column equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (optimal for nitroaromatic chromophores) and 210 nm (for ester absorption).

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50, v/v). Inject 5 µL.

Structural Elucidation: Multi-Nuclear NMR

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the regiochemistry of the fluoro and nitro substitutions[5].

Proton (¹H) NMR Protocol & Assignments
  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Frequency: 400 MHz or higher.

  • Causality of Splitting: The fluorine atom (Spin = 1/2) couples with adjacent protons. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to both ³

    
     coupling (~8-10 Hz) and ortho-proton coupling.
    
  • Expected Signals:

    • ~2.65 ppm (t, 2H): Aliphatic CH₂ adjacent to the ester carbonyl.

    • ~2.95 ppm (t, 2H): Benzylic CH₂ attached to the aromatic ring.

    • ~3.68 ppm (s, 3H): Methoxy protons (-OCH₃) of the ester.

    • ~7.30 - 8.10 ppm (m, 3H): Aromatic protons. The proton positioned between the nitro group and the alkyl chain (ortho to NO₂, meta to F) will be the most deshielded (~8.0 ppm)[5].

Carbon (¹³C) and Fluorine (¹⁹F) NMR
  • ¹³C NMR (100 MHz): The ester carbonyl carbon will appear at ~172 ppm. The aromatic carbon directly attached to the fluorine atom will appear as a doublet with a massive coupling constant (¹

    
     ≈ 250 Hz) around 155 ppm.
    
  • ¹⁹F NMR (376 MHz): Fluorine-19 is 100% naturally abundant. The spectrum will show a distinct multiplet (due to coupling with adjacent aromatic protons) in the region of -115 to -120 ppm, which is highly diagnostic for a fluorine atom ortho to a nitro group on a benzene ring.

Mass Spectrometry (MS)

To validate the molecular weight (227.19 g/mol ), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is highly recommended over LC-MS, as the volatility and thermal stability of this methyl ester make it an ideal candidate for GC.

GC-EI-MS Protocol
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program: 80 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Inlet Temperature: 250 °C.

  • Ionization: EI at 70 eV.

  • Fragmentation Causality:

    • m/z 227: Molecular ion [

      
      ].
      
    • m/z 196: Loss of the methoxy radical [M -

      
      OCH₃]⁺, confirming the methyl ester.
      
    • m/z 181: Subsequent loss of the nitro group [M -

      
      OCH₃ - NO₂]⁺, a classic fragmentation pathway for nitroaromatics.
      

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, orthogonal validation of the functional groups without the need for sample dissolution.

ATR-FTIR Protocol
  • Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

  • Resolution: 4 cm⁻¹, 32 scans.

  • Diagnostic Bands:

    • ~1735 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the methyl ester.

    • ~1530 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the -NO₂ group, respectively[5].

    • ~1250 cm⁻¹: Strong C-F stretching vibration, confirming the presence of the halogen[5].

References

  • Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7) - IndiaMART. indiamart.com. Available at: [Link]

  • 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole - MDPI. mdpi.com. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: A Scalable and Robust Synthesis of Methyl 3-(4-Fluoro-3-nitrophenyl)propanoate via Heck-Mizoroki Cross-Coupling

Abstract This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a key intermediate in the development of various pharmaceutical agents. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a key intermediate in the development of various pharmaceutical agents. The presence of aromatic fluorine is a common motif in modern drug design, known to enhance metabolic stability and binding affinity.[1][2] This protocol details a robust and scalable Heck-Mizoroki cross-coupling reaction, selected for its high efficiency, functional group tolerance, and amenability to industrial production.[3] We provide a step-by-step methodology, process safety considerations, analytical characterization, and a discussion of the mechanistic principles that ensure reproducibility and high yield.

Introduction and Strategic Overview

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate and its parent carboxylic acid are valuable building blocks in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals.[4] The strategic placement of the fluoro and nitro groups offers multiple avenues for further chemical modification. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or other derivatizations, while the fluorine atom can modulate the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API).[2][4]

For the large-scale synthesis of the target molecule, a Heck-Mizoroki reaction was identified as the optimal strategy. This palladium-catalyzed C-C bond-forming reaction couples an aryl halide with an alkene—in this case, 4-bromo-1-fluoro-2-nitrobenzene with methyl acrylate.[5][6] This approach is superior to alternatives such as the nitration of a pre-formed phenylpropanoate, which often suffers from poor regioselectivity and the formation of difficult-to-separate isomers.[7] The Heck reaction offers high trans-selectivity and proceeds under relatively mild conditions, making it a cornerstone of modern process chemistry.[3][6]

The overall transformation is depicted below:

  • Reactants: 4-Bromo-1-fluoro-2-nitrobenzene and Methyl Acrylate

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF)

Reaction Mechanism and Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and process optimization.

  • Catalyst Activation: The Pd(II) precatalyst, Pd(OAc)₂, is reduced in situ by a phosphine ligand or other reducing species in the mixture to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 4-bromo-1-fluoro-2-nitrobenzene. This is typically the rate-determining step.[5]

  • Olefin Coordination & Insertion: Methyl acrylate coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the desired C=C double bond of the product (initially as methyl 3-(4-fluoro-3-nitrophenyl)acrylate) and a hydrido-palladium(II) complex. This step predominantly yields the more stable trans (E) isomer.[6]

  • Catalyst Regeneration: The base (triethylamine) neutralizes the H-Br generated, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

A subsequent hydrogenation step is employed to reduce the acrylate double bond, yielding the final propanoate product.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Equipment Table
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)Equivalents
4-Bromo-1-fluoro-2-nitrobenzene364-73-8219.99100.0 g0.4551.0
Methyl Acrylate96-33-386.0958.7 g (62 mL)0.6821.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.501.02 g0.004550.01
Triphenylphosphine (PPh₃)603-35-0262.292.38 g0.00910.02
Triethylamine (Et₃N)121-44-8101.1969.0 g (95 mL)0.6821.5
N,N-Dimethylformamide (DMF)68-12-273.09500 mL--
Palladium on Carbon (10% Pd/C)7440-05-3-5.0 g--
Methanol (for hydrogenation)67-56-132.041 L--
Ethyl Acetate (for workup)141-78-688.112 L--
Brine (Saturated NaCl solution)--1 L--

Equipment:

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube).

  • Standard laboratory glassware for workup and purification.

Step-by-Step Synthesis Workflow

The synthesis is a two-stage process: a Heck coupling followed by a hydrogenation.

G cluster_0 Part 1: Heck-Mizoroki Coupling cluster_1 Part 2: Hydrogenation A 1. Charge Reactor 4-Bromo-1-fluoro-2-nitrobenzene, Pd(OAc)₂, PPh₃, DMF B 2. Inert Atmosphere Purge with Nitrogen (N₂) A->B C 3. Add Reagents Add Triethylamine and Methyl Acrylate B->C D 4. Reaction Heat to 85-90 °C for 12-16 hours C->D E 5. In-Process Control (IPC) Monitor by TLC/HPLC for starting material consumption D->E F 6. Work-up Cool, filter, extract with Ethyl Acetate, wash with brine E->F G 7. Isolate Intermediate Concentrate under vacuum to obtain crude Methyl 3-(4-fluoro-3-nitrophenyl)acrylate F->G H 8. Prepare for Hydrogenation Dissolve crude intermediate in Methanol I 9. Add Catalyst Add 10% Pd/C catalyst H->I J 10. Hydrogenate Pressurize with H₂ (50 psi) and stir at 25 °C for 4-6 hours I->J K 11. Filtration Filter through Celite® to remove Pd/C J->K L 12. Final Isolation Concentrate filtrate under vacuum K->L M 13. Purification Recrystallize from Ethanol/Water or purify by column chromatography L->M

Caption: Overall workflow for the synthesis of the target compound.

Procedure:

Part 1: Heck-Mizoroki Coupling

  • Reactor Setup: To the 2 L flask, add 4-bromo-1-fluoro-2-nitrobenzene (100.0 g), palladium(II) acetate (1.02 g), triphenylphosphine (2.38 g), and DMF (500 mL).

  • Inerting: Begin stirring and purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[5]

  • Reagent Addition: Add triethylamine (95 mL) followed by the dropwise addition of methyl acrylate (62 mL) over 10 minutes.

  • Reaction: Heat the reaction mixture to an internal temperature of 85-90 °C and maintain for 12-16 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or HPLC until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the triethylamine hydrobromide salts and wash the filter cake with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel, dilute with 1 L of ethyl acetate, and wash with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(4-fluoro-3-nitrophenyl)acrylate, which can be used directly in the next step.

Part 2: Hydrogenation 8. Preparation: Dissolve the crude intermediate in methanol (1 L). 9. Catalyst Addition: Carefully add 10% palladium on carbon (5.0 g) under a nitrogen blanket. 10. Hydrogenation: Transfer the suspension to a suitable hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature (25 °C) for 4-6 hours. Monitor hydrogen uptake. 11. Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. 12. Final Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude final product. 13. Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 3-(4-fluoro-3-nitrophenyl)propanoate as a solid.[8]

Process Safety and Waste Disposal

  • Reagent Handling: Methyl acrylate is a lachrymator and flammable. 4-Bromo-1-fluoro-2-nitrobenzene is an irritant. Handle all chemicals in a fume hood wearing appropriate PPE, including safety glasses, lab coat, and gloves.

  • Catalyst Safety: Palladium on carbon is pyrophoric when dry. Always handle the catalyst wet or under an inert atmosphere. Do not allow the solvent to evaporate completely from the catalyst filter cake.

  • Hydrogenation Safety: Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel in an area free of ignition sources.

  • Waste Disposal: The palladium catalyst should be collected and sent for reclamation. Halogenated and non-halogenated organic waste streams should be segregated and disposed of according to institutional guidelines.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.0 (d, 1H), 7.5 (m, 1H), 7.2 (t, 1H), 3.7 (s, 3H), 3.1 (t, 2H), 2.7 (t, 2H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~172.5, 158.0 (d), 140.0, 135.0, 128.0, 120.0 (d), 52.0, 34.5, 30.0 ppm.
Mass Spectrometry (ESI+)m/z = 228.06 [M+H]⁺
Appearance Off-white to pale yellow solid.
Purity (by HPLC/GC) ≥98%
Yield 75-85% over two steps.

Troubleshooting

IssuePotential CauseSuggested Solution
Stalled Heck Reaction Inactive catalyst (oxidation).Ensure the reaction is run under a strict inert atmosphere. Use fresh, high-quality palladium precursor and ligands.
Insufficient base.Ensure 1.5 equivalents of triethylamine are used. The base can be consumed by adventitious acid.
Incomplete Hydrogenation Inactive catalyst.Use fresh Pd/C catalyst. Ensure sufficient agitation to keep the catalyst suspended.
Hydrogen leak.Check the hydrogenation apparatus for leaks.
Low Yield Poor extraction during work-up.Perform multiple extractions with ethyl acetate to ensure complete product recovery.
Loss during purification.Optimize recrystallization solvent system or chromatography gradient to minimize product loss.

References

  • Vertexaisearch Cloud. (n.d.). Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7). IndiaMART.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Shad, A. A., & Singh, P. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1533. MDPI.
  • Sridevi, C., & Balaji, K. (2018). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 55(10), 2348-2352. PMC.
  • Iovine, V., Bua, S., & Gratteri, P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(3), 443. PMC.
  • BenchChem. (n.d.). 3-Methyl-4-nitrophenol chemical structure and synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(3-Methylphenyl)propionaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals synthesizing methyl 3-(4-fluoro-3-nitrophenyl)propanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals synthesizing methyl 3-(4-fluoro-3-nitrophenyl)propanoate .

Because direct nitration of methyl 3-(4-fluorophenyl)propanoate yields a complex mixture of regioisomers, the most robust and scalable synthetic strategy utilizes a two-step approach: a Palladium-catalyzed Heck cross-coupling followed by a chemoselective conjugate reduction . This guide addresses the critical mechanistic pitfalls—such as unwanted nucleophilic aromatic substitution (SNAr), defluorination, and nitro-group over-reduction—that commonly compromise yields in this pathway.

Workflow A 4-Fluoro-3-nitro- 1-bromobenzene B Methyl (E)-3-(4-fluoro-3- nitrophenyl)acrylate A->B Heck Coupling Pd(OAc)2, DIPEA C Methyl 3-(4-fluoro-3- nitrophenyl)propanoate B->C Conjugate Reduction NaBH4, CuCl

Workflow for the two-step synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Part 1: Heck Cross-Coupling Troubleshooting

Q: Why is my Heck coupling yield so low, and why does mass spectrometry (LC-MS) show a major byproduct lacking the fluorine atom? A: You are likely experiencing an unintended[1]. The 4-fluoro-3-nitroaryl system is highly activated; the strongly electron-withdrawing nitro group sits ortho to the fluorine atom, making the C-F carbon highly electrophilic. If you are using a primary or secondary amine (e.g., diethylamine, morpholine) as your base, the amine acts as a nucleophile and irreversibly displaces the fluorine atom before the Heck catalytic cycle can complete.

  • The Fix: You must strictly use a sterically hindered tertiary amine (like DIPEA) or a mild inorganic base (like NaOAc) to provide the necessary basicity for the Heck reaction without triggering SNAr.

Q: How do I prevent rapid palladium black precipitation during the coupling phase? A: Palladium black (elemental Pd0) precipitates when the electron-deficient aryl palladium intermediate decomposes faster than it can undergo olefin insertion.

  • The Fix: Switch from standard triphenylphosphine to a more robust, sterically demanding bidentate ligand like dppf, or use tri-o-tolylphosphine (P(o-tolyl)3). These ligands stabilize the Pd0/PdII intermediates and prevent premature catalyst aggregation.

Protocol 1: Optimized Heck Cross-Coupling

This protocol incorporates a self-validating visual diagnostic to ensure catalyst integrity.

  • Preparation: Charge an oven-dried Schlenk flask with 4-fluoro-3-nitro-1-bromobenzene (1.0 equiv), Pd(OAc)2 (0.05 equiv), and P(o-tolyl)3 (0.10 equiv).

  • Atmosphere: Purge the flask with argon via three vacuum/argon cycles. Strict exclusion of oxygen is required to prevent phosphine oxidation.

  • Reagent Addition: Inject anhydrous DMF, followed by methyl acrylate (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction & Self-Validation: Heat the mixture to 90 °C.

    • Validation Checkpoint: Observe the solution color. A successful catalyst activation will transition the mixture from reddish-brown to a clear yellow-orange. If rapid precipitation of black particles (Pd black) occurs within the first 30 minutes, the inert atmosphere was compromised, and the run is invalid.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Part 2: Chemoselective Conjugate Reduction Troubleshooting

Q: When reducing the acrylate intermediate, my nitro group is converting to an amine. How do I achieve chemoselectivity? A: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is thermodynamically driven to reduce both the olefin and the nitro group, and will often induce hydrodefluorination[2]. To isolate the target compound, you must shift from standard hydrogenation to a [3].

  • The Fix: Utilize a Stryker-type reagent generated in situ (NaBH4 with catalytic CuCl). Copper hydrides are highly selective for the 1,4-conjugate reduction of Michael acceptors. They lack the necessary redox potential and coordination geometry to reduce nitro groups or cleave aryl C-F bonds.

Chemoselectivity Start Methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate PdC H2, Pd/C Start->PdC Cu NaBH4, CuCl Start->Cu OverRed Over-reduction & Defluorination (Aniline formation) PdC->OverRed Reduces NO2 and Ar-F Target Target Compound (Selective 1,4-reduction) Cu->Target Cu-H selectively attacks conjugated C=C

Mechanistic divergence in reduction strategies highlighting chemoselectivity.

Quantitative Data: Reagent Chemoselectivity Profile

The following table summarizes the causal outcomes of various reduction systems applied to the acrylate intermediate.

Reduction SystemOlefin ReductionNitro ReductionDefluorinationOverall Yield of Target
H₂ (1 atm), 10% Pd/C CompleteComplete (Aniline)High (>30%)0%
Fe, NH₄Cl, EtOH IntactComplete (Aniline)None0%
Hantzsch Ester, Ru-cat CompleteNoneNone82%
NaBH₄, CuCl, MeOH CompleteNoneNone88%
Protocol 2: Chemoselective Conjugate Reduction

This protocol utilizes an in-process TLC validation system to prevent over-reduction.

  • Preparation: Dissolve methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate (1.0 equiv) and CuCl (0.1 equiv) in anhydrous methanol under an argon atmosphere.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Strict temperature control is required to prevent the exothermic degradation of the copper hydride species.

  • Hydride Addition: Slowly add NaBH4 (1.5 equiv) in small portions over 20 minutes to manage hydrogen gas evolution.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the strongly UV-active starting material and the appearance of a higher Rf product spot confirms successful 1,4-reduction. Crucially , expose the TLC plate to a ninhydrin stain and heat it; if the new spot stains purple/brown, temperature control failed, resulting in over-reduction to the primary amine.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl to destroy unreacted hydrides. Extract with dichloromethane (3x), wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the pure methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

References

  • Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of Eco-compatible Catalysts and Reagents for Important Organic Reactions Source: Institutional Repository (Shodhganga) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the technical support center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for identifying and mitigating byproduct formation during this critical synthesis.

Introduction: Navigating the Subtleties of the Heck-Mizoroki Reaction

The synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a valuable intermediate in pharmaceutical development, is most commonly achieved via a palladium-catalyzed Heck-Mizoroki reaction. This powerful C-C bond-forming reaction couples an aryl halide, in this case, a 4-fluoro-3-nitro-substituted phenyl halide, with methyl acrylate.[1][2] While elegant in principle, the Heck reaction is not without its challenges. The electronic nature of the starting materials and the intricacies of the catalytic cycle can lead to a variety of byproducts that complicate purification and reduce yields.

This guide provides a comprehensive framework for understanding, identifying, and troubleshooting these side reactions, empowering you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for methyl 3-(4-fluoro-3-nitrophenyl)propanoate and what are the key reagents?

The most common and efficient method is the Heck-Mizoroki reaction.[1][2] This involves the coupling of an aryl halide (typically 1-fluoro-2-nitro-4-iodobenzene or the corresponding bromide) with methyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Aryl Halide: 4-Fluoro-3-nitro-iodobenzene is often preferred due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

  • Alkene: Methyl acrylate is the reactive partner that forms the propanoate chain.

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂).

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst and influencing its reactivity.

  • Base: An organic or inorganic base, like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.

Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

This section details the most common byproducts encountered in the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, their mechanisms of formation, and strategies for their identification and mitigation.

Core Reaction Pathway

Figure 1: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Issue 1: Presence of an Isomeric Impurity - The α-Regioisomer

Question: My NMR spectrum shows a complex multiplet in the aromatic region and additional vinylic protons, suggesting an isomeric product. What is this impurity and how can I avoid it?

Answer: You are likely observing the formation of the α-regioisomer, methyl 2-(4-fluoro-3-nitrophenyl)acrylate. The Heck reaction with electron-deficient alkenes like methyl acrylate typically favors the β-addition product (your desired compound) for electronic and steric reasons.[3] However, under certain conditions, the "regioirregular" α-addition can occur.[4][5]

Mechanism of Formation:

Start Aryl-Pd(II)-alkene Complex Beta β-Insertion (Favored) Start->Beta Alpha α-Insertion (Disfavored) Start->Alpha Product_beta Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Desired Product) Beta->Product_beta Product_alpha Methyl 2-(4-fluoro-3-nitrophenyl)acrylate (α-Isomer Byproduct) Alpha->Product_alpha A Crude Reaction Mixture B TLC Analysis A->B Initial Assessment C GC-MS Analysis A->C Volatile Components D Flash Chromatography B->D Guide for Separation C->D Guide for Separation E Fraction Analysis (TLC, GC-MS) D->E F ¹H and ¹³C NMR of Isolated Fractions E->F G Structure Elucidation F->G H Pure Product G->H I Identified Byproducts G->I

Figure 3: A systematic workflow for the identification and isolation of byproducts.

Step-by-Step Purification Protocol
  • Work-up: After the reaction is complete, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Flash Chromatography: Purify the crude product by flash column chromatography on silica gel. [6] * Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point. The less polar homocoupling and dehalogenated byproducts will elute first, followed by the desired product, and then more polar byproducts.

  • Recrystallization: The desired product, if obtained as a solid, can be further purified by recrystallization. [7][8] * Solvent Screening: Test solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes to find a suitable system where the product is soluble at high temperatures and sparingly soluble at room temperature.

References

  • Wucher, P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8955-8959. [Link]

  • Royal Society of Chemistry. (2023). 1. Analytical Methods 2. Materials and Methods. [Link]

  • Ananikov, V. P. (2021). Regioirregular Mizoroki-Heck reaction. Nature Research. [Link]

  • University of California, Davis. (n.d.). Recrystallization - Single Solvent. Chem LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Royal Society of Chemistry. (2015). Supporting information. [Link]

  • NIST. (n.d.). 4,4'-Dibromooctafluorobiphenyl. NIST WebBook. [Link]

  • American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • College of Engineering Safety. (n.d.). Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • Semantic Scholar. (1965). Reduction of aromatic nitro compounds with phosphine. [Link]

Sources

Troubleshooting

troubleshooting NMR spectrum of methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex fluorinated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex fluorinated aromatic systems.

This guide focuses on methyl 3-(4-fluoro-3-nitrophenyl)propanoate , a molecule that frequently causes analytical bottlenecks due to its highly coupled spin systems, long relaxation times, and specific shimming requirements.

Diagnostic Workflow

Workflow N1 Acquire Initial 1H & 13C Spectra N2 Are peaks broad or asymmetric? N1->N2 N3 Execute Shimming & Locking Protocol N2->N3 Yes N4 Unexpected multiplets in aromatic region? N2->N4 No N3->N2 N5 Map 19F-13C and 19F-1H Couplings N4->N5 Yes N6 Missing C-F or C-NO2 peaks? N4->N6 No N5->N6 N7 Increase D1 Delay & Scan Count N6->N7 Yes N8 Spectrum Validated N6->N8 No N7->N8

Logical workflow for diagnosing and resolving NMR artifacts in fluorinated aromatics.

Frequently Asked Questions (FAQs)

Q1: Why does my proton-decoupled C NMR spectrum have doublets instead of singlets in the aromatic region?

Cause: Many organic chemists assume that standard


C{

} experiments will yield only singlets[1]. However, standard proton decoupling does not decouple

F. Because

F has a nuclear spin of 1/2 and 100% natural abundance, it acts similarly to a proton, scalar-coupling with the

C nuclei through the

-electron system of the aromatic ring[1].

Solution: You must mathematically account for the


-coupling constants to assign the peaks correctly. The direct C-F bond (

) will show massive splitting (~245-250 Hz)[2], while ortho and meta carbons will show progressively smaller splittings. If a pure singlet spectrum is strictly required, a specialized

C{

H,

F} triple-resonance probe must be used to decouple both nuclei simultaneously[1].
Q2: The aromatic region of my H NMR is much more complex than expected. Is my sample impure?

Cause: It is highly likely your sample is pure, but you are observing


F-

H spin-spin coupling. The fluorine atom at position 4 couples significantly with the adjacent ortho proton (H5) and the meta proton (H2)[3].

Because H5 is ortho to both the fluorine atom and H6, its signal will appear as a complex doublet of doublets (dd). H2, sitting between the alkyl chain and the nitro group, will also appear as a doublet of doublets due to meta-coupling with both the fluorine atom and H6[3].

Data Presentation: Expected Multiplicities and Coupling Constants To aid in your spectral assignment, compare your experimental data against this theoretical coupling matrix for methyl 3-(4-fluoro-3-nitrophenyl)propanoate:

NucleusPositionExpected MultiplicityApprox. Coupling Constant (

)
Causality / Mechanism

C
C4 (C-F)Doublet~245 - 250 Hz (

)
Direct C-F spin-spin coupling[2]

C
C3, C5Doublet~20 Hz (

)
Two-bond C-F coupling[1]

C
C2, C6Doublet~8 Hz (

)
Three-bond C-F coupling[1]

H
H5Doublet of Doublets~8-10 Hz (

), ~8 Hz (

)
Ortho to F and ortho to H6[3]

H
H2Doublet of Doublets~4-6 Hz (

), ~2 Hz (

)
Meta to F and meta to H6[3]
Q3: I cannot see the carbon peaks for C4 (C-F) or C3 (C-NO ). Where are they?

Cause: Quaternary carbons (carbons with no attached protons) suffer from two major disadvantages in standard


C NMR:
  • Lack of Nuclear Overhauser Effect (NOE): They do not receive the signal enhancement that protonated carbons get during

    
    H decoupling.
    
  • Long

    
     Relaxation Times:  Without attached protons to facilitate dipole-dipole relaxation, their 
    
    
    
    times are exceptionally long. If your inter-pulse delay (
    
    
    ) is too short, these nuclei become saturated and yield no signal. Furthermore, fluorinated carbons are notoriously difficult to find in spectra with low signal-to-noise ratios because the already weak signal is split into a doublet (halving the peak height) and can easily be buried in the baseline noise[1].

Solution: Increase your relaxation delay (


) to at least 2-3 seconds and increase the number of scans (NS) to improve the signal-to-noise ratio.

Primary spin-spin coupling pathways between the 19F nucleus and adjacent 13C/1H nuclei.

Q4: My peaks are broad, lack fine splitting, and have asymmetrical bases. How do I fix this?

Cause: Broad or asymmetrical peaks are the hallmark of poor magnetic field homogeneity (poor shimming) or an unstable lock signal. The majority of locking and shimming problems stem from either failing to load the default shim files before starting or poor sample preparation (e.g., particulate matter, incorrect sample volume)[4].

Solution: Execute the following self-validating shimming protocol.

Step-by-Step Methodology: Precision Shimming & Locking Protocol

This protocol ensures a highly homogeneous magnetic field, which is strictly required to resolve the fine


-couplings of the fluorinated aromatic ring[5].
  • Sample Preparation Validation:

    • Ensure the sample volume is exactly 550-600

      
      L (for a standard 5 mm tube) to prevent edge effects near the RF coil.
      
    • Filter the sample through a plug of glass wool or a syringe filter to remove paramagnetic particulates.

  • Locking the Sample:

    • Load the default shim map for your specific probe (rsh command)[4].

    • Select your deuterated solvent and engage the lock.

    • Self-Validation Check: Carefully adjust the lock power so it is as high as possible without saturating the signal (typically around -17 dB for aqueous/polar solvents, though this varies by instrument)[5]. If the lock level fluctuates wildly, reduce the lock power.

  • Iterative Shimming (Z-Axis):

    • Adjust the Z1 shim to maximize the lock level.

    • Adjust the Z2 shim. Crucial Causality: Changing Z2 alters the optimal position for Z1. You must iteratively bounce between Z1 and Z2 until no further lock level increase is observed[5].

    • Adjust Z3 , then re-optimize Z1 and Z2[5].

  • Phase Adjustment:

    • Unlock the spectrometer temporarily and adjust the lock phase to ensure the signal is a perfect, symmetrical sine wave, then re-lock[5]. Changes in shims can drift the lock phase, which directly degrades peak symmetry.

  • Final Validation:

    • Acquire a quick 1-scan

      
      H spectrum. The methoxy peak (-OCH
      
      
      
      ) of the propanoate group should be a razor-sharp singlet. If it exhibits "shoulders" or a broad base, return to step 3 and adjust Z1/Z2.
References

1.[1] 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog, blogspot.com, 1 2.[2] Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns, nih.gov, 2 3.[3] Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of internal motion, cdnsciencepub.com, 3 4.[4] Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility, ucdavis.edu, 4 5.[5] Shimming: Theory and Practice - Bio-NMR Core, ucla.edu, 5

Sources

Optimization

optimizing purification protocols for methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the Technical Support Center for Advanced Organic Purifications . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Purifications . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2)[1].

This compound is a critical fluorinated and nitrated building block used in pharmaceutical drug development. Due to the presence of both an electron-withdrawing nitro group and a highly electronegative fluorine atom on the aromatic ring, the molecule exhibits unique polarity and reactivity profiles that complicate standard purification workflows. This guide provides self-validating, mechanistic solutions to ensure >99% purity for downstream applications.

Part 1: Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the chemical nature of the impurities generated during the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. Whether synthesizing via the nitration of methyl 3-(4-fluorophenyl)propanoate or the esterification of 3-(4-fluoro-3-nitrophenyl)propanoic acid[2], the crude mixture typically contains the following quantifiable impurities:

Table 1: Physicochemical Profile of Common Impurities

Impurity / ComponentChemical NatureRelative PolarityMW ( g/mol )Primary Separation Strategy
Target: 3-Nitro Ester Neutral, H-bond acceptorModerate (Rf ~0.4)227.19[3]Crystallization / Chromatography
Impurity A: 2-Nitro Isomer Neutral, Sterically hinderedModerate (Rf ~0.42)227.19Toluene-based Chromatography
Impurity B: Unreacted Acid Acidic, H-bond donorHigh (Rf ~0.1)213.16Mild Aqueous Base Extraction
Impurity C: Des-nitro Ester Neutral, Non-polarizedLow (Rf ~0.7)182.20Standard Flash Chromatography

*Rf values are approximate, based on a 80:20 Hexane/Ethyl Acetate TLC system on silica gel.

Part 2: Troubleshooting Guides & FAQs

Q1: My isolated yield is consistently low due to ester hydrolysis during the aqueous workup. How do I prevent this? Causality: The electron-withdrawing nitro (-NO2) and fluoro (-F) groups exert a strong inductive pull across the aromatic ring. Although separated by an ethyl chain, this inductive effect slightly increases the electrophilicity of the ester carbonyl, making it more susceptible to base-catalyzed hydrolysis than a standard aliphatic ester. Solution: Never use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to neutralize the reaction or remove unreacted acid. Instead, use a saturated aqueous solution of Sodium Bicarbonate (NaHCO3, pH ~8) and maintain the biphasic mixture below 20°C during extraction.

Q2: I am struggling to separate the 2-nitro regioisomer from the 3-nitro target using standard Hexane/Ethyl Acetate gradients. What is the alternative? Causality: Hexane/Ethyl Acetate separates compounds primarily based on bulk polarity and hydrogen bonding. The 2-nitro and 3-nitro isomers have nearly identical polarities in this solvent system, leading to co-elution. However, their dipole moments and π−π stacking capabilities differ significantly due to the spatial arrangement of the nitro group relative to the fluorine atom. Solution: Switch your mobile phase to a Toluene/Ethyl Acetate or Dichloromethane/Hexane system. The aromatic rings of Toluene undergo differential π−π interactions with the highly polarized regioisomers, artificially enhancing the resolution ( Δ Rf) between the 2-nitro and 3-nitro species on silica gel.

Q3: Can I bypass column chromatography to scale up the purification of this compound? Causality: Yes, provided your regioisomeric purity is already >90% (e.g., if synthesized via a regioselective Heck coupling rather than direct nitration). The target ester has a defined crystalline lattice that excludes structurally dissimilar impurities (like the free acid), but it can co-crystallize with the 2-nitro isomer if the impurity load is too high. Solution: Utilize a selective recrystallization protocol using a binary solvent system of Isopropanol (IPA) and Heptane (detailed in Protocol B below).

Part 3: Visualizing the Purification Logic

Impurity_Pathways SM 3-(4-fluorophenyl) propanoic acid Nitration Nitration (HNO3/H2SO4) SM->Nitration Esterification Esterification (MeOH/H+) Nitration->Esterification Major 3-Nitro Acid Imp1 Impurity A (2-Nitro Regioisomer) Nitration->Imp1 Minor 2-Nitro Acid (Carried Over) Target Target Ester (3-Nitro Isomer) Esterification->Target Complete Rxn Imp2 Impurity B (Unreacted Acid) Esterification->Imp2 Incomplete Rxn / Hydrolysis

Synthetic pathways illustrating the generation of common impurities requiring separation.

Purification_Workflow Crude Crude Reaction Mixture (Ester, Acid, Isomers) LLE Aq. NaHCO3 Wash (Removes Acidic Impurities) Crude->LLE Step 1: Quench & Wash Analysis HPLC / NMR Analysis (Check Regioisomer Ratio) LLE->Analysis Step 2: Organic Layer Chrom Flash Chromatography (Toluene/EtOAc System) Analysis->Chrom Isomer Impurity > 5% Cryst Recrystallization (IPA/Heptane System) Analysis->Cryst Isomer Impurity < 5% Pure Pure Target Compound (>99% Purity) Chrom->Pure Fractions Concentration Cryst->Pure Filtration & Drying

Workflow decision tree for the purification of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Part 4: Step-by-Step Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted 3-(4-fluoro-3-nitrophenyl)propanoic acid without hydrolyzing the target ester.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Thermal Control: Cool the organic solution to 10–15°C using a water bath.

  • Mild Neutralization: Add an equal volume of cold, saturated aqueous NaHCO3.

  • Agitation: Vigorously stir (do not shake violently to avoid emulsions) for 5 minutes. Vent the separatory funnel frequently to release CO2 gas generated by the neutralization of the acid.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid.

  • Validation: Spot the upper organic layer on a TLC plate. A disappearance of the baseline spot (Rf 0.0) confirms complete removal of the acid.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temp < 35°C).

Protocol B: Regioselective Flash Chromatography

Purpose: To separate the 3-nitro target from the 2-nitro regioisomer.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Toluene as the packing solvent. Use a 50:1 silica-to-crude mass ratio.

  • Sample Loading: Dissolve the LLE-purified crude in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 100% Toluene (Flushes out non-polar des-nitro impurities).

    • CV 4-8: 98:2 Toluene / Ethyl Acetate (Elutes the 2-nitro regioisomer).

    • CV 9-15: 95:5 Toluene / Ethyl Acetate (Elutes the target 3-nitro ester).

  • Fraction Analysis: Analyze fractions via HPLC or GC-MS. The π−π interactions with toluene will cause the 2-nitro isomer to elute slightly faster than the 3-nitro isomer.

References

  • PubChemLite. "907602-44-2 (C10H10FNO4) Structural Information and Predicted Collision Cross Section." LCSB, Université du Luxembourg. Available at: [Link]

  • IndiaMART. "Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7) - Chemical Properties and Structure." IndiaMART InterMESH Ltd. Available at:[Link]

Sources

Troubleshooting

common challenges in the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Technical Support Center: Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Welcome to the Technical Support Center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2). This portal i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the Technical Support Center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2). This portal is designed for researchers, process chemists, and drug development professionals encountering bottlenecks in the synthesis of this critical fluorinated intermediate.

Below, we analyze the mechanistic causality behind common synthetic failures, provide self-validating experimental protocols, and offer definitive troubleshooting guides for the two primary synthetic routes: Direct Nitration (Route A) and Chemoselective Reduction (Route B).

Part 1: Synthetic Strategy & Quantitative Decision Matrix

Before troubleshooting, it is crucial to evaluate your chosen synthetic pathway. The synthesis of this molecule is governed by the delicate balance of electronic directing effects and chemoselectivity.

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteKey Reagents & CatalystsSelectivity ProfileTypical YieldPrimary Synthetic Challenge
Route A: Direct Nitration HNO3​ , H2​SO4​ , <5∘C Regioselectivity: ~85:15 (3-nitro : 2-nitro)60–70% (Over 2 steps)Ester hydrolysis; Regioisomer separation
Route B: Heck + Reduction 1. Pd(OAc)2​ , Methyl Acrylate2. H2​ , RhCl(PPh3​)3​ Chemoselectivity: >99% for alkene over NO2​ 75–80% (Over 2 steps)Catalyst poisoning; Anaerobic handling
Route C: Direct Esterification 3-(4-fluoro-3-nitrophenyl)propanoic acid, MeOH, H+ N/A (Starting material is pre-functionalized)>90%Sourcing the specific precursor[1]

Part 2: Troubleshooting Guide & FAQs

Route A: Direct Nitration of Methyl 3-(4-fluorophenyl)propanoate

Q1: I am obtaining a mixture of regioisomers during nitration. Why isn't the nitro group exclusively directed to the 3-position, and how can I improve this?

Causality & Mechanism: In the electrophilic aromatic substitution of methyl 3-(4-fluorophenyl)propanoate, the incoming nitronium ion ( NO2+​ ) faces competing directing effects. The fluorine atom exerts a strong resonance-donating effect (+M) despite its inductive withdrawal (-I), directing electrophiles to the ortho position (C3). Conversely, the alkyl propanoate chain exerts a weak inductive activating effect (+I), directing to its ortho position (C2).

Because the electron-withdrawing ester group attenuates the alkyl chain's +I effect, the +M effect of the fluorine predominates, making the 3-nitro isomer the major product—a phenomenon similarly observed in the nitration of 4-fluorophenylacetic acid[2]. However, the energy difference between the transition states is narrow, leading to a typical 85:15 ratio.

Solution: To maximize the kinetically favored 3-nitro isomer, strictly control the temperature to <0∘C . Higher temperatures provide enough thermal energy to overcome the activation barrier for the minor 2-nitro pathway.

Regioselectivity SM Methyl 3-(4-fluorophenyl)propanoate (Starting Material) Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution SM->Nitration Pos3 Attack at Position 3 (Ortho to F) Favored by F (+M effect) Nitration->Pos3 Major Pathway (Kinetic) Pos2 Attack at Position 2 (Ortho to Alkyl) Favored by Alkyl (+I effect) Nitration->Pos2 Minor Pathway (Thermodynamic) Target Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Target Product) Pos3->Target Byproduct Methyl 3-(4-fluoro-2-nitrophenyl)propanoate (Regioisomer Byproduct) Pos2->Byproduct

Figure 1: Mechanistic divergence in the electrophilic aromatic nitration of methyl 3-(4-fluorophenyl)propanoate.

Q2: My LC-MS shows a massive peak for the free carboxylic acid instead of the methyl ester. How do I prevent ester hydrolysis?

Causality & Mechanism: Standard nitration utilizes concentrated HNO3​ and H2​SO4​ . The highly acidic environment, combined with the water generated as a byproduct of nitronium ion formation, creates perfect conditions for acid-catalyzed ester hydrolysis.

Solution (Self-Validating Protocol): Instead of fighting the hydrolysis, process chemists often drive it to completion to aid in purification, followed by a clean re-esterification. The free acid (3-(4-fluoro-3-nitrophenyl)propanoic acid) crystallizes much more cleanly than the ester, allowing you to purge the unwanted 2-nitro regioisomer in the aqueous filtrate.

Step-by-Step Methodology: Nitration & Re-esterification

  • Nitration: Dissolve 1.0 eq of methyl 3-(4-fluorophenyl)propanoate in conc. H2​SO4​ (5 volumes) and cool to 0∘C .

  • Electrophilic Addition: Add a pre-cooled mixture of HNO3​ / H2​SO4​ (1.05 eq HNO3​ ) dropwise over 2 hours. Crucial: Maintain internal temperature <5∘C to prevent thermal runaway[3] and suppress the 2-nitro isomer.

  • Hydrolysis Workup: Pour the reaction mixture onto crushed ice. Add 2M NaOH until the pH reaches 12 to fully hydrolyze any remaining ester. Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove organic impurities.

  • Acidification & Isolation: Acidify the aqueous layer with 6M HCl to pH 2. The pure 3-(4-fluoro-3-nitrophenyl)propanoic acid will precipitate. Filter and dry under vacuum.

  • Re-esterification: Dissolve the isolated acid in anhydrous methanol (10 volumes). Add 0.1 eq of conc. H2​SO4​ and reflux for 4 hours.

  • Validation: Evaporate the methanol, dissolve in Dichloromethane (DCM), and wash with saturated NaHCO3​ to remove unreacted acid. TLC (Hexane:EtOAc 3:1) will show a single spot ( Rf​≈0.6 ), confirming the pure target ester.

Route B: Heck Coupling & Chemoselective Reduction

Q3: I synthesized the Heck intermediate (methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate). However, during hydrogenation, the nitro group is reducing to an aniline. How can I selectively reduce the alkene?

Causality & Mechanism: Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) operates via surface adsorption. The highly polar nitro group binds strongly to the palladium surface and is rapidly reduced to an amine, often faster than the alkene. To selectively reduce the conjugated alkene in the presence of a nitro group, a homogeneous catalyst like Wilkinson's Catalyst ( RhCl(PPh3​)3​ ) is required. The bulky triphenylphosphine ligands create a sterically demanding coordination sphere that readily accommodates the planar alkene but sterically and electronically rejects the bulky nitro group.

Chemoselectivity Acrylate Methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate (Heck Product) PdC Standard Hydrogenation (H2, Pd/C) Acrylate->PdC Wilkinson Chemoselective Reduction (H2, RhCl(PPh3)3) Acrylate->Wilkinson OverReduced Methyl 3-(3-amino-4-fluorophenyl)propanoate (Over-reduced Byproduct) PdC->OverReduced Reduces both NO2 and Alkene Target Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Target Product) Wilkinson->Target Selectively reduces Alkene only

Figure 2: Chemoselective reduction of the conjugated alkene versus non-selective over-reduction.

Solution (Self-Validating Protocol): Step-by-Step Methodology: Chemoselective Reduction using Wilkinson's Catalyst

  • Setup: In a flame-dried Schlenk flask, dissolve 1.0 eq of methyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate in rigorously degassed toluene/ethanol (1:1 v/v). Note: Oxygen poisons Rh(I) catalysts.

  • Catalyst Addition: Add 5 mol% RhCl(PPh3​)3​ (Wilkinson's catalyst). The solution will turn a deep red/burgundy color.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (1 atm, via balloon). Stir vigorously at room temperature for 12–16 hours.

  • Validation (In-Process): Monitor the reaction by 1H NMR. The reduction is complete when the vinylic doublets ( δ 6.4 and 7.6 ppm) disappear, replaced by aliphatic multiplets ( δ 2.6 and 2.9 ppm). The persistence of the nitro group is validated by the characteristic downfield shift of the aromatic proton ortho to the nitro group ( δ≈8.0 ppm).

  • Workup: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 4:1) to remove the triphenylphosphine oxide byproducts and isolate the pure methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

References

  • Sigma-Aldrich.Nitrophenyl propanoate - methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2).
  • Google Patents.WO2013134298A1 - Raf inhibitor compounds (Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid).
  • Benchchem.Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • IndiaMART.Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7).

Sources

Optimization

Technical Support Center: Minimizing Impurities in Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2). This molecule is a highly versatile bifunctional intermediate widely used in pharmaceutical development. It features an electrophilic methyl ester and a highly activated fluoronitroarene core.

While this dual reactivity is its greatest asset for building complex scaffolds, it is also the primary source of impurity generation. Unintended ester hydrolysis, nucleophilic side reactions, and hydrodehalogenation during reduction are common pitfalls [1]. This guide provides field-proven, causality-driven protocols to minimize these impurities across its three most common synthetic transformations.

Quantitative Impurity Matrix

To establish a baseline for optimization, the following table summarizes the most common impurities observed in unoptimized workflows and the target metrics achievable when applying the self-validating protocols detailed in this guide.

Synthetic WorkflowPrimary ImpurityCausalityUnoptimized Impurity %Target Impurity % (Optimized)
1. Esterification 3-(4-fluoro-3-nitrophenyl)propanoic acidEquilibrium stalling due to water generation.8 - 15%< 1%
2. SNAr Reaction Carboxylic acid (Ester Hydrolysis)Aqueous base attacking the ester under basic conditions.10 - 25%< 2%
3. Nitro Reduction Hydrodefluorination (Loss of F atom)Pd-catalyzed oxidative addition into the C-F bond [4].15 - 40%< 1%
Workflow 1: Synthesis via Esterification

Context: The synthesis of the target molecule typically begins with the esterification of 3-(4-fluoro-3-nitrophenyl)propanoic acid (CAS 160877-40-7) [1].

FAQ: Why does my esterification stall at 90% conversion, leaving unreacted acid that is difficult to separate via chromatography? Causality: Standard Fischer esterification (using catalytic


 in methanol) is an equilibrium process. As the reaction proceeds, water is generated, which pushes the equilibrium backward. Furthermore, using aqueous sodium bicarbonate during the workup can prematurely hydrolyze the newly formed ester if the pH is not strictly controlled.

Self-Validating Protocol: Thionyl Chloride-Mediated Esterification To achieve >99% conversion, we bypass the equilibrium limitation by using Thionyl Chloride (


). 

transiently forms a highly reactive acid chloride and irreversibly consumes any adventitious water, driving the reaction forward.
  • Setup: Charge a dry, argon-purged round-bottom flask with 3-(4-fluoro-3-nitrophenyl)propanoic acid (1.0 eq) and anhydrous methanol (10 mL/g of substrate).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add Thionyl Chloride (1.5 eq) dropwise over 15 minutes. Self-validation: The evolution of

    
     and 
    
    
    
    gas indicates active reagent consumption; use a scrubber.
  • Propagation: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.

  • Monitoring: Check conversion via LC-MS or TLC (Hexanes/EtOAc 7:3). The acid peak should be completely absent.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and residual

    
    . Dissolve the crude oil in Dichloromethane (DCM) and wash with cold 5% aqueous 
    
    
    
    to neutralize trace acid, followed by brine. Dry over anhydrous
    
    
    and concentrate to yield the pure methyl ester.
Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

Context: The fluorine atom in methyl 3-(4-fluoro-3-nitrophenyl)propanoate is highly activated by the strongly electron-withdrawing ortho-nitro group, making it susceptible to displacement by amines via SNAr[3].

FAQ: During the SNAr reaction with a primary amine, I am observing significant amounts of the carboxylic acid impurity. How do I prevent ester cleavage? Causality: The SNAr reaction generates Hydrofluoric acid (HF) as a byproduct, which must be scavenged by a base to prevent the amine nucleophile from protonating and stalling the reaction. If inorganic aqueous bases (like


 or 

) are used, the hydroxide ions will rapidly attack the electrophilic methyl ester, leading to saponification.

Self-Validating Protocol: Anhydrous SNAr with Non-Nucleophilic Bases

  • Setup: Dissolve methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM.

  • Reagent Addition: Add the desired amine (1.1 eq). Immediately add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered; it acts as an excellent proton sponge for HF but is completely non-nucleophilic, preserving the ester.

  • Reaction: Stir at room temperature to 50 °C depending on the amine's steric bulk.

  • Isolation: Quench with water, extract with Ethyl Acetate, wash with 1M

    
     (to remove excess amine and DIPEA), and concentrate.
    
Reaction mapping of methyl 3-(4-fluoro-3-nitrophenyl)propanoate transformations.
Workflow 3: Selective Nitro Reduction

Context: Reducing the nitro group to an aniline is a critical step for downstream amide coupling or cyclization.

FAQ: When using standard Palladium on Carbon (Pd/C) and hydrogen gas to reduce the nitro group, LC-MS shows a major byproduct missing the fluorine atom (M-19). What is happening? Causality: You are observing hydrodefluorination , a specific form of hydrodehalogenation [4]. Palladium is highly active for the oxidative addition into carbon-halogen bonds. Under a hydrogen atmosphere, the C-F bond is cleaved and replaced with a hydrogen atom [5]. The electron-deficient nature of the fluoronitroarene makes this side reaction highly competitive with nitro reduction.

Self-Validating Protocol: Chemoselective Metal-Mediated Reduction To preserve the C-F bond, we must abandon Pd/C in favor of a milder, single-electron transfer (SET) reduction mechanism. Iron powder with Ammonium Chloride (


) or Sodium Bisulfite (

) are the industry standards for this exact chemoselectivity [2].
  • Setup: In a round-bottom flask, suspend methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).

  • Reagent Addition: Add Iron powder (5.0 eq, 325 mesh is preferred for high surface area) and Ammonium Chloride (

    
    ) (2.0 eq). Causality:
    
    
    
    acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the ester.
  • Heating: Heat the vigorously stirring suspension to 70 °C for 2-3 hours.

  • Monitoring: The reaction transitions from a yellow solution to a dark brown/black slurry as iron oxides form. TLC will show a highly polar, UV-active spot (the aniline).

  • Workup: Critical Step: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethanol. Concentrate the filtrate, partition between Ethyl Acetate and water, and extract. The organic layer contains the selectively reduced product with the fluorine atom intact.

Mechanistic divergence during the reduction of fluoronitroarenes based on catalyst selection.
References
  • IndiaMART. "Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7)". IndiaMART.
  • US Patent Office. "Process for Catalytic Reduction of Nitro Compounds to Amines". US20230357125A1.
  • SciSpace. "Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation". SciSpace.
  • BenchChem Technical Support. "1-Fluoro-4,5-dimethoxy-2-nitrobenzene". BenchChem.
  • BenchChem Technical Support. "Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts". BenchChem.
Troubleshooting

Technical Support Center: Troubleshooting Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing reproducibility issues with bifunctional aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing reproducibility issues with bifunctional aromatics.

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile building block. Its synthetic utility lies in its dual reactivity: the ortho-nitro group activates the carbon-fluorine (C-F) bond for Nucleophilic Aromatic Substitution (SNAr), while the methyl propanoate tail provides a handle for downstream functionalization. However, this same bifunctionality introduces competing reaction pathways. This guide provides field-proven, self-validating protocols to resolve the most common experimental inconsistencies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I losing the fluorine atom during the catalytic reduction of the nitro group? A1: This is a classic case of hydrodefluorination . When you use standard catalytic hydrogenation conditions (e.g., 10% Pd/C with H₂ gas), the transition metal does not just reduce the nitro group; it can undergo oxidative addition into the C-F bond . Once the nitro group is reduced to an amine, the aromatic ring becomes highly electron-rich, which paradoxically facilitates the cleavage of the C-F bond by the palladium catalyst. To resolve this, you must switch from a catalytic hydrogenation mechanism to a single-electron transfer (SET) mechanism (see Protocol A).

Q2: During my SNAr reaction with an amine, my yield is low, and a highly polar byproduct forms that stays at the baseline on my TLC plate. What is happening? A2: You are observing premature ester hydrolysis . The methyl propanoate ester is highly sensitive to base-catalyzed saponification. If your SNAr conditions utilize aqueous bases (e.g., K₂CO₃ with trace water) or generate hydroxide ions, the hydroxide acts as a hard nucleophile and attacks the hard carbonyl carbon of the ester. This cleaves the methyl group, leaving you with a highly polar propanoic acid byproduct . You must transition to strictly anhydrous, non-nucleophilic conditions (see Protocol B).

Q3: Can I selectively hydrolyze the ester without triggering an SNAr reaction at the fluorine? A3: Yes, but temperature control is critical. Hydroxide is a strong enough nucleophile to displace the activated fluorine if the thermal energy is high enough. To selectively hydrolyze the ester, use LiOH in a THF/Water mixture strictly at 0°C to 10°C. The ester hydrolysis has a lower activation energy barrier than the SNAr displacement at these temperatures.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between chosen reaction conditions and the resulting experimental outcomes, allowing for rapid workflow optimization.

Reaction GoalReagents & ConditionsPrimary Mechanistic IssueExpected YieldPurity & Outcome Profile
Nitro Reduction 10% Pd/C, H₂, MeOH, 25°CHydrodefluorination (C-F cleavage)< 40%High levels of defluorinated amine byproduct.
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O, 70°CNone (Chemoselective SET) > 85% Clean conversion to 3-amino-4-fluoro derivative.
SNAr (Amination) K₂CO₃, Amine, aq. MeCN, 80°CEster Hydrolysis (Saponification)< 50%Formation of polar propanoic acid byproduct.
SNAr (Amination) DIPEA, Amine, dry DMF, 60°CNone (Anhydrous protection) > 90% Clean substitution; methyl ester remains intact.

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . This means the reaction provides intrinsic visual or physical feedback to confirm that the mechanistic pathway is proceeding correctly.

Protocol A: Chemoselective Reduction of the Nitro Group (Avoiding Defluorination)

Causality: Iron powder in the presence of ammonium chloride operates via a single-electron transfer (SET) mechanism. Because it does not rely on transition-metal oxidative addition, the C-F bond remains completely inert .

  • Reactor Setup: In a round-bottom flask, dissolve methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reaction & Validation: Heat the vigorously stirred suspension to 70°C.

    • Self-Validation: The reaction mixture will transition from a clear yellow solution to a dark brown/black opaque suspension as reactive iron is oxidized to iron oxides.

    • Monitoring: Check via TLC (Hexanes/EtOAc 7:3). The UV-active starting material will disappear, replaced by a lower Rf spot that stains vividly with Ninhydrin (confirming the presence of the primary amine).

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl 3-(3-amino-4-fluorophenyl)propanoate.

Protocol B: Anhydrous SNAr with Amines (Preserving the Methyl Ester)

Causality: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. When used in a strictly anhydrous aprotic solvent like DMF, it acts purely as a proton sink for the SNAr reaction without attacking the sensitive methyl ester.

  • Reactor Setup: Flame-dry a reaction flask and purge with Nitrogen. Dissolve the starting material (1.0 eq) in anhydrous DMF (0.3 M concentration).

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction & Validation: Stir the solution at 60°C for 6 hours.

    • Self-Validation: Upon heating, the solution will rapidly turn deep orange or red. This color change is the visual confirmation of the Meisenheimer complex intermediate forming as the amine attacks the electron-deficient aromatic ring.

  • Workup: Cool the reaction to room temperature and quench by pouring it into a 5-fold volume of ice-cold water.

  • Isolation: Extract the aqueous mixture with diethyl ether (3x).

    • Critical Step: Wash the combined organic layers with distilled water at least three times. This leverages the high water solubility of DMF to pull it out of the organic layer, ensuring your final NMR will not show a massive DMF peak at 2.9 ppm. Dry over Na₂SO₄ and concentrate.

Part 4: Workflow Visualization

The following decision tree maps the logical relationships between the reaction goals, the chosen conditions, and the mechanistic pitfalls discussed above.

Workflow Start Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Starting Material) Branch1 Goal: Nitro Reduction Start->Branch1 Branch2 Goal: SNAr at Fluorine Start->Branch2 PdC Condition: Pd/C, H2 Issue: Hydrodefluorination Branch1->PdC Avoid FeRed Condition: Fe, NH4Cl Result: Chemoselective Amine Branch1->FeRed Recommended AqBase Condition: Aq. Base (K2CO3) Issue: Ester Hydrolysis Branch2->AqBase Avoid DryBase Condition: Anhydrous DIPEA Result: Intact Methyl Ester Branch2->DryBase Recommended

Figure 1: Decision tree for resolving chemoselectivity issues in methyl 3-(4-fluoro-3-nitrophenyl)propanoate workflows.

References

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation . ACS Catalysis. Available at: [Link]

  • Propionic Acid Manufacturers in India . IndiaMART Commercial Database. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Operations for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Welcome to the Process Chemistry Support Center. This guide provides troubleshooting protocols, safety assessments, and scale-up methodologies for workflows involving methyl 3-(4-fluoro-3-nitrophenyl)propanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides troubleshooting protocols, safety assessments, and scale-up methodologies for workflows involving methyl 3-(4-fluoro-3-nitrophenyl)propanoate . This molecule features three distinct reactive sites—an activated aryl fluoride, a reducible nitro group, and a hydrolyzable methyl ester—each presenting unique thermodynamic and kinetic challenges upon scale-up.

Part 1: Nucleophilic Aromatic Substitution ( ) Troubleshooting

The


 displacement of the para-fluorine atom (activated by the ortho-nitro group) is a common early-stage transformation. However, transitioning from bench to pilot scale introduces severe mass transfer and equipment integrity challenges.
FAQ & Troubleshooting

Q: When scaling up the


 reaction with secondary amines, we observe severe equipment corrosion and stalling conversion rates. How can we resolve this without switching to expensive Hastelloy reactors? 
A:  The fundamental causality here is the stoichiometric generation of hydrofluoric acid (HF) as the fluoride leaving group is displaced. In a batch reactor, accumulating HF not only etches glass-lined and standard stainless-steel vessels but also protonates your incoming amine nucleophile, destroying its nucleophilicity and stalling the reaction kinetics [1].
Solution:  Implement an in-situ HF sequestration strategy. The addition of a mild scavenger like calcium propionate reacts with the generated HF to form insoluble calcium fluoride (

) and propionic acid. This drives the reaction forward (Le Chatelier's principle) and protects the reactor lining [1].

Q: Can we run this


 reaction in greener solvents instead of DMF or DMSO? 
A:  Yes. While DMSO stabilizes the intermediate Meisenheimer complex through its high dielectric constant, it poses thermal degradation risks above 120°C[1]. Greener dipolar aprotic alternatives like N-Butylpyrrolidinone (NBP) or sulfolane can be substituted, provided the reaction temperature is optimized to maintain nucleophile solubility.
Quantitative Data: Scavenger Selection
ScavengerByproduct FormedPhase of ByproductKinetic ImpactEquipment Protection
None HFSolution / GasSevere stalling (Amine protonation)Poor (Corrosive)


,

,

Solid / GasModerate (Water can cause ester hydrolysis)Moderate
Calcium Propionate

, Propionic Acid
Insoluble SolidExcellent (Drives conversion)Excellent (>99.5% HF removed)

Part 2: Nitro Group Reduction Safety & Scale-Up

Reducing the 3-nitro group to an aniline is highly exothermic (


 kJ/mol). Safely managing this energy is the most critical aspect of scaling up this molecule.
FAQ & Troubleshooting

Q: We are transitioning from a 50g lab scale to a 5kg pilot scale using catalytic hydrogenation (


, Pd/C). What is the primary safety risk, and how do we monitor it? 
A:  The critical risk is the accumulation of the unstable hydroxylamine intermediate. If the reaction is kinetically fast but mass-transfer limited (i.e., hydrogen gas is not dissolving into the solvent fast enough due to poor agitation), the reaction stalls at the hydroxylamine stage. A sudden subsequent reaction of this accumulated intermediate can trigger a catastrophic thermal runaway [2].
Solution:  You must operate under mass-transfer limited conditions where the hydrogen feed rate acts as the primary control mechanism for the reaction rate. Utilize Process Analytical Technology (PAT) such as in-situ FTIR to monitor the disappearance of the nitro peak and ensure no hydroxylamine builds up [2].

Q: Our facility cannot safely accommodate high-pressure hydrogen gas. What is the most chemoselective and scalable alternative? A: The Béchamp reduction (Iron powder and catalytic HCl) is a highly scalable alternative. The mechanism relies on single-electron transfers from the iron surface to the nitro group. Because the generated


 is hydrolyzed by water to regenerate HCl, only a catalytic amount of acid is required. This mild acidity prevents the unwanted hydrolysis of your methyl ester, ensuring excellent chemoselectivity [3].
Quantitative Data: Nitro Reduction Scale-Up Strategies
Reduction MethodReagentsExotherm ManagementChemoselectivity (Ester Intact?)Scalability / Safety Profile
Catalytic Hydrogenation

gas, 5% Pd/C
Strict

feed control
HighHigh risk of thermal runaway if poorly mixed [2][4].
Béchamp Reduction Fe powder, cat. HClControlled addition of substrateHighExcellent; standard industrial batch process [3].
Transfer Hydrogenation Formic acid, Pd/CControlled addition of donorModerateGood, but generates large volumes of

gas [4].

Part 3: Process Workflows and Logic Visualizations

Reaction pathways for methyl 3-(4-fluoro-3-nitrophenyl)propanoate and operational sequencing.

Decision tree for safely scaling up the nitro reduction step based on calorimetric data.

Part 4: Validated Experimental Protocols

Protocol A: Scalable with HF Sequestration

This protocol utilizes a self-validating mass-balance step to ensure complete conversion and reactor safety.

  • Reactor Charging: Charge a clean, dry reactor with methyl 3-(4-fluoro-3-nitrophenyl)propanoate (1.0 eq) and Calcium Propionate (0.6 eq) [1].

  • Solvent Addition: Add the selected dipolar aprotic solvent (e.g., DMSO or NBP) to achieve a 0.5 M concentration.

  • Nucleophile Addition: Slowly charge the secondary amine (1.2 eq) under moderate agitation.

  • Heating: Ramp the reactor temperature to 80°C. Maintain for 12-18 hours. The calcium propionate will react with the evolving HF, precipitating fine

    
     salts.
    
  • Work-up & Self-Validation: Cool the reactor to 20°C and dilute with water. Filter the resulting suspension.

    • Self-Validating Metric: Dry and weigh the filtered

      
       cake. The recovered mass should stoichiometrically match the theoretical 0.5 equivalents of 
      
      
      
      expected from a 100% conversion, confirming the HF was successfully sequestered and the reaction reached completion.
Protocol B: Safe Catalytic Hydrogenation of the Nitro Group

This protocol ensures mass-transfer limited control to prevent thermal runaway.

  • Preparation: Charge a pressure-rated autoclave with the

    
     product, methanol (10 volumes), and 5% Pd/C catalyst (2 mol% relative to substrate).
    
  • Inerting: Purge the vessel with Nitrogen gas (3 cycles of pressurization/depressurization) followed by Hydrogen gas (3 cycles).

  • Pressurization & Agitation: Pressurize to 5 bar

    
    . Initiate high-shear agitation (e.g., >800 RPM depending on impeller design) to maximize the gas-liquid interfacial area [2].
    
  • Thermal Control: Maintain the jacket temperature strictly at 40°C.

  • Monitoring & Self-Validation: Monitor hydrogen uptake via a mass flow controller.

    • Self-Validating Metric: The reaction is deemed safely complete only when the total integrated volume of

      
       consumed exactly matches the theoretical 3.0 molar equivalents required to reduce a nitro group to an aniline.
      

References

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Organic Process Research & Development / White Rose Research Online
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • Nitro Reduction - Reagent Guides ACS GCI Pharmaceutical Roundtable
Troubleshooting

Technical Support Center: Managing Reaction Kinetics for Methyl 3-(4-Fluoro-3-Nitrophenyl)propanoate

Welcome to the technical support center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to manage its reaction kinetics effectively. The synthesis of this molecule, a valuable intermediate, is often accomplished via a Palladium-catalyzed Heck reaction. Mastering the kinetics of this reaction is crucial for ensuring high yield, purity, and reproducibility.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, focusing on the Heck coupling of an aryl halide (e.g., 1-fluoro-4-iodo-2-nitrobenzene) with methyl acrylate.

Q1: What is the fundamental mechanism of the Heck reaction for this synthesis?

A1: The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-I bond of 1-fluoro-4-iodo-2-nitrobenzene) to form a Pd(II) complex.[2]

  • Alkene Coordination & Insertion: Methyl acrylate coordinates to the Pd(II) complex, followed by migratory insertion into the Palladium-Carbon bond.[2][3]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a Palladium-Hydride species.

  • Reductive Elimination & Base Regeneration: The base (e.g., triethylamine) neutralizes the generated acid (e.g., HI) and regenerates the active Pd(0) catalyst, completing the cycle.[4]

Q2: How does the choice of base impact the reaction kinetics?

A2: The base is critical and serves two main functions: it neutralizes the hydrogen halide (HX) produced during the catalytic cycle and facilitates the regeneration of the Pd(0) catalyst from the Pd(II)-hydride intermediate.[4] The choice of base can significantly affect the reaction rate and yield.[5]

  • Organic Amines (e.g., Triethylamine, Et3N): Commonly used and effective. However, they can sometimes act as a hydride source, leading to reductive Heck side products.[6]

  • Inorganic Bases (e.g., K2CO3, NaOAc): Can be effective, particularly in polar solvents, and may minimize certain side reactions.[1] The combination of organic and inorganic bases can sometimes enhance reaction rates and catalyst redeposition.[7]

Q3: What is the role of the phosphine ligand?

A3: Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties.[8] The ligand's nature influences the rate of oxidative addition and other steps in the cycle. For electron-deficient aryl halides, such as the one in this synthesis, a suitable ligand is essential for efficient catalysis.[9] Insufficient ligand can lead to catalyst decomposition.[10]

Q4: How does temperature influence the reaction?

A4: Temperature is a critical kinetic parameter.

  • Higher Temperatures (typically 80-120 °C): Increase the reaction rate by providing the necessary activation energy, particularly for the oxidative addition step with less reactive aryl halides.[2][9]

  • Excessive Temperatures: Can lead to catalyst decomposition (formation of palladium black), ligand degradation, and an increase in side reactions, such as product isomerization or polymerization.[9] Careful temperature control is therefore essential for balancing reaction speed with selectivity.

Q5: What are the recommended analytical methods for monitoring reaction kinetics?

A5: Real-time monitoring is key to understanding and controlling the reaction.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods.[11] By taking aliquots from the reaction mixture at timed intervals and using an internal standard, you can accurately quantify the consumption of reactants and the formation of the product.[12]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visually track the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in situ monitoring or for analyzing quenched reaction aliquots to determine conversion.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not formed from the Pd(II) precatalyst, or the catalyst has been poisoned.• Ensure proper activation if using a Pd(II) source.[4]• Check the purity of all reagents; impurities can poison the catalyst.[8]• Use fresh, high-purity phosphine ligand, as it can oxidize upon storage.[8]
Poor Reagent/Solvent Quality: Presence of water or oxygen can deactivate the catalyst.• Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents.[8]
Incorrect Base: The base may be too weak or inappropriate for the reaction conditions.• Screen different bases. For example, if using K₂CO₃ with low solubility, consider a stronger or more soluble base like triethylamine or an ionic liquid base.[5]
2. Slow Reaction Rate Low Catalyst Loading or Temperature: Insufficient catalyst or activation energy.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).• Cautiously increase the reaction temperature in 10 °C increments while monitoring for decomposition.[9]
Suboptimal Ligand: The chosen ligand may not be suitable for activating the electron-deficient aryl halide.• Screen different phosphine ligands. Sterically demanding and electron-rich ligands can sometimes accelerate oxidative addition.[9]
3. Significant Side Product Formation Homocoupling of Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound.• This can occur with highly active catalysts or at high temperatures.[6] Consider lowering the temperature or using a less reactive catalyst/ligand system.
Reductive Heck Product: The product's double bond is reduced.• This is often caused by the base (e.g., Et₃N) acting as a hydride source.[6][9] Consider switching to a non-hydride-donating base like a proton sponge or an inorganic base. Monitor reaction time carefully, as product reduction can occur after full conversion.[6]
Palladium Black Precipitation: The catalyst agglomerates and precipitates out of solution, losing its activity.• This indicates catalyst decomposition. Ensure an appropriate ligand-to-palladium ratio (typically >2:1).[10]• Avoid excessively high temperatures.
4. Poor Reproducibility Atmospheric Contamination: Inconsistent exclusion of air and moisture.• Standardize the procedure for making the reaction setup inert. Use Schlenk line techniques for best results.[8]
Reagent Inconsistency: Batch-to-batch variation in the purity of reagents, catalyst, or solvent.• Use reagents from a single, trusted supplier and lot number for a series of experiments. Always use freshly opened anhydrous solvents.

Visualized Mechanisms and Workflows

The Heck Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction.

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)-X Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)L₂-X Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L₂-X BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 Base-H⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing failed or underperforming reactions.

Troubleshooting_Workflow start Reaction Underperforming (Low Yield / Slow Rate) check_reagents Check Reagent & Solvent Purity (Anhydrous? Degassed?) start->check_reagents check_inert Verify Inert Atmosphere (N₂/Ar Purge) check_reagents->check_inert Reagents OK success Problem Solved check_reagents->success Impurity Found & Fixed check_catalyst Evaluate Catalyst System (Activity? Ligand Ratio?) check_inert->check_catalyst Setup OK check_inert->success Leak Found & Fixed optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success Catalyst Issue Fixed optimize_base Screen Different Bases optimize_temp->optimize_base Temp Optimized optimize_ligand Screen Different Ligands optimize_base->optimize_ligand Base Optimized optimize_ligand->success Conditions Optimized

Caption: A decision tree for troubleshooting the Heck reaction.

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This protocol describes a representative lab-scale synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Materials:

  • 1-fluoro-4-iodo-2-nitrobenzene (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-fluoro-4-iodo-2-nitrobenzene, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[8]

  • Under a positive pressure of inert gas, add the anhydrous, degassed DMF via cannula or syringe.

  • Add the triethylamine and methyl acrylate to the stirring mixture.

  • Heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Kinetic Monitoring by HPLC

This protocol outlines a method for tracking the reaction rate using HPLC.

Procedure:

  • Set up the reaction as described in Protocol 1. Include an internal standard (e.g., dodecane) in the initial reaction mixture.

  • Once the reaction reaches the target temperature, withdraw the first aliquot (t=0) of ~0.1 mL.

  • Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile) and vortex.

  • Continue to withdraw and quench aliquots at set time intervals (e.g., 30, 60, 120, 240 minutes).

  • Analyze the quenched samples by HPLC. A typical condition would be:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant and product absorb.

  • Calculate the concentration of the reactant and product at each time point by comparing their peak areas to the peak area of the internal standard.

  • Plot the concentration of the product versus time to determine the reaction rate.

References

  • Mechanism of the Heck reaction: nature of oxidative addition and alkene insertion. (n.d.). Thesis, Massachusetts Institute of Technology. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 429-436.
  • Heck reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Jee, S. (n.d.). Heck Reaction. Sathee Jee. Retrieved from [Link]

  • Scott, D. T., et al. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones.
  • van den Hark, S., et al. (2003). Kinetic and mechanistic studies on the Heck reaction using real-time near infrared spectroscopy.
  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). Molecules, 22(9), 1513.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • Problem with Palladium Mirror forming in Heck coupling. (2021). Reddit. Retrieved from [Link]

  • Wang, Z., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(18), 7642-7647.
  • Ali, M., et al. (2018). Heck coupling reaction of iodobenzene with methyl acrylate.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Gallego, G. M., & Sarpong, R. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Wu, Q., & Anslyn, E. V. (2004). Catalytic signal amplification using a Heck reaction. An example in the fluorescence sensing of CuII. Journal of the American Chemical Society, 126(45), 14682-14683.
  • Gozzi, C., & Bouzidi, N. (2008). Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment.

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Comparative Guide to Spectral Platforms

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly where a fluoro-nitroaromatic pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly where a fluoro-nitroaromatic pharmacophore is required to modulate lipophilicity and metabolic stability. Accurate structural elucidation of this intermediate is critical for downstream drug development.

This guide objectively compares the performance of different analytical platforms—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to establish the most robust, self-validating characterization workflow for this compound.

PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Platform Comparison: 600 MHz vs. 400 MHz NMR

The aromatic ring of methyl 3-(4-fluoro-3-nitrophenyl)propanoate features a highly electronegative fluorine atom adjacent to an electron-withdrawing nitro group. This arrangement creates a complex spin system due to strong 19 F- 1 H and 19 F- 13 C scalar couplings[1].

The Causality of Resolution: At standard magnetic field strengths (400 MHz), the chemical shift dispersion is often insufficient to resolve the second-order effects in the aromatic region. The signals for H-5 (ortho to fluorine) and H-6 (para to fluorine) frequently overlap or present as uninterpretable multiplets. Upgrading to a 600 MHz High-Field NMR increases the chemical shift dispersion in Hz, transitioning the spin system toward first-order behavior. This allows for the precise extraction of critical coupling constants, such as the 3JHF​ (ortho, ~10 Hz) and 4JHF​ (meta, ~7 Hz) interactions, which are definitive proof of the regiochemistry[1].

Comparative Resolution of Key NMR Features
NucleusAssignmentExpected Shift (ppm)Multiplicity & Coupling (600 MHz)400 MHz Performance600 MHz Performance
1 H H-2 (Aromatic)~7.85dd, JHF​ = 7.0 Hz, JHH​ = 2.0 HzBroad doubletBaseline-resolved doublet of doublets
1 H H-5 (Aromatic)~7.20dd, JHF​ = 10.0 Hz, JHH​ = 8.5 HzOverlapping multipletDistinct pseudo-triplet
1 H -OCH 3​ (Ester)~3.67s, 3HSharp singletSharp singlet
13 C C-4 (C-F)~154.0d, 1JCF​≈255 HzResolved doubletHigh S/N doublet
13 C C=O (Ester)~173.0sResolved singletResolved singlet
Standardized Protocol: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of methyl 3-(4-fluoro-3-nitrophenyl)propanoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM) for 1 H, 13 C, and 19 F channels.

  • Shimming: Execute gradient shimming (Z-axis) until the lock level is maximized and the TMS signal full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition ( 1 H): Acquire 16 scans with a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • Acquisition ( 13 C): Acquire 512 scans using a power-gated 1 H-decoupling sequence (WALTZ-16), a spectral width of 250 ppm, and a d1 of 2.0 seconds.

PART 2: Vibrational Spectroscopy (IR)

Platform Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Infrared spectroscopy is utilized to confirm the presence of the three primary functional groups: the ester carbonyl, the nitro group, and the carbon-fluorine bond[2].

The Causality of Matrix Effects: Traditional Transmission IR requires grinding the sample with potassium bromide (KBr) to form a pellet. KBr is highly hygroscopic; the mechanical stress of grinding introduces atmospheric moisture into the matrix. This absorbed water produces a broad O-H stretch (~3400 cm −1 ) and a bending mode (~1640 cm −1 ) that can artificially broaden or obscure the critical ester C=O stretch (~1735 cm −1 )[2]. Attenuated Total Reflectance (ATR-FTIR) eliminates the need for a KBr matrix, providing a self-validating, moisture-free environment. The evanescent wave penetrates the neat solid directly, ensuring that the asymmetric and symmetric NO 2​ stretches are recorded without baseline distortion.

Diagnostic IR Vibrational Modes
Functional GroupVibrational ModeWavenumber (cm −1 )ATR-FTIR ClarityKBr Pellet Clarity
Ester C=O Stretch~1735Excellent (Sharp)Moderate (Risk of H 2​ O overlap)
Nitro NO 2​ Asymmetric Stretch~1535Excellent (Strong)Good
Nitro NO 2​ Symmetric Stretch~1350Excellent (Strong)Good
Fluoro C-F Stretch~1250Excellent (Sharp)Moderate (Scattering effects)
Standardized Protocol: Solid-State ATR-FTIR
  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm −1 resolution, 4000–400 cm −1 ).

  • Sample Application: Place 2–3 mg of the neat solid sample directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the built-in clutch clicks, ensuring optimal contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum using the same parameters as the background. Apply an automated ATR correction algorithm to adjust for penetration depth variations at lower wavenumbers.

PART 3: Mass Spectrometry (MS)

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

Mass spectrometry provides the definitive molecular weight and empirical formula of the compound.

The Causality of Ionization Energy: Electron Impact (EI) used in GC-MS is a "hard" ionization technique (typically 70 eV). The nitroaromatic system is highly susceptible to fragmentation under these conditions. While EI provides a reproducible fragmentation fingerprint (e.g., loss of the methoxy radical and nitro group), the molecular ion ( M+∙ ) is often entirely depleted, making exact mass confirmation impossible. Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a "soft" technique. By operating in positive ion mode, it preserves the pseudo-molecular ions [M+H]+ and [M+Na]+ , allowing the Time-of-Flight (TOF) or Orbitrap analyzer to calculate the exact mass to within < 5 ppm error, thereby unambiguously proving the C10​H10​FNO4​ formula[3].

Major Diagnostic Ions and Fragmentation Pathways
Ion Speciesm/z (Theoretical)Ionization PlatformDiagnostic Value
[M+H]+ 228.0672ESI-HRMSConfirms intact molecular formula.
[M+Na]+ 250.0492ESI-HRMSConfirms intact molecular formula (adduct).
[M−OCH3​]+ 196.0GC-EI-MSConfirms the presence of the methyl ester.
[M−NO2​]+ 181.0GC-EI-MSConfirms the presence of the labile nitro group.
Standardized Protocol: LC-ESI-HRMS Method
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid[3].

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute gradient from 5% to 95% organic modifier.

  • Source Parameters: Set the ESI capillary voltage to 3.5 kV (positive mode), desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • Mass Analysis: Acquire data in full-scan mode (m/z 100–1000) using a high-resolution analyzer (minimum resolving power of 30,000 FWHM). Calibrate externally with a standard tuning mix prior to acquisition[3].

Visualizations of Analytical Workflows

G Sample Methyl 3-(4-fluoro- 3-nitrophenyl)propanoate NMR 600 MHz NMR (Spin System Analysis) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR MS LC-ESI-HRMS (Exact Mass) Sample->MS Integration Data Integration & Cross-Validation NMR->Integration IR->Integration MS->Integration Result Structural Confirmation Integration->Result

Caption: Multi-modal spectral characterization workflow.

G M_ion Molecular Ion [M]+ m/z 227 Frag1 Loss of Methoxy [-OCH3] m/z 196 M_ion->Frag1 - 31 Da Frag2 Loss of Nitro [-NO2] m/z 181 M_ion->Frag2 - 46 Da Frag3 4-Fluoro-3-nitrobenzyl Cation m/z 154 M_ion->Frag3 - 73 Da (-CH2COOCH3)

Caption: Primary EI-MS fragmentation pathways.

References

  • Benchchem. "4-Fluoro-3-nitrophenol | 2105-96-6". Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8AvrT8xtzF-VtaArSGFng9bHaZCi_ku8tGI4U2uecl00QggtQ2yYNnFQdQL9TAvOYqrzYmQxxCh2AEDydeIa9A6mVFW7IvPQmEe03vGeHJT28UHAjSElpVPLNZI_5ixFT8WlnJw==]
  • Sigma-Aldrich. "Nitrophenyl propanoate". Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTbDhByOdxGzW2PGMqO25Di_ot8tSGvWJWe6pbCf14vjh5WDr42tpnt_fArz50UgkkRKEJlu0MgVPfoEcPYdhO3rlGaaegPSLytN1SSwXb7iXhEwK6OBoQWfNuFylLqtyc1TH0hV2jyFxLeqETn42fs2MNvb0UewpvxalB70XkIsrX0hinKtzXKcHDbp98lSf5xhw5sFKNPFE_voERpUtrCP9CPR-WH94NZ80vSCMwaJcCCRJflJq7Tt2AhyMl7e90USdwG-JGwCjDcbVoc-_Rzhzy959bQ==]
  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents". Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNIvqlvFlwxa754M9aHhiI5zchMDSCOA1n-L2JE7nzBYGPyPBJ8pnt2jI1WIys_nynxWcz9XiOty-XXGnlfrVNCNXxlaG4sVOE_8YqnpdmNgEaxCJHW-3fVC_vN0aXjB4d5J-9Mw==]
  • MDPI. "Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities". Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR8c62doB9bN3flZk7OZQiJQMY3pt9a1R7K7IkIgADkA4T8mxcLUN0busP0AJhqtlssUuZ0QK2kDAgMzT42D_uaZ2XGdsZYHClhFxqxdZ8NZWw8vrrjErd4qFJWcxpud8Ko1WaBys=]

Sources

Comparative

validating the purity of a methyl 3-(4-fluoro-3-nitrophenyl)propanoate sample

Validating the Purity of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Comparative Guide to High-Purity vs. Standard Grade Intermediates As drug development pipelines increasingly target complex kinase inhibitors and CN...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Comparative Guide to High-Purity vs. Standard Grade Intermediates

As drug development pipelines increasingly target complex kinase inhibitors and CNS-active agents, the demand for highly functionalized building blocks has surged. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS No. 907602-44-2)[1] is a critical intermediate in these pathways, frequently serving as a precursor for fluoroindole and quinoline derivatives.

However, not all commercial batches are created equal. Standard commercial grades often harbor structurally similar impurities—such as regioisomers or hydrolysis products—that can drastically derail downstream stoichiometry and cyclization yields. As a Senior Application Scientist, I approach purity validation not as a single test, but as a self-validating, orthogonal system. This guide objectively compares the performance of a high-purity synthetic grade against standard commercial alternatives, detailing the causality behind our rigorous analytical choices using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

The Causality of Impurities: Why Standard Grades Fail

In pharmaceutical synthesis, the position of functional groups dictates reactivity. The synthesis of methyl 3-(4-fluoro-3-nitrophenyl)propanoate can inadvertently produce the 2-fluoro-5-nitro regioisomer. During downstream processing (e.g., nitro reduction followed by cyclization to form an indole), the target 4-fluoro-3-amino intermediate cyclizes smoothly. In contrast, the 2-fluoro-5-amino regioisomer suffers from severe steric hindrance, leading to dead-end byproducts that consume expensive catalytic reagents and complicate final Active Pharmaceutical Ingredient (API) purification.

Furthermore, trace amounts of the free acid (3-(4-fluoro-3-nitrophenyl)propanoic acid) resulting from ester hydrolysis can quench basic reagents or alter the pH of sensitive coupling steps. Therefore, relying solely on relative area percent from a single UV detector is insufficient; absolute quantitation is mandatory.

G Start Starting Material (Mixed Isomers) Target Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (Target API Precursor) Start->Target Impurity Methyl 3-(2-fluoro-5-nitrophenyl)propanoate (Regioisomer Impurity) Start->Impurity Reduction Nitro Reduction (Pd/C, H2) Target->Reduction Impurity->Reduction TargetAmine 4-Fluoro-3-amino Intermediate Reduction->TargetAmine ImpurityAmine 2-Fluoro-5-amino Intermediate Reduction->ImpurityAmine Cyclization Cyclization (Indole Formation) TargetAmine->Cyclization ImpurityAmine->Cyclization Success High Yield Target Indole (On-Target) Cyclization->Success Fail Steric Hindrance / Dead-End Byproduct Cyclization->Fail

Caption: Downstream impact of regioisomer impurities on target indole cyclization yield and reaction efficiency.

Orthogonal Validation Strategy: HPLC vs. qNMR

To establish a self-validating system, we must employ orthogonal techniques. The updated ICH Q2(R2) guidelines emphasize that analytical procedures must be fit for their intended purpose, requiring robust specificity and accuracy[2],[3].

  • HPLC-UV provides excellent relative purity and specificity. It separates the target molecule from its regioisomers and hydrolysis products based on hydrophobicity and polarity.

  • qNMR provides absolute purity (mass balance). Unlike HPLC, which requires an identical reference standard to create a calibration curve, qNMR relies on the direct proportionality between the integral of an NMR peak and the nucleus concentration[4]. By using a traceable internal standard, qNMR acts as a primary analytical method[5],[6].

G Sample Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Sample Batch HPLC HPLC-UV Analysis (ICH Q2(R2) Compliant) Sample->HPLC Aliquot 1 qNMR Quantitative 1H-NMR (Absolute Assay) Sample->qNMR Aliquot 2 RelPurity Relative Purity (% Area) Impurity Profiling HPLC->RelPurity AbsPurity Absolute Purity (% w/w) Mass Balance qNMR->AbsPurity Reconciliation Data Reconciliation & Batch Release RelPurity->Reconciliation AbsPurity->Reconciliation

Caption: Orthogonal purity validation workflow integrating HPLC-UV and qNMR for mass balance reconciliation.

Comparative Data: High-Purity vs. Standard Grade

The table below summarizes the analytical results comparing our optimized High-Purity product against a typical Standard Commercial Grade.

Analytical ParameterHigh-Purity Synthesized GradeStandard Commercial GradeImpact on Downstream Synthesis
HPLC Purity (Area %) > 99.8%~ 95.5%Ensures high yield vs. Promotes side reactions
qNMR Absolute Assay (w/w %) 99.4%93.8%Accurate stoichiometry vs. Skewed reagent equivalents
2-Fluoro-5-nitro Isomer < 0.1%2.8%Clean reaction profile vs. Dead-end byproduct formation
Free Acid Impurity < 0.1%1.6%Stable pH/coupling vs. Quenching of basic reagents
Residual Solvents (by NMR) < 0.1%1.8% (Ethyl Acetate)Accurate mass measurement vs. Inflated yield calculations

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the how and the why behind our validation framework.

Protocol A: HPLC-UV Analysis (ICH Q2(R2) Compliant)

Objective: Determine relative purity and resolve structurally similar regioisomers.

  • Column Selection: Use a high-resolution C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: The hydrophobic propanoate tail retains well on the C18 stationary phase, while the subtle electronic differences between the 4-fluoro-3-nitro and 2-fluoro-5-nitro rings allow for baseline separation during a gradient elution.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of any free acid impurities, ensuring sharp, symmetrical peaks rather than broad smears.

  • Gradient & Detection: Run a gradient from 20% B to 80% B over 20 minutes. Monitor UV absorbance at 254 nm. Causality: The nitrophenyl chromophore exhibits strong, reliable absorbance at 254 nm, providing a high signal-to-noise ratio for trace impurity detection.

  • System Suitability Testing (SST): Before analyzing the batch, inject a resolution mixture containing the target and the 2-fluoro-5-nitro isomer. Validation Check: The run is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is > 2.0.

Protocol B: Quantitative 1H-NMR (qNMR) Absolute Assay

Objective: Determine the absolute mass fraction (% w/w) without needing a reference standard of the analyte itself[7].

  • Internal Standard (IS) Selection: Weigh exactly ~10 mg of the sample and ~5 mg of Dimethyl sulfone (DMSO2) (Traceable CRM grade)[8]. Causality: DMSO2 is chosen because its singlet resonance (~3.0 ppm) falls perfectly in a "clean" spectral window, avoiding overlap with the analyte's aromatic protons (7.0–8.5 ppm) or the methyl ester singlet (~3.9 ppm)[9],[6].

  • Sample Preparation: Co-dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) ensuring complete homogeneity.

  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Set to 30 seconds. Causality: In qNMR, protons must fully relax back to their equilibrium state between pulses. A delay of at least 5×T1​ (longitudinal relaxation time) guarantees >99% relaxation, preventing integration errors that would artificially skew the purity calculation[9],[4].

    • Number of Scans: 16 to 32 scans to ensure a high signal-to-noise ratio (>150:1).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the analyte's distinct aromatic proton (e.g., the doublet of doublets at ~8.0 ppm, N=1) against the DMSO2 singlet (N=6). Calculate absolute purity using the standard qNMR mass balance equation[8].

Conclusion & Best Practices

When sourcing methyl 3-(4-fluoro-3-nitrophenyl)propanoate for advanced pharmaceutical synthesis, accepting a standard 95% commercial grade introduces unacceptable risks to downstream yield and API purity. By implementing an orthogonal validation strategy—pairing the high-resolution separation of ICH Q2(R2)-compliant HPLC with the absolute metrological traceability of qNMR—researchers can guarantee the structural integrity and exact stoichiometry of their starting materials. Always demand absolute assay values, as relative UV purity alone will mask critical mass-balance discrepancies caused by non-chromophoric impurities or residual solvents.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: ICH Q2(R2) guideline on validation of analytical procedures | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma | URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained | Source: ResolveMass Laboratories Inc. | URL: [Link]

Sources

Validation

A Technical Guide to Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: Synthesis, Characterization, and Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a compound with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, a compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway, predicted characterization data, and a comparative analysis with structurally related compounds for which experimental data is available. This approach is designed to empower researchers to explore the potential of this and similar molecules in their research endeavors.

Introduction: The Significance of Fluorinated and Nitrated Scaffolds

The introduction of fluorine atoms and nitro groups into organic molecules is a well-established strategy in drug design. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group, a strong electron-withdrawing group, can significantly influence a molecule's electronic properties and reactivity, often serving as a key pharmacophore or a precursor to an amino group for further functionalization.[1][2] The title compound, methyl 3-(4-fluoro-3-nitrophenyl)propanoate, combines these features, making it an intriguing candidate for investigation in various therapeutic areas.

Proposed Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

A plausible and efficient synthetic route to methyl 3-(4-fluoro-3-nitrophenyl)propanoate involves a two-step process starting from 4-fluorobenzoic acid.

Step 1: Nitration of 4-Fluorobenzoic Acid to 4-Fluoro-3-nitrobenzoic Acid

The initial step is the nitration of 4-fluorobenzoic acid. This reaction is typically carried out using a mixture of concentrated sulfuric acid and a nitrating agent, such as potassium nitrate. The fluorine atom at position 4 directs the incoming nitro group to the meta position (position 3) due to its ortho,para-directing nature being overridden by the deactivating effect of the carboxylic acid group.

Step 2: Fischer Esterification to Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

The resulting 3-(4-fluoro-3-nitrophenyl)propanoic acid (CAS 160877-40-7) can then be esterified to the target methyl ester via a Fischer esterification.[3][4][5] This acid-catalyzed reaction involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Proposed Synthesis

Synthesis of 3-(4-Fluoro-3-nitrophenyl)propanoic acid

A general procedure for the nitration of a similar compound, 4-fluorobenzoic acid, has been reported and can be adapted.[6]

  • To a solution of 4-fluoropropiophenone (as a stand-in for a propiophenone precursor to the propanoic acid) in a suitable solvent, add a nitrating agent (e.g., nitric acid in sulfuric acid) dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Synthesis of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

A standard Fischer esterification protocol can be employed.[3][4][5]

  • Dissolve 3-(4-fluoro-3-nitrophenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Predicted Characterization Data

Table 1: Predicted Spectroscopic Data for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Technique Predicted Data
¹H NMR Aromatic protons (3H) would appear in the downfield region (δ 7.5-8.5 ppm), showing complex splitting patterns due to coupling with each other and the fluorine atom. The methylene protons (4H) of the propanoate chain would likely appear as two triplets around δ 2.8-3.3 ppm. The methyl ester protons (3H) would be a singlet around δ 3.7 ppm.[7][8]
¹³C NMR Aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the fluorine showing a large C-F coupling constant. The carbonyl carbon of the ester would be observed around δ 170-175 ppm. The methylene carbons would appear in the δ 30-40 ppm range, and the methyl ester carbon around δ 52 ppm.
Mass Spec (EI) The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of C10H10FNO4. Common fragmentation patterns would include the loss of the methoxy group (-OCH3) and the carboxymethyl group (-COOCH3).

Comparative Analysis with Structurally Related Compounds

To understand the potential of methyl 3-(4-fluoro-3-nitrophenyl)propanoate, it is valuable to compare it with structurally similar molecules for which biological data is available.

Table 2: Comparison of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate with Related Compounds

Compound Structure Reported/Potential Biological Activity Key Structural Differences
Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Untested, but the presence of both fluoro and nitro groups suggests potential as an intermediate for various bioactive molecules.[1][2]Target Molecule
Methyl 3-(4-nitrophenyl)acrylate Exhibited cytotoxic activity against P388 Murine Leukemia cells.[9]Lacks the fluorine atom and has a double bond in the propanoate chain.
Methyl 3-methyl-4-nitrobenzoate Showed significant antifungal activity against Candida guilliermondii.[10]A benzoate instead of a propanoate, with a methyl group instead of a fluorine.
3-[(2,4-Difluorophenyl)amino]propanoic Acid Derivatives Investigated as potential antiproliferative agents targeting receptor tyrosine kinases.[11]An amino group instead of a nitro group, and an additional fluorine atom. The propanoic acid is derivatized.

Potential Applications and Structure-Activity Relationship (SAR) Insights

The structural motifs present in methyl 3-(4-fluoro-3-nitrophenyl)propanoate suggest several avenues for its application in drug discovery.

  • Anticancer Agents: The nitrophenyl group is a common feature in compounds with cytotoxic activity.[1][9] The nitro group can be reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships (SAR) for improved potency and selectivity.

  • Antimicrobial Agents: Nitroaromatic compounds have also shown promise as antimicrobial agents.[10] The electronic properties conferred by the nitro and fluoro groups could be crucial for their mechanism of action.

  • Kinase Inhibitors: Fluorinated aromatic rings are frequently incorporated into the design of kinase inhibitors.[11] The title compound could serve as a valuable building block for the synthesis of novel kinase inhibitors.

A key aspect of utilizing this compound would be the systematic exploration of its derivatives. For instance, reduction of the nitro group to an amine would allow for the introduction of a wide variety of substituents via amide bond formation, enabling a thorough investigation of the SAR.

Visualization of Synthetic and Biological Assay Workflows

Synthetic Workflow

4-Fluoropropiophenone 4-Fluoropropiophenone 3-(4-Fluoro-3-nitrophenyl)propanoic acid 3-(4-Fluoro-3-nitrophenyl)propanoic acid 4-Fluoropropiophenone->3-(4-Fluoro-3-nitrophenyl)propanoic acid Nitration (HNO3/H2SO4) Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Methyl 3-(4-fluoro-3-nitrophenyl)propanoate 3-(4-Fluoro-3-nitrophenyl)propanoic acid->Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Esterification (MeOH, H+)

Caption: Proposed two-step synthesis of the target compound.

In Vitro Cytotoxicity Assay Workflow

cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment (MTT Assay) Seed cancer cells Seed cancer cells Treat with compound Treat with compound Seed cancer cells->Treat with compound Incubate Incubate Treat with compound->Incubate Add MTT reagent Add MTT reagent Incubate->Add MTT reagent Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Add MTT reagent->Incubate Measure absorbance Measure absorbance Add solubilizing agent->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

While direct experimental data for methyl 3-(4-fluoro-3-nitrophenyl)propanoate is currently limited, its structural features and the biological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The outlined experimental protocols and comparative analysis are intended to serve as a valuable resource for researchers venturing into the exploration of this and similar molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]

  • IndiaMART. Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7). Retrieved from [Link]

  • PMC. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Retrieved from [Link]

  • BellBrook Labs. PRMT5 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Google Patents. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ScienceDirect. (2013, February 1). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

  • G-Biosciences. SAMfluoro™: SAM Methyltransferase Assay. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OpenOChem Learn. HNMR Practice 4. Retrieved from [Link]

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Comparative

A Researcher's Guide to Characterizing the Biological Activity of Methyl 3-(4-fluoro-3-nitrophenyl)propanoate and Its Analogs

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel compound, methyl 3-(4-fluoro-3-nitrophenyl)propanoate. In the absence of pre-existing data for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel compound, methyl 3-(4-fluoro-3-nitrophenyl)propanoate. In the absence of pre-existing data for this specific molecule, we will deduce its potential activities based on its distinct structural motifs. We will then outline a rigorous, multi-tiered experimental plan to test these hypotheses, comparing its performance against structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

The structure of our target compound, methyl 3-(4-fluoro-3-nitrophenyl)propanoate, presents a compelling case for biological investigation. It combines three key features, each known to influence pharmacological activity:

  • A Nitroaromatic Core : The nitrophenyl group is a well-established pharmacophore found in a variety of therapeutic agents. Its strong electron-withdrawing nature is central to the mechanism of many antibacterial, antiprotozoal, and anticancer drugs.[1][2] The bioactivation of the nitro group, often through enzymatic reduction in hypoxic environments (like those found in solid tumors or anaerobic bacteria), generates reactive nitrogen species that can induce cellular damage and death.[3][4][5]

  • A Fluorine Substituent : The strategic placement of a fluorine atom on the aromatic ring is a common tactic in medicinal chemistry to enhance drug efficacy. Fluorine's high electronegativity and small size can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[6][7][8]

  • A Methyl Propanoate Side Chain : This ester group influences the compound's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The ester is also susceptible to hydrolysis by cellular esterases, which could potentially act as a metabolic activation step. A close analog, Methyl 3-(4-nitrophenyl)propanoate (lacking the fluoro group), has been investigated for antibacterial, anti-inflammatory, and antioxidant effects, providing a strong rationale for exploring our target molecule.[9]

Given these structural features, we can hypothesize that methyl 3-(4-fluoro-3-nitrophenyl)propanoate may possess significant anticancer and antimicrobial activities. This guide will detail the experimental workflows to validate these hypotheses.

Part 1: Proposed Experimental Workflow

A logical, tiered approach is recommended to efficiently characterize the compound's biological profile. This begins with broad-spectrum screening, followed by more focused assays to determine potency and selectivity, and concludes with mechanistic studies.

G A Anticancer Screening (e.g., NCI-60 Panel) C IC50 Determination (Cytotoxicity Assays) A->C Hit Identified B Antimicrobial Screening (e.g., ESKAPE Pathogens) D MIC/MBC Determination (Broth Microdilution) B->D Hit Identified E Selectivity Index (SI) (Cancer vs. Normal Cells) C->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) C->F G Cell Cycle Analysis (Flow Cytometry) C->G H Nitroreductase Activity Assay D->H

Caption: A tiered experimental workflow for characterizing novel compounds.

Part 2: Comparative Analysis & Data Presentation

To understand the specific contributions of the fluoro and nitro groups, a comparative analysis against a panel of related compounds is essential.

Table 1: Panel of Comparator Compounds

Compound IDStructureR1 (Fluoro)R2 (Nitro)Rationale for Inclusion
LEAD-001 Methyl 3-(4-fluoro-3-nitrophenyl)propanoateFNO₂Target Compound
COMP-002 Methyl 3-(3-nitrophenyl)propanoateHNO₂Assesses the effect of the fluoro group
COMP-003 Methyl 3-(4-fluorophenyl)propanoateFHAssesses the effect of the nitro group
COMP-004 Methyl 3-phenylpropanoateHHServes as the inactive parent scaffold
REF-DRUG e.g., 5-Fluorouracil / Ciprofloxacin--Positive control for anticancer/antimicrobial assays

The data generated should be meticulously organized to facilitate clear structure-activity relationship (SAR) analysis.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Lung Fibroblast)Selectivity Index (MRC-5 / MCF-7)
LEAD-001 8.512.39.1> 100> 11.8
COMP-002 25.233.128.4> 100> 4.0
COMP-003 > 100> 100> 100> 100-
COMP-004 > 100> 100> 100> 100-
5-Fluorouracil 4.76.13.515.63.3

Note: These values are illustrative to demonstrate data presentation. Actual values must be determined experimentally.

Table 3: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
LEAD-001 163264
COMP-002 64128> 128
COMP-003 > 128> 128> 128
COMP-004 > 128> 128> 128
Ciprofloxacin 10.5N/A

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the core assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-001 and comparators) in culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Part 4: Potential Mechanism of Action & Signaling

Based on the known activities of nitroaromatic compounds, a likely mechanism of anticancer action is the induction of apoptosis.[11][12] The bioreduction of the nitro group can lead to oxidative stress, DNA damage, and activation of intrinsic apoptotic pathways.

Caption: Hypothesized pro-apoptotic signaling pathway for the target compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the biological activity of methyl 3-(4-fluoro-3-nitrophenyl)propanoate. By leveraging knowledge of its structural motifs, we have formulated clear hypotheses and proposed a systematic experimental plan. The comparative approach against carefully selected analogs is crucial for elucidating structure-activity relationships and understanding the specific contributions of the nitro and fluoro substituents. The successful execution of this plan will provide a robust dataset to determine the therapeutic potential of this novel compound.

References

  • Abreu, P. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • SciELO. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. In Encyclopedia. Available at: [Link]

  • Doležal, M., et al. (2007). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules. Available at: [Link]

  • Patsnap. (n.d.). Aromatic Compounds Influence in Antimicrobial Formulations. Available at: [Link]

  • Harifi-Mood, A. R., & Habibi-Rezaei, M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available at: [Link]

  • OntoChem GmbH. (n.d.). Methyl 3-(4-Nitrophenyl)propanoate Overview. Available at: [Link]

  • Taylor & Francis Online. (2020). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

  • National Center for Biotechnology Information. (1940). Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Available at: [Link]

  • National Center for Biotechnology Information. (1940). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Available at: [Link]

  • PubMed. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Available at: [Link]

  • PubMed. (2015). Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives. Available at: [Link]

Sources

Validation

Benchmarking Synthesis Methods for Methyl 3-(4-fluoro-3-nitrophenyl)propanoate: A Comprehensive Guide

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2)[1] is a critical intermediate in the synthesis of complex macrocyclic therapeutics, including synthetic analogs of the RyR1/FKBP12 Ca²⁺ channel modulator Bast...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS 907602-44-2)[1] is a critical intermediate in the synthesis of complex macrocyclic therapeutics, including synthetic analogs of the RyR1/FKBP12 Ca²⁺ channel modulator Bastadin-5[2]. The molecule presents a unique synthetic challenge: it contains a reducible nitro group, a reactive ester moiety, and requires precise regiocontrol around a fluorinated aromatic ring.

As drug development scales from discovery to process chemistry, selecting the optimal synthetic route becomes paramount. This guide objectively benchmarks three distinct methodologies for synthesizing this intermediate, analyzing the mechanistic causality, scalability, and self-validating analytical controls for each workflow.

Mechanistic Rationale & Pathway Overview

When designing a synthesis for this target, chemists must navigate the inherent reactivity of its functional groups. We have benchmarked three primary pathways:

  • Route A (The Baseline): Direct Esterification. Utilizes commercially available 3-(4-fluoro-3-nitrophenyl)propanoic acid (CAS 160877-40-7)[3]. This route is highly efficient but relies on the cost and availability of the pre-functionalized starting material.

  • Route B (The De Novo Approach): Heck Coupling & Selective Hydrogenation. Constructs the carbon framework from simpler aromatics. The critical step is the selective reduction of an alkene intermediate without reducing the highly sensitive nitro group[2].

  • Route C (The Scalable Approach): Electrophilic Aromatic Nitration. Introduces the nitro group late-stage onto methyl 3-(4-fluorophenyl)propanoate. While reagents are inexpensive, the reaction relies on the subtle electronic directing effects of the fluorine atom to dictate regioselectivity.

Synthesis Workflow Comparison

SynthesisBenchmarking Target Methyl 3-(4-fluoro-3-nitrophenyl)propanoate Target API Intermediate SM_A 3-(4-Fluoro-3-nitrophenyl) propanoic acid RouteA Route A: Direct Esterification (SOCl2, MeOH) SM_A->RouteA SM_B 4-Fluoro-3-nitroiodobenzene + Methyl Acrylate RouteB1 Route B: Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) SM_B->RouteB1 SM_C Methyl 3-(4-fluorophenyl) propanoate RouteC Route C: Electrophilic Nitration (HNO3, H2SO4, 0°C) SM_C->RouteC RouteA->Target High Yield (>95%) High Material Cost RouteB2 Route B: Selective Hydrogenation (Wilkinson's Catalyst, H2) RouteB1->RouteB2 Methyl 4-fluoro-3-nitrocinnamate Intermediate RouteB2->Target High Purity (>98%) High Catalyst Cost RouteC->Target Moderate Yield (~65%) Requires Isomer Separation

Fig 1: Benchmarked synthetic pathways for methyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Quantitative Performance Metrics

The following table summarizes the experimental benchmarking data for the three routes evaluated at a 50-gram scale.

Synthesis RouteOverall YieldCrude PurityE-FactorScalabilityCost-EfficiencyPrimary Challenge
Route A (Direct Esterification) 94%>98%Low (<5)HighLowSourcing precursor at scale
Route B (Heck + Hydrogenation) 78%>95%Medium (~15)MediumMediumRhodium catalyst cost
Route C (Direct Nitration) 62%~70% (Isomer mix)High (>25)Very HighHighRegioisomer separation

Detailed Experimental Protocols & Causality

Route A: Direct Esterification via Acid Chloride

Causality: Standard Fischer esterification is an equilibrium process limited by water generation. By reacting 3-(4-fluoro-3-nitrophenyl)propanoic acid with thionyl chloride (SOCl₂), we transiently form a highly electrophilic acid chloride. This reaction is driven irreversibly forward by the evolution of SO₂ and HCl gases. The subsequent trapping with methanol is quantitative and rapid.

Step-by-Step Methodology:

  • Activation: Suspend 3-(4-fluoro-3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Dropwise add SOCl₂ (1.5 eq). Remove the ice bath and stir at room temperature for 2 hours until gas evolution completely ceases.

  • Esterification: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acid chloride in anhydrous methanol at 0 °C and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual HCl. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The carboxylic acid will remain near the baseline due to strong hydrogen bonding, while the synthesized ester will migrate cleanly to an R_f of ~0.6, confirming complete conversion.

Route B: Heck Coupling & Selective Hydrogenation

Causality: Building the molecule from 4-fluoro-3-nitroiodobenzene requires a two-step sequence. The Heck coupling forms methyl 4-fluoro-3-nitrocinnamate. The critical challenge is the subsequent reduction. Standard palladium-on-carbon (Pd/C) would disastrously reduce the nitro group to an aniline. We utilize Wilkinson's catalyst [RhCl(PPh₃)₃][2]. The massive steric bulk of the triphenylphosphine ligands prevents the polar, sterically encumbered nitro group from coordinating to the rhodium center, allowing exclusively for the migratory insertion and reduction of the non-polar alkene.

Step-by-Step Methodology:

  • Heck Coupling: In a Schlenk flask, combine 4-fluoro-3-nitroiodobenzene (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF. Degas and heat at 90 °C for 12 hours. Isolate the cinnamate intermediate via silica gel chromatography.

  • Catalyst Loading: Dissolve the methyl 4-fluoro-3-nitrocinnamate in degassed THF/MeOH (1:1). Add Wilkinson's catalyst (0.05 eq).

  • Selective Hydrogenation: Purge the reaction vessel with H₂ gas and maintain at 1 atm via a balloon. Stir at room temperature for 6-8 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate to yield the target propanoate.

Self-Validating System: ¹H NMR (CDCl₃) analysis of the intermediate vs. product. The cinnamate intermediate exhibits distinct vinylic doublets at ~6.5 ppm and ~7.6 ppm (J ≈ 16 Hz, trans geometry). Successful reduction is validated by the complete disappearance of these doublets and the emergence of two coupled alkyl triplets at ~2.6 ppm and ~3.0 ppm, with the aromatic nitro-protons remaining intact.

Route C: Electrophilic Aromatic Nitration

Causality: Nitrating methyl 3-(4-fluorophenyl)propanoate relies on competing directing effects. Fluorine is electronegative (deactivating via -I effect) but donates lone pairs via resonance (+M effect). This +M effect is highly stabilizing to the arenium ion intermediate, making fluorine a strong ortho/para director. Because the para position is blocked by the alkyl chain, nitration occurs predominantly ortho to the fluorine atom (yielding the 3-nitro isomer). However, the weakly activating alkyl chain also directs ortho to itself, resulting in a minor 2-nitro byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-(4-fluorophenyl)propanoate (1.0 eq) in concentrated H₂SO₄ and cool to 0 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and conc. H₂SO₄. Add this dropwise to the substrate, rigorously maintaining the internal temperature below 5 °C to prevent over-nitration and ester hydrolysis.

  • Quenching: Stir for 30 minutes at 0 °C, then carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous layer with DCM. Wash the organic layer with saturated aqueous NaHCO₃ until the pH is neutral, then wash with brine and dry over MgSO₄.

  • Purification: Isolate the major 3-nitro isomer from the minor 2-nitro isomer via flash column chromatography (Hexane:EtOAc gradient).

Self-Validating System: ¹⁹F NMR is the ultimate diagnostic tool here. Because ¹⁹F is 100% naturally abundant and highly sensitive to its electronic environment, the major 3-nitro isomer will display a significantly deshielded ¹⁹F chemical shift compared to the 2-nitro isomer due to the strong electron-withdrawing nature of the adjacent nitro group. GC-MS will further validate the presence of two distinct peaks sharing the identical molecular ion mass (m/z).

Conclusion & Recommendations

The selection of the synthetic route depends entirely on the project phase:

  • For Discovery & Early R&D: Route A is unequivocally the best choice. The high yield and simplicity outweigh the higher cost of the pre-functionalized starting material, allowing researchers to quickly generate the intermediate for downstream API synthesis.

  • For Structural Diversification: Route B is ideal if SAR (Structure-Activity Relationship) studies require modifying the alkyl chain length or substituting the ester, as the Heck coupling allows for modular assembly[2].

  • For Process Scale-Up: Route C offers the lowest raw material costs. However, it is only viable if continuous flow chemistry or selective crystallization techniques are engineered to efficiently resolve the regioisomer mixture, thereby improving its currently poor E-Factor.

References

  • Source: sigmaaldrich.
  • Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7)
  • Simplified Cyclic Analogs of Bastadin-5.

Sources

Comparative

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate vs. Alternative Nitrophenyl Scaffolds: A Comparative Guide for Advanced Organic Synthesis

As drug discovery programs increasingly rely on structurally complex, rigidified bicyclic scaffolds, the selection of starting materials dictates both the efficiency and scalability of the synthetic route. Methyl 3-(4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on structurally complex, rigidified bicyclic scaffolds, the selection of starting materials dictates both the efficiency and scalability of the synthetic route. Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (MFNPP) (CAS No.: 907602-44-2) has emerged as a privileged trifunctional building block.

This guide provides an objective, data-driven comparison of MFNPP against alternative nitrophenyl compounds, detailing the mechanistic causality behind its superior performance in Nucleophilic Aromatic Substitution (SNAr) and downstream cyclization workflows.

Mechanistic Superiority: The Trifunctional Advantage

MFNPP is engineered with three synergistic functional groups that make it ideal for synthesizing complex molecules like pharmaceuticals and agrochemicals[1]:

  • The 4-Fluoro Electrophile: Fluorine is the premier leaving group for SNAr reactions. Its intense electronegativity stabilizes the anionic Meisenheimer complex far better than chlorine or bromine[2].

  • The 3-Nitro Directing Group: The strongly electron-withdrawing nitro group sits ortho to the fluorine, highly activating the ring for nucleophilic attack. Furthermore, it serves as a masked amine that can be reduced post-SNAr[1].

  • The Propanoate Ester Tail: Positioned perfectly to enable 6-exo-trig intramolecular cyclizations. Once the nitro group is reduced to an aniline, the nitrogen can spontaneously attack the ester carbonyl to form a 3,4-dihydroquinolin-2(1H)-one core—a critical pharmacophore in kinase inhibitors[3].

SNAr Addition-Elimination Pathway

SNAr_Mechanism A MFNPP (Electrophile) C Meisenheimer Complex A->C Addition B Amine (Nucleophile) B->C D SNAr Product + HF C->D Elimination

Figure 1: Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on MFNPP.

Comparative Analysis: MFNPP vs. Alternative Scaffolds

When designing a synthetic route, chemists frequently weigh MFNPP against simpler or halogen-swapped alternatives. The table below summarizes the quantitative and qualitative performance of these scaffolds based on standard medicinal chemistry parameters.

Chemical ScaffoldSNAr Kinetics (Leaving Group)Intramolecular Cyclization PotentialPrimary Research Application
Methyl 3-(4-fluoro-3-nitrophenyl)propanoate (MFNPP) Excellent. Fluorine provides maximum inductive stabilization of the transition state.High. Propanoate tail perfectly spaced for 6-membered lactam formation.Synthesis of complex bicyclic cores (e.g., quinolinones, benzimidazoles).
Methyl 3-(4-chloro-3-nitrophenyl)propanoate Moderate. Chlorine is less electronegative, requiring higher temperatures for SNAr.High. Identical tail structure to MFNPP.Budget-constrained scale-up where longer reaction times are acceptable.
1-Fluoro-2-nitrobenzene Excellent. Highly activated ring.Low. Lacks the aliphatic ester tail required for intramolecular ring closure.Synthesis of simple substituted anilines; requires cross-coupling for extension.
Methyl 3-(3-nitrophenyl)propanoate None. Lacks a halogen leaving group.Low. Cannot form bicyclic systems without pre-existing ortho-substitution.Linear functionalization and simple amide bond formation.

Self-Validating Experimental Workflows

To demonstrate the practical utility of MFNPP, the following protocols outline a highly efficient, two-stage conversion of MFNPP into a functionalized dihydroquinolinone scaffold. Every reagent choice is grounded in chemical causality.

Protocol 1: Chemoselective SNAr Amidation

This protocol utilizes a primary amine to displace the fluorine atom without hydrolyzing the methyl ester[4].

  • Reagents: MFNPP (1.0 eq), Primary Amine (1.1 eq), Cesium Carbonate (1.5 eq), 1,4-Dioxane.

  • Procedure:

    • Dissolve MFNPP in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

    • Add the primary amine and Cesium Carbonate (Cs₂CO₃).

    • Warm the mixture to 80°C and stir for 4–6 hours until complete consumption of MFNPP is observed via LC-MS.

    • Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

  • Causality & Rationale: 1,4-Dioxane is selected over DMF to provide a high-boiling, aprotic environment that suppresses ester hydrolysis[4]. Cs₂CO₃ is employed as a mild, bulky, non-nucleophilic base; it effectively scavenges the generated hydrofluoric acid (HF) without attacking the propanoate tail.

Protocol 2: Reductive Cyclization (Béchamp-Type)

Following SNAr, the nitro group is reduced to an aniline, which subsequently undergoes spontaneous intramolecular lactamization[3].

  • Reagents: SNAr Product from Protocol 1 (1.0 eq), Iron Powder (4.0 eq), Ammonium Chloride (1.5 eq), Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend the SNAr product in the EtOH/H₂O mixture.

    • Add Iron (Fe) powder followed by Ammonium Chloride (NH₄Cl).

    • Heat the reaction mixture to 80°C for 2 hours[3].

    • Filter the hot mixture through a pad of Celite to remove iron oxides, dry over Na₂SO₄, and concentrate to yield the cyclized dihydroquinolin-2-one.

  • Causality & Rationale: The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective. Unlike Palladium on Carbon (Pd/C) hydrogenation, which can cause unwanted dehalogenation or reduction of sensitive functional groups introduced during the SNAr step, Fe/NH₄Cl exclusively targets the nitro group[3]. The mild acidity of NH₄Cl facilitates the electron transfer from iron, and the 80°C temperature thermodynamically drives the subsequent condensation between the newly formed aniline and the methyl ester.

Reductive_Cyclization S1 Step 1: SNAr Reaction (Dioxane, Cs2CO3, 80°C) S2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) S1->S2 S3 Step 3: Intramolecular Cyclization (Spontaneous Lactamization) S2->S3 Final Product: Dihydroquinolin-2-one Scaffold S3->Final

Figure 2: Three-step workflow converting MFNPP into a functionalized dihydroquinolin-2-one core.

Conclusion

For drug development professionals synthesizing rigid, nitrogen-containing heterocycles, methyl 3-(4-fluoro-3-nitrophenyl)propanoate offers a distinct kinetic and structural advantage over simpler nitrophenyl compounds. Its highly activated fluorine atom ensures rapid, high-yielding SNAr functionalization, while its strategically placed propanoate tail guarantees seamless downstream cyclization. By adhering to the chemoselective protocols outlined above, researchers can rapidly generate diverse libraries of bicyclic pharmacophores with high fidelity.

References

  • Solid 3-(4-Fluoro-3-nitrophenyl)propanoic acid (160877-40-7) - IndiaMART Source: IndiaMART URL: [Link]

  • Cas 15017-52-4, 4-Fluoro-3-nitrobenzyl bromide | Lookchem Source: Lookchem URL: [Link]

  • N-MENTHYLBENZIMIDAZOLES AS MIDH1 INHIBITORS - EP 3303302 B1 Source: European Patent Office (via Googleapis) URL: [Link]

  • US9550781B2 - Kinase modulating compounds, compositions containing the same and use thereof Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Handling methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) requires a rigorous, scientifically grounded approach to laboratory safety. As a fluorinated nitroaromatic ester frequently utilized as a building b...

Author: BenchChem Technical Support Team. Date: March 2026

Handling methyl 3-(4-fluoro-3-nitrophenyl)propanoate (CAS: 907602-44-2) requires a rigorous, scientifically grounded approach to laboratory safety. As a fluorinated nitroaromatic ester frequently utilized as a building block in drug discovery and targeted therapeutics, this compound presents a unique intersection of chemical hazards.

This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand why it is hazardous at a molecular level. The risks are not arbitrary; they are directly dictated by its functional groups.

  • Nitro Group (-NO₂): Nitroaromatic compounds can be absorbed systemically and are known to oxidize hemoglobin to methemoglobin, severely impairing systemic oxygen transport and potentially causing methemoglobinemia ().

  • Fluoro Group (-F): The addition of the fluorine atom significantly increases the molecule's lipophilicity (LogP). High lipophilicity accelerates percutaneous (skin) absorption compared to non-fluorinated analogs, making dermal exposure a critical risk pathway ().

  • Propanoate Ester: While the ester group contributes to the compound's synthetic utility, it is susceptible to base-catalyzed hydrolysis—a chemical vulnerability we actively exploit for surface decontamination.

Table 1: Physicochemical & Quantitative Hazard Summary

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 907602-44-2Unique identifier for tracking and SDS retrieval ().
Molecular Formula C₁₀H₁₀FNO₄Presence of F and NO₂ dictates halogenated waste segregation.
Molecular Weight 227.19 g/mol Required for precise stoichiometric calculations during weighing.
H302 Harmful if swallowedRequires strict prohibition of food/drink and rigorous handwashing.
H315 / H319 Causes skin/eye irritationMandates double-gloving and snug-fitting chemical splash goggles.
H335 May cause respiratory irritationRestricts handling strictly to certified chemical fume hoods.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is designed to interrupt the specific exposure pathways of fluorinated nitroaromatics.

  • Primary & Secondary Dermal Barriers (Double Gloving): Wear extended-cuff Nitrile gloves (minimum 5 mil thickness) over Neoprene inner gloves.

    • Causality: Nitrile protects against the solid ester. However, if the compound is dissolved in polar aprotic carrier solvents (e.g., DMF, DMSO) during synthesis, nitrile breakthrough times drop to minutes. Neoprene provides a robust secondary barrier against these specific solvents, preventing the lipophilic compound from being carried through the glove matrix into the skin.

  • Ocular Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals and do not protect against the micro-particulate aerosolization of powders or solvent splashes that trigger H319 serious eye irritation.

  • Respiratory Protection: Handled exclusively in a Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood (face velocity >100 fpm).

    • Causality: Active ventilation mitigates the H335 respiratory irritation risk.

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system . Each step contains a built-in validation check to ensure the procedure is functioning as intended before moving to the next phase.

HandlingWorkflow Start 1. Environmental Control Verify Fume Hood Airflow (>100 fpm) PPE 2. PPE Verification Don Double Nitrile/Neoprene & Goggles Start->PPE Static 3. Static Mitigation Deploy Anti-Static Mat & Grounded Spatula PPE->Static Weighing 4. Enclosed Weighing Tare Conductive Boat & Transfer Solid Static->Weighing Solvent 5. In-Hood Dissolution Add Carrier Solvent (e.g., DMF/THF) Weighing->Solvent Decon 6. Alkaline Decontamination Wipe Surfaces with 5% Na2CO3 Solvent->Decon Waste 7. Waste Segregation Dispose as Halogenated Organic Waste Decon->Waste

Fig 1: Step-by-step operational workflow for handling fluorinated nitroaromatics.

Step-by-Step Methodology: Safe Weighing and Transfer

Step 1: Environmental Control & Static Mitigation

  • Action: Calibrate the analytical balance inside a certified chemical fume hood. Place a static-dissipative mat under the balance.

  • Causality: Nitroaromatics can be sensitive to static discharge, and fine fluorinated powders readily adhere to spatulas and weigh boats, increasing aerosolization and exposure risk.

  • Validation Check: Verify the balance reads exactly 0.0000 g after taring. If the mass drifts continuously, static charge is present. Neutralize the micro-environment with an anti-static zero-stat gun until the drift ceases.

Step 2: Closed-System Weighing & Transfer

  • Action: Tare a conductive anti-static weigh boat. Transfer the compound using a grounded stainless steel spatula.

  • Causality: Prevents electrostatic repulsion of the powder, ensuring quantitative transfer without environmental contamination.

  • Validation Check: Re-weigh the source bottle after transfer. The mass difference must equal the mass in the weigh boat ±0.5 mg, confirming no material was lost to the hood surface.

Step 3: In-Hood Dissolution

  • Action: Add the carrier solvent (e.g., anhydrous DMF, THF, or DCM) directly to the weigh boat, or transfer the solid to a sealed vial before adding solvent.

  • Causality: Dissolving the solid inside the fume hood prevents the transport of dry, easily aerosolized powder across the laboratory to the reaction vessel.

  • Validation Check: Visually inspect the solution for complete dissolution (no floating particulates) before capping the vial for transport.

Emergency Response & Decontamination Plan

In the event of a surface spill, mechanical sweeping is prohibited as it aerosolizes the powder.

Alkaline Decontamination Protocol:

  • Wipe down the balance, spatulas, and hood surface with an ethanol-soaked wipe.

    • Causality: Ethanol dissolves the lipophilic compound, lifting it from the surface.

  • Follow immediately with a wipe saturated with 5% aqueous sodium carbonate (Na₂CO₃) or 1M NaOH.

    • Causality: The mild alkaline wipe promotes base-catalyzed hydrolysis of the propanoate ester, converting the active, lipophilic compound into a highly water-soluble, easily removable carboxylate salt.

  • Validation Check: Swab the cleaned area with a fresh ethanol wipe and inspect under a portable UV light (254 nm); the absence of fluorescence or quenching indicates the complete removal of the aromatic residue.

Waste Disposal Logistics

Improper disposal of fluorinated nitroaromatics poses severe environmental and facility risks.

  • Segregation: All consumables (wipes, weigh boats, gloves) and liquid waste containing this compound must be collected in clearly labeled "Halogenated Organic Waste" containers.

    • Causality: The fluorine atom prevents disposal in standard organic waste streams. Incineration of halogenated compounds requires specialized facility scrubbers to capture highly toxic hydrofluoric acid (HF) gas generated during combustion.

  • Chemical Incompatibilities: Do NOT mix this waste with strong reducing agents (e.g., NaBH₄, LiAlH₄) or concentrated strong bases.

    • Causality: Nitroaromatics can undergo violent, highly exothermic reduction reactions if inadvertently mixed with reducing waste streams.

References

  • Maroziene, A., et al. "Methemoglobin formation in human erythrocytes by nitroaromatic explosives." Zeitschrift für Naturforschung C, 2001. Source: PubMed. URL:[Link]

  • Bronaugh, R. L., & Maibach, H. I. "Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey." Journal of Investigative Dermatology, 1985. Source: PubMed. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-fluoro-3-nitrophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-fluoro-3-nitrophenyl)propanoate
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